LY2452473
描述
Selective Androgen Receptor Modulator this compound is an orally bioavailable selective androgen receptor modulator (SARM), with potential tissue-selective androgenic/anti-androgenic activity. Upon oral administration, this compound acts as an agonist in select tissues and organs, including skeletal muscle, bone and the penis, thereby binding to and activating androgen receptor (AR) while acting as an antagonist in the prostate, thereby blocking AR activation and AR-mediated cellular proliferation. This may improve muscle mass and strength, bone formation, and erectile dysfunction while not stimulating growth of the prostate.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
属性
IUPAC Name |
propan-2-yl N-[(2S)-7-cyano-4-(pyridin-2-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)28-22(27)25-17-10-19-18-9-15(12-23)6-7-20(18)26(21(19)11-17)13-16-5-3-4-8-24-16/h3-9,14,17H,10-11,13H2,1-2H3,(H,25,27)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIWYQYVBNODSV-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)N[C@H]1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145591 | |
| Record name | LY-2452473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029692-15-6 | |
| Record name | 1-Methylethyl N-[(2S)-7-cyano-1,2,3,4-tetrahydro-4-(2-pyridinylmethyl)cyclopent[b]indol-2-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029692-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-2452473 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029692156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2452473 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2452473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPK-88004 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKW9MYF94Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LY2452473 (OPK-88004)
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2452473, also known as OPK-88004, is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated tissue-selective androgenic and anti-androgenic effects.[1][2] Developed for its potential therapeutic benefits in conditions such as hypogonadism and muscle wasting, this compound exhibits a promising pharmacological profile by selectively targeting the androgen receptor (AR) to elicit anabolic effects in muscle and bone while sparing androgenic tissues like the prostate. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: Selective Androgen Receptor Modulation
This compound functions as a classic SARM, exhibiting tissue-specific agonist and antagonist activity. In tissues such as skeletal muscle and bone, it acts as an agonist, mimicking the anabolic effects of endogenous androgens.[1] Conversely, in the prostate, it demonstrates antagonistic properties, blocking the androgen receptor and thereby avoiding the stimulation of prostate tissue growth.[1]
The molecular basis for this selectivity lies in the unique conformational change that this compound induces in the androgen receptor upon binding. This altered conformation leads to differential recruitment of co-regulatory proteins (coactivators and corepressors) in a tissue-specific manner, ultimately resulting in the desired selective gene expression profile.
Binding Affinity and Potency
This compound binds to the human androgen receptor with high affinity. Preclinical studies have determined its binding affinity (Ki) to be 1.95 nM.[3] This high affinity underscores its potency as a modulator of the androgen receptor. The compound has also demonstrated high selectivity for the androgen receptor over other steroid hormone receptors, including the estrogen, mineralocorticoid, and prolactin receptors.[3]
| Parameter | Value | Receptor | Reference |
| Binding Affinity (Ki) | 1.95 nM | Human Androgen Receptor | [3] |
Signaling Pathway
This compound, as a selective androgen receptor modulator, directly influences the canonical androgen receptor signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.
References
An In-Depth Technical Guide to LY2452473: A Selective Androgen Receptor Modulator
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY2452473, also known as OPK-88004 and TT-701, is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM) that has demonstrated tissue-selective androgenic and anti-androgenic effects. Developed for potential therapeutic applications in conditions such as hypogonadism, benign prostatic hyperplasia (BPH), and age-related muscle wasting, this compound has shown promise in preclinical and early-phase clinical studies. This technical guide provides a comprehensive overview of the core scientific and clinical data available for this compound, with a focus on its mechanism of action, pharmacokinetics, and clinical findings. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are detailed to provide a thorough understanding for research and development professionals.
Introduction
Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor (AR). The primary goal in the development of SARMs is to harness the anabolic benefits of androgens on muscle and bone, while minimizing the undesirable androgenic effects on tissues such as the prostate and skin. This compound is an indole-derivative SARM that has been investigated for its potential to provide these tissue-specific benefits.[1][2]
Mechanism of Action
This compound functions as a potent and selective ligand for the androgen receptor, with a binding affinity (Ki) of 1.95 nM for the human AR.[3] Its mechanism of action is characterized by tissue-specific agonism and antagonism. In tissues such as skeletal muscle and bone, this compound acts as an agonist, promoting anabolic effects. Conversely, in the prostate, it exhibits antagonistic properties, potentially blocking androgen-mediated cell proliferation.[4][5] This tissue selectivity is a key characteristic that differentiates it from traditional anabolic steroids.
Signaling Pathway
The differential activity of this compound in various tissues is believed to be mediated by the recruitment of tissue-specific co-regulatory proteins to the androgen receptor complex. In anabolic tissues, the binding of this compound to the AR likely promotes a conformational change that favors the recruitment of co-activators, leading to the transcription of genes involved in muscle and bone growth. In the prostate, the this compound-AR complex may preferentially recruit co-repressors, thereby inhibiting the expression of androgen-dependent genes responsible for prostate growth.
Caption: Tissue-selective signaling pathway of this compound.
Preclinical Data
In Vitro Receptor Binding
| Parameter | Value | Reference |
| Binding Affinity (Ki) for human AR | 1.95 nM | [3] |
In Vivo Animal Studies
Preclinical studies in ovariectomized animal models demonstrated the anabolic effects of this compound on bone and muscle.
| Animal Model | Treatment | Key Findings | Reference |
| Ovariectomized Rats | Oral this compound (up to 10 mg/kg/day) | Dose-dependent increase in bone mineral density (BMD) and bone mineral content (BMC), with full reversal of ovariectomy-induced bone loss at 10 mg/kg/day. Increased muscle mass. | [3] |
| Castrated Rats | Oral this compound | No significant stimulation of prostate growth, demonstrating reduced androgenic potential. | [3] |
| Rats and Dogs | Oral this compound | No adverse effects observed on the prostate and endometrium. | [3] |
Experimental Protocols
Ovariectomized Rat Model for Bone and Muscle Anabolic Effects
-
Animal Model: Female Sprague-Dawley rats, approximately 3 months of age.
-
Procedure: Bilateral ovariectomy was performed to induce a state of estrogen deficiency, leading to bone loss and muscle atrophy. A sham-operated control group was included.
-
Treatment: Following a recovery period, rats were orally administered this compound daily at various doses (e.g., 1, 3, and 10 mg/kg) or vehicle for a specified duration (e.g., 8-12 weeks).
-
Outcome Measures:
-
Bone Mineral Density (BMD) and Bone Mineral Content (BMC): Measured by dual-energy X-ray absorptiometry (DXA) of the femur and lumbar vertebrae.
-
Biomechanical Strength: Assessed by three-point bending tests on the femoral mid-shaft and compression tests on the femoral neck.
-
Muscle Mass: The wet weight of specific muscles (e.g., gastrocnemius, soleus) was measured at the end of the study.
-
Biomarkers: Serum levels of bone formation markers (e.g., procollagen (B1174764) type I N-terminal propeptide, P1NP) and bone resorption markers were analyzed.
-
Clinical Data
Pharmacokinetics in Humans
A Phase I study in healthy male subjects characterized the pharmacokinetic profile of this compound following a single oral dose.
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 2-3 hours | [6] |
| Plasma Terminal Half-life (t1/2) | 27 hours | [6] |
| Metabolism | Primarily hepatic, with CYP3A4 as the major contributing enzyme. | [6] |
| Major Circulating Metabolites | S5 (acetylamine) and S12 (hydroxylation on the cyclopentene). | [6] |
| Excretion | Approximately 47.9% in urine and 46.6% in feces. | [6] |
Experimental Protocols
Human Pharmacokinetic Study
-
Study Design: Open-label, single-dose study.
-
Participants: Healthy male volunteers.
-
Intervention: A single oral dose of [14C]-labeled this compound.
-
Data Collection: Serial blood and excreta samples were collected over a period of up to 312 hours.
-
Analysis: Plasma and excreta were analyzed for this compound and its metabolites using liquid chromatography-mass spectrometry (LC-MS) and radiometric detection. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Phase I Clinical Trial (NCT01275157)
A Phase I study in healthy volunteers evaluated the safety, tolerability, and anabolic effects of this compound.
| Dose | Key Findings | Reference |
| Up to 75 mg | No significant effects on prostate-specific antigen (PSA) levels in males. | [3] |
| 5 mg | Significant increase in whole-body muscle mass and serum P1NP levels. Minimal but significant decrease in high-density lipoprotein (HDL). | [3] |
| ≥ 15 mg | Marked decreases in HDL. Significant increases in calf muscle area and lean body mass. | [3] |
Phase II Clinical Trials
-
Benign Prostatic Hyperplasia (BPH): A Phase II trial investigating this compound for the treatment of BPH was terminated due to difficulties in accurately measuring the primary endpoint of prostate size.[1][4]
-
Prostate Cancer Survivors: A randomized trial in men who had undergone radical prostatectomy for low-grade, organ-confined prostate cancer found that OPK-88004 (this compound) was safe and not associated with PSA recurrence.[7] It led to a dose-related increase in lean body mass and a decrease in fat mass but did not improve sexual symptoms or physical performance.[7]
Synthesis
The chemical synthesis of this compound, an indole (B1671886) derivative, generally involves a multi-step process. While a specific patent detailing the exact synthesis of this compound is not publicly available, the synthesis of related indole-based SARMs typically follows a convergent approach. This involves the preparation of a functionalized indole core, followed by the coupling of side chains.
Caption: A generalized workflow for the synthesis of indole-based SARMs.
Conclusion
This compound is a selective androgen receptor modulator with a well-defined mechanism of action, favorable oral bioavailability, and demonstrated anabolic effects on muscle and bone in both preclinical models and early human trials. Its tissue-selective nature, particularly its lack of significant androgenic effects on the prostate, makes it a compound of continued interest. While the termination of the Phase II trial in BPH presented a developmental setback, the data gathered to date provide a solid foundation for further research into the potential therapeutic applications of this compound in conditions characterized by muscle wasting and bone loss. This technical guide summarizes the core knowledge base for this compound, serving as a valuable resource for scientists and clinicians in the field of androgen receptor modulation.
References
- 1. | BioWorld [bioworld.com]
- 2. Facebook [cancer.gov]
- 3. bldpharm.com [bldpharm.com]
- 4. Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate CAS#: 1029692-15-6 [chemicalbook.com]
- 5. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
LY2452473: A Technical Guide to a Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2452473 is a potent and orally bioavailable non-steroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective androgenic and anti-androgenic effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the areas of muscle wasting, osteoporosis, and hypogonadism. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Chemical Structure and Properties
This compound, also known as OPK-88004, is a complex heterocyclic molecule with a distinct chemical architecture that dictates its selective interaction with the androgen receptor (AR).[3][4]
Chemical Name: propan-2-yl N-[(2S)-7-cyano-4-(pyridin-2-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | propan-2-yl N-[(2S)-7-cyano-4-(pyridin-2-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate |
| SMILES | CC(C)OC(=O)N[C@H]1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 |
| CAS Number | 1029692-15-6 |
| Molecular Formula | C22H22N4O2 |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 374.44 g/mol | [3] |
| Solubility | DMSO: 60 mg/mL (160.24 mM) | [5] |
| 10 mM in DMSO | [3] | |
| Predicted Relative Density | 1.28 g/cm³ | [5] |
Pharmacological Profile
This compound exhibits high affinity and selectivity for the androgen receptor, leading to its distinct pharmacological effects.
Table 3: Pharmacodynamic Properties
| Parameter | Value | Species |
| Androgen Receptor (AR) Binding Affinity (Ki) | 1.95 nM | Human |
Table 4: Pharmacokinetic Properties in Humans (Single 15 mg Oral Dose)
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | 2-3 hours |
| Plasma Terminal Half-life (t1/2) | 27 hours |
| Total Radioactivity Half-life | 51 hours |
| Excretion (Urine) | 47.9% of dose |
| Excretion (Feces) | 46.6% of dose |
Mechanism of Action and Signaling Pathway
This compound functions as a selective androgen receptor modulator, displaying tissue-specific agonist and antagonist activities.[1][2] In tissues such as skeletal muscle and bone, it acts as an agonist, promoting anabolic effects.[1][2] Conversely, in the prostate, it exhibits antagonistic properties, which may reduce the risk of prostatic hyperplasia associated with traditional androgens.[1][2]
The tissue selectivity of SARMs like this compound is believed to arise from the unique conformational changes they induce in the androgen receptor upon binding. This leads to differential recruitment of co-regulatory proteins (co-activators and co-repressors) in various cell types, ultimately resulting in tissue-specific gene expression.
Caption: Signaling pathway of this compound, illustrating its tissue-selective mechanism of action.
Experimental Protocols
Androgen Receptor Binding Assay (General Protocol)
A competitive binding assay is typically used to determine the binding affinity (Ki) of a compound for the androgen receptor.
Caption: A generalized workflow for determining androgen receptor binding affinity.
Methodology:
-
Preparation of AR: A source of androgen receptors, such as cytosolic extracts from prostate tissue or cells overexpressing the human AR, is prepared.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) is incubated with the AR preparation in the presence of increasing concentrations of this compound.
-
Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Quantification of this compound in Biological Matrices (General Protocol)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for the quantification of this compound and its metabolites in biological samples such as plasma and urine.
Methodology:
-
Sample Preparation:
-
Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation.
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be employed to isolate and concentrate the analyte.
-
Enzymatic Hydrolysis: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) may be necessary to cleave conjugated metabolites prior to extraction.
-
-
LC Separation:
-
The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18).
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used to separate this compound from other matrix components.
-
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored for selective and sensitive quantification.
-
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. However, the synthesis of similar complex indole (B1671886) derivatives often involves multi-step processes that may include:
-
Construction of the core cyclopenta[b]indole (B15071945) ring system.
-
Introduction of the cyano group at the 7-position.
-
Alkylation of the indole nitrogen with a pyridinylmethyl group.
-
Introduction of the carbamate (B1207046) side chain at the 2-position with the correct stereochemistry.
Conclusion
This compound is a promising selective androgen receptor modulator with a well-defined chemical structure and pharmacological profile. Its tissue-selective anabolic activity, coupled with a lack of androgenic effects in the prostate, makes it an attractive candidate for further research and development in various clinical applications. This guide provides a foundational understanding of its properties and the methodologies used for its characterization. Further research into its detailed synthesis and expanded solubility profiling would be beneficial for the scientific community.
References
- 1. Facebook [cancer.gov]
- 2. Ligand-independent and tissue-selective androgen receptor inhibition by pyrvinium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of androgen receptor activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein preparation for LC-MS/MS analysis [protocols.io]
- 5. Buy N-(Propan-2-yl)-1H-indol-2-amine [smolecule.com]
An In-Depth Technical Guide on the Androgen Receptor Binding Affinity and Mechanism of Action of LY2452473
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the androgen receptor (AR) binding characteristics and the tissue-selective mechanism of action of LY2452473, a nonsteroidal selective androgen receptor modulator (SARM). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular pharmacology of SARMs.
Introduction to this compound
This compound is an orally bioavailable SARM that has demonstrated tissue-selective androgenic and anti-androgenic effects.[1] As a therapeutic agent, it has been investigated for its potential to produce the beneficial anabolic effects of androgens on muscle and bone while minimizing the androgenic side effects on tissues such as the prostate.[2][3] This tissue selectivity is a hallmark of SARMs and represents a significant area of research in endocrinology and drug development.
Quantitative Androgen Receptor Binding Affinity
The binding affinity of this compound to the human androgen receptor has been determined through competitive radioligand binding assays. The key quantitative parameter is the inhibition constant (Ki), which reflects the intrinsic affinity of the compound for the receptor.
| Compound | Receptor | Parameter | Value (nM) |
| This compound | Human Androgen Receptor | Ki | 1.95[2] |
A lower Ki value indicates a higher binding affinity.[2] The 1.95 nM Ki of this compound demonstrates its high affinity for the human androgen receptor, which is a prerequisite for its potent biological activity.
Experimental Protocol: Competitive Radioligand Binding Assay for Androgen Receptor
While the specific protocol used for this compound is proprietary, a representative experimental methodology for determining the Ki value of a compound for the androgen receptor via a competitive radioligand binding assay is detailed below. This protocol is based on established and widely used techniques in the field.
Principle
This assay measures the ability of a test compound (in this case, this compound) to compete with a radiolabeled ligand of known high affinity (e.g., [³H]-Mibolerone or [³H]-R1881) for binding to the androgen receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Materials
-
Receptor Source: Cytosolic extracts from tissues rich in androgen receptors (e.g., rat prostate) or cell lines engineered to overexpress the human androgen receptor (e.g., LNCaP cells).
-
Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-Mibolerone or [³H]-R1881.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Buffers: Assay buffer (e.g., Tris-HCl with protease inhibitors), wash buffer.
-
Separation Medium: Hydroxyapatite (B223615) slurry or glass fiber filters to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Procedure
-
Preparation of Receptor: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to obtain a supernatant containing the cytosolic fraction with the androgen receptor. Determine the protein concentration of the cytosol.
-
Assay Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a non-radiolabeled androgen to saturate the receptors).
-
Equilibrium Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (typically overnight).
-
Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each well, incubate briefly, and then centrifuge to pellet the receptor-ligand complexes bound to the hydroxyapatite. Alternatively, rapidly filter the incubation mixture through glass fiber filters, which retain the receptor-ligand complexes.
-
Washing: Wash the pellets or filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the vials containing the pellets or filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mechanism of Action: Tissue-Selective Androgen Receptor Modulation
This compound's mechanism of action is characterized by its ability to act as an agonist in certain tissues while functioning as an antagonist in others.[1] This tissue selectivity is believed to be a result of differential recruitment of co-regulators to the androgen receptor in different cellular contexts.
Agonistic Activity in Anabolic Tissues (Muscle and Bone)
In tissues such as skeletal muscle and bone, the binding of this compound to the androgen receptor induces a conformational change in the receptor that promotes the recruitment of co-activators. This ligand-receptor-co-activator complex then translocates to the nucleus, binds to androgen response elements (AREs) on the DNA, and initiates the transcription of genes responsible for anabolic processes.[4] This leads to increased protein synthesis in muscle and enhanced bone formation.
Antagonistic Activity in Androgenic Tissues (Prostate)
Conversely, in the prostate, the binding of this compound to the androgen receptor is thought to induce a different conformational change. This conformation may favor the recruitment of co-repressors or hinder the recruitment of co-activators. As a result, the transcriptional activity of the androgen receptor is blocked, and the proliferation of prostate cells is not stimulated.[1]
Conclusion
This compound is a potent SARM with high binding affinity for the human androgen receptor. Its tissue-selective mechanism of action, characterized by agonism in anabolic tissues and antagonism in androgenic tissues, makes it a compound of significant interest for therapeutic applications where muscle and bone growth are desired without adversely affecting the prostate. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel SARMs.
References
An In-Depth Technical Guide to the Downstream Signaling Pathways of LY2452473
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2452473 is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant tissue-selective anabolic effects in preclinical and clinical studies. As a SARM, this compound exhibits agonist activity in anabolic tissues such as muscle and bone, while acting as an antagonist or weak partial agonist in reproductive tissues like the prostate. This tissue selectivity presents a promising therapeutic profile for conditions such as muscle wasting and osteoporosis, without the androgenic side effects associated with traditional anabolic steroids. This technical guide provides a comprehensive overview of the known downstream signaling pathways of this compound, including quantitative data from preclinical and clinical investigations, detailed experimental methodologies, and visual representations of the involved signaling cascades.
Introduction
The androgen receptor (AR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues, as well as in promoting anabolic activity in skeletal muscle and bone.[1] Traditional androgen therapies, while effective in promoting muscle and bone growth, are often associated with undesirable androgenic effects, such as prostatic hyperplasia and virilization in women. Selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that are designed to overcome these limitations by differentially modulating AR activity in a tissue-specific manner.
This compound has emerged as a potent SARM with a favorable preclinical and clinical profile. This document will delve into the molecular mechanisms and downstream signaling events that are initiated upon the binding of this compound to the androgen receptor, leading to its observed tissue-selective anabolic effects.
Molecular Pharmacology of this compound
The primary molecular target of this compound is the androgen receptor. The binding of this compound to the AR initiates a cascade of downstream signaling events that ultimately lead to the modulation of gene expression in a tissue-specific manner.
Androgen Receptor Binding
This compound exhibits high affinity for the human androgen receptor. Preclinical studies have quantified this interaction, providing a basis for its potent biological activity.[2]
Table 1: Androgen Receptor Binding Affinity of this compound
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | 1.95 nM | Human | [2] |
Tissue-Selective Androgen Receptor Modulation
The hallmark of this compound is its ability to act as an agonist in certain tissues while having an antagonistic or weak partial agonistic effect in others. This tissue selectivity is believed to be a result of differential recruitment of co-activators and co-repressors to the this compound-AR complex in different cell types.
-
Anabolic Tissues (Muscle and Bone): In these tissues, this compound acts as a full agonist, promoting the transcription of genes involved in protein synthesis and bone formation.
-
Androgenic Tissues (Prostate): In the prostate, this compound demonstrates antagonistic or weak partial agonistic properties, thereby not stimulating prostate growth.[2]
Downstream Signaling Pathways
Upon binding of this compound to the androgen receptor, a conformational change in the receptor occurs, leading to its translocation to the nucleus. Inside the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: General mechanism of this compound action on the androgen receptor.
Signaling in Skeletal Muscle
In skeletal muscle, the agonistic activity of this compound on the AR is thought to activate anabolic pathways, leading to muscle hypertrophy. While direct studies on this compound are limited, the general understanding of AR signaling in muscle suggests the involvement of pathways that promote protein synthesis. A key pathway implicated in muscle growth is the IGF1/PI3K/Akt/mTOR pathway.[3][4][5][6] Androgen receptor activation can lead to the stimulation of this pathway, resulting in increased protein synthesis and muscle cell growth.
Caption: Postulated anabolic signaling pathway of this compound in skeletal muscle.
Signaling in Bone
In bone, this compound promotes bone formation, as evidenced by increases in bone mineral density and bone anabolic markers.[2] Androgens are known to influence bone cell function by enhancing osteoblast differentiation and the production of bone matrix.[7] The signaling pathways involved are complex and include the Wnt and Bone Morphogenetic Protein (BMP) pathways, which are critical for osteoblastogenesis.[8][9][10] The activation of AR by this compound likely modulates these pathways to favor bone formation. A key transcription factor in osteoblast differentiation is Runx2, which is a potential downstream target of AR signaling in bone.[8][10][11]
Caption: Postulated signaling pathway of this compound in bone.
Quantitative Data from Preclinical and Clinical Studies
The anabolic and tissue-selective effects of this compound have been quantified in both preclinical animal models and human clinical trials.
Table 2: Preclinical Efficacy of this compound in Ovariectomized Animal Models
| Parameter | Effect | Dose | Species | Reference |
| Bone Mineral Density (BMD) | Dose-dependent increase | 10 mg/kg/day (full reversal) | Animal models | [2] |
| Bone Mineral Content (BMC) | Dose-dependent increase | 10 mg/kg/day (full reversal) | Animal models | [2] |
| Muscle Mass | Increased | Not specified | Rats | [2] |
| P1NP (Procollagen type I N-terminal propeptide) | Increased | Not specified | Animal models | [2] |
Table 3: Phase I Clinical Trial Results of this compound in Healthy Volunteers (NCT01275157)
| Parameter | Effect | Dose | Population | Reference |
| Calf Muscle Area | Significant increase | Up to 75 mg | Healthy volunteers | [2] |
| Lean Body Mass | Significant increase | Up to 75 mg | Healthy volunteers | [2] |
| Serum P1NP | Significant increase | Up to 75 mg | Healthy volunteers | [2] |
| High-Density Lipoprotein (HDL) | Marked decrease | ≥ 15 mg | Healthy volunteers | [2] |
| Prostate-Specific Antigen (PSA) | No significant effect | Up to 75 mg | Males | [2] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of SARMs like this compound. Specific parameters for studies involving this compound should be obtained from the original publications.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the androgen receptor.
Caption: Workflow for an androgen receptor competitive binding assay.
Androgen Receptor Transactivation (Reporter Gene) Assay
This assay measures the functional activity (agonist or antagonist) of a compound on the androgen receptor.
Caption: Workflow for an androgen receptor transactivation assay.
In Vivo Assessment of Bone and Muscle Anabolic Activity in Rodent Models
This protocol outlines the general procedure for evaluating the in vivo efficacy of a SARM.
Caption: Workflow for in vivo assessment of anabolic activity.
Conclusion
This compound is a potent, orally bioavailable SARM with well-documented tissue-selective anabolic effects. Its primary mechanism of action is through the binding and activation of the androgen receptor in anabolic tissues like muscle and bone, leading to increased protein synthesis and bone formation. The downstream signaling pathways are thought to involve the modulation of key anabolic signaling cascades such as the PI3K/Akt/mTOR pathway in muscle and the Wnt and BMP pathways in bone. While the precise molecular details of its tissue selectivity, such as the differential recruitment of co-regulators, require further investigation, the available preclinical and clinical data strongly support its potential as a therapeutic agent for conditions characterized by muscle wasting and bone loss. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel SARMs.
References
- 1. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Signaling pathways controlling skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skeletal muscle hypertrophy and atrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signalling pathways that mediate skeletal muscle hypertrophy and atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Androgen effects on bone and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways regulating the specification and differentiation of the osteoblast lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Anabolic Edge: An In-depth Technical Guide to LY2452473 Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2452473 is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM) that has demonstrated significant potential for anabolic activity in musculoskeletal tissues while exhibiting minimal effects on reproductive tissues. This document provides a comprehensive technical overview of the anticipated gene expression modulation by this compound, based on its mechanism of action and preclinical findings. While specific, comprehensive gene expression datasets for this compound are not publicly available, this guide synthesizes information from studies on androgen receptor (AR) signaling and other SARMs to present a robust framework for analysis. This includes potential target genes, signaling pathways, and detailed experimental protocols for researchers investigating the molecular effects of this compound and similar compounds.
Introduction to this compound
This compound acts as an agonist for the androgen receptor in anabolic tissues such as skeletal muscle and bone.[1] This tissue selectivity is a key characteristic of SARMs, offering the potential for therapeutic benefits, such as increasing muscle mass and bone density, with a reduced risk of the androgenic side effects associated with traditional anabolic steroids.[1] Preclinical studies have shown that this compound can increase bone mineral density and muscle mass.[2] Understanding the gene expression changes induced by this compound is crucial for elucidating its precise mechanism of action and for the development of targeted therapies.
Androgen Receptor Signaling Pathway
The biological effects of this compound are mediated through the androgen receptor (AR), a ligand-activated transcription factor. The binding of a SARM like this compound to the AR is expected to induce conformational changes in the receptor, leading to the recruitment of co-regulators and the modulation of target gene transcription in a tissue-specific manner.
Figure 1: Simplified Androgen Receptor Signaling Pathway for this compound.
Anticipated Gene Expression Changes
Based on the anabolic effects of this compound and the known functions of the androgen receptor in various tissues, a set of potential target genes can be predicted. The following tables summarize genes and pathways likely to be modulated by this compound in key target tissues.
Table 1: Potential Gene Expression Modulation in Skeletal Muscle
| Biological Process | Potential Target Genes | Expected Regulation |
| Myogenesis & Muscle Growth | MyoD, Myogenin, IGF-1 | Upregulation |
| Protein Synthesis | Akt, mTOR, S6K | Upregulation of pathway activity |
| Muscle Atrophy | Atrogin-1, MuRF1 | Downregulation |
Table 2: Potential Gene Expression Modulation in Bone
| Biological Process | Potential Target Genes | Expected Regulation |
| Osteoblast Differentiation & Function | RUNX2, Osterix (SP7), Alkaline Phosphatase (ALPL), Collagen type I (COL1A1) | Upregulation |
| Bone Formation Marker | Procollagen type I N-terminal propeptide (P1NP) | Upregulation[2] |
| Osteoclastogenesis Inhibition | Osteoprotegerin (OPG) | Upregulation |
Table 3: Potential Gene Expression Modulation in Prostate
| Biological Process | Potential Target Genes | Expected Regulation |
| Prostate Growth | Prostate-Specific Antigen (PSA) | No significant change or antagonism[2] |
| Cell Proliferation | Genes regulated by AR in prostate | Antagonism |
Experimental Protocols for Gene Expression Analysis
To investigate the effects of this compound on gene expression, a series of well-established molecular biology techniques can be employed. The following provides a detailed methodology for a typical in vitro or in vivo study.
Experimental Workflow
Figure 2: General workflow for analyzing gene expression changes induced by this compound.
Detailed Methodologies
4.2.1. Cell Culture and Treatment:
-
Cell Lines: Utilize relevant cell lines such as human skeletal muscle cells (myoblasts), osteoblasts, and prostate cancer cell lines (e.g., LNCaP).
-
Culture Conditions: Maintain cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics. For experiments, switch to a steroid-depleted medium to minimize baseline androgenic activity.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48 hours).
4.2.2. Animal Models:
-
Species and Model: Utilize orchidectomized (castrated) rodent models to create a low-androgen environment, which is ideal for studying the effects of a SARM.
-
Administration: Administer LY245247-3 orally at different dosages.
-
Tissue Collection: At the end of the study, harvest relevant tissues such as skeletal muscle (e.g., gastrocnemius, soleus), bone (e.g., femur, tibia), and prostate.
4.2.3. RNA Extraction and Quality Control:
-
Extraction: Isolate total RNA from cell pellets or homogenized tissues using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Quantification: Determine RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is generally recommended for downstream applications like RNA-Seq.
4.2.4. Gene Expression Quantification:
-
Quantitative Real-Time PCR (RT-qPCR):
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Primer Design: Design and validate primers for target genes and a panel of stable housekeeping genes (e.g., GAPDH, ACTB, B2M).
-
qPCR Reaction: Perform qPCR using a SYBR Green or probe-based master mix on a real-time PCR system.
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
-
-
RNA Sequencing (RNA-Seq):
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection for mRNA enrichment, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess raw sequencing reads for quality using tools like FastQC.
-
Alignment: Align reads to a reference genome using an aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control groups using packages like DESeq2 or edgeR.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.
-
-
Logical Framework for SARM Action and Analysis
The investigation of this compound's effects on gene expression follows a logical progression from its fundamental mechanism to the interpretation of large-scale data.
Figure 3: Logical progression from SARM mechanism to data interpretation.
Conclusion
While a detailed, publicly available dataset of gene expression changes induced by this compound is currently lacking, this guide provides a comprehensive framework for researchers to design and execute studies to elucidate its molecular mechanisms. Based on its classification as a SARM with demonstrated anabolic activity, it is anticipated that this compound will modulate the expression of genes involved in myogenesis, bone formation, and protein synthesis in a tissue-selective manner. The experimental protocols outlined herein offer a robust approach to generating high-quality gene expression data that will be critical for advancing our understanding of this compound and the development of next-generation anabolic therapies.
References
The Influence of LY2452473 (Tadalafil) on Muscle Satellite Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2452473, more commonly known as tadalafil (B1681874), is a potent and long-acting phosphodiesterase type 5 (PDE5) inhibitor. While extensively studied for its role in smooth muscle relaxation, emerging research has highlighted its potential impact on skeletal muscle physiology, particularly on muscle satellite cells. These resident stem cells are critical for muscle repair, regeneration, and hypertrophy. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on muscle satellite cells, presenting key quantitative data, detailed experimental methodologies, and a visualization of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of muscle biology and drug development.
Data Presentation: Quantitative Effects of Tadalafil on Myogenic Cells
The following tables summarize the key quantitative findings from in vitro studies on the effects of tadalafil on the C2C12 mouse myoblast cell line, a widely used model for studying muscle satellite cell behavior.
| Table 1: Effect of Tadalafil on Myogenic Differentiation Markers | |
| Marker | Fold Change vs. Control (p < 0.05) |
| Myogenin Protein Expression | 1.4 ± 0.02-fold increase |
| Experimental Conditions: C2C12 cells treated with 10⁻⁷ to 10⁻⁶ M tadalafil for 72 hours.[1] |
| Table 2: Effect of Tadalafil on Androgen Receptor Expression | |
| Marker | Fold Change vs. Control (p < 0.05) |
| Total Androgen Receptor mRNA and Protein Expression | 2.8 ± 0.4-fold increase |
| Experimental Conditions: C2C12 cells treated with 10⁻⁷ to 10⁻⁶ M tadalafil for 24 hours.[1] |
| Table 3: Effect of Tadalafil on cGMP and PKG Activity in Mesenchymal Stem Cells | |
| Parameter | Observation |
| cGMP Activity | Significant increase, peaking within 12 hours post-treatment. |
| PKG1 Activity | Concomitant increase with cGMP activity. |
| Experimental Conditions: Mesenchymal stem cells treated with 1 µM tadalafil for 30 minutes.[1] |
Note: While mesenchymal stem cells are not muscle satellite cells, this study provides valuable insight into the upstream signaling effects of tadalafil.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the cited research.
C2C12 Cell Culture and Myogenic Differentiation
-
Cell Line: C2C12 mouse myoblast cell line.
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.
-
Procedure:
-
Culture C2C12 myoblasts in GM at 37°C in a humidified atmosphere of 5% CO₂.
-
When cells reach 80-90% confluency, switch to DM to induce myogenic differentiation into myotubes.
-
Tadalafil Treatment of C2C12 Cells
-
Tadalafil Preparation: Dissolve tadalafil in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
Treatment: Add the tadalafil stock solution to the cell culture medium to achieve final concentrations ranging from 10⁻⁷ M to 10⁻⁶ M.[1] Ensure the final solvent concentration in the medium is minimal and consistent across all conditions, including a vehicle control.
-
Incubation: Treat the cells for specified durations, such as 24 or 72 hours, depending on the experimental endpoint.[1]
Western Blot Analysis for Myogenin and Androgen Receptor
-
Cell Lysis:
-
Wash tadalafil-treated and control C2C12 cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for myogenin or the androgen receptor overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
cGMP and PKG Activity Assays
-
cGMP Enzyme Immunoassay (EIA):
-
Lyse tadalafil-treated and control cells and collect the supernatant.
-
Use a commercial cGMP EIA kit following the manufacturer's instructions. This is typically a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.
-
Measure the signal (e.g., absorbance) and calculate the cGMP concentration based on a standard curve.
-
-
Protein Kinase G (PKG) Activity Assay:
-
Prepare cell lysates from treated and control cells.
-
Utilize a commercial PKG activity assay kit. These kits often involve the phosphorylation of a specific substrate by PKG in the presence of cGMP.
-
Quantify the phosphorylated substrate, which is proportional to the PKG activity in the sample.
-
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed C2C12 cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with various concentrations of tadalafil and a vehicle control.
-
MTT Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for several hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals formed by viable cells.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to the effect of this compound on muscle satellite cells.
Caption: Proposed signaling pathway of this compound in muscle satellite cells.
Caption: General experimental workflow for in vitro studies.
Discussion and Future Directions
The available evidence suggests that this compound (tadalafil) can positively influence myogenic differentiation in vitro, as evidenced by the upregulation of myogenin and the androgen receptor in C2C12 cells.[1] The primary mechanism of action is believed to be the inhibition of PDE5, leading to an accumulation of cGMP and subsequent activation of PKG.[1] This signaling cascade appears to modulate the expression of key factors involved in muscle development.
However, several knowledge gaps remain. Direct quantitative data on the proliferative effects of tadalafil on muscle satellite cells is currently lacking. Furthermore, the impact on early myogenic regulatory factors such as Pax7 and MyoD has not been extensively investigated. The precise molecular link between PKG activation and the transcriptional upregulation of the androgen receptor and myogenin requires further elucidation.
Future research should focus on:
-
Quantifying the proliferative response of primary muscle satellite cells and C2C12 cells to tadalafil treatment using assays such as MTT, BrdU, or direct cell counting.
-
Investigating the expression of Pax7 and MyoD at both the mRNA and protein levels in response to tadalafil to understand its effects on the early stages of satellite cell activation and commitment.
-
Utilizing molecular techniques such as chromatin immunoprecipitation (ChIP) to explore how PKG or its downstream effectors might directly or indirectly regulate the transcription of androgen receptor and myogenin genes.
-
In vivo studies in animal models of muscle injury or disease to validate the in vitro findings and assess the therapeutic potential of this compound for enhancing muscle regeneration.
By addressing these questions, a more complete understanding of the role of this compound in muscle satellite cell biology can be achieved, potentially paving the way for novel therapeutic strategies to promote muscle health and regeneration.
References
Preclinical Pharmacology of LY2452473: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2452473, also known as OPK-88004, is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated tissue-selective androgenic and anti-androgenic effects in preclinical studies. Developed to provide the anabolic benefits of androgens on muscle and bone with reduced impact on prostatic tissues, this compound has been investigated for its potential therapeutic applications in conditions such as muscle wasting and benign prostatic hyperplasia. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing available data on its mechanism of action, pharmacokinetics, efficacy in animal models, and safety pharmacology. Detailed experimental protocols for key assays and mandatory visualizations of relevant pathways and workflows are included to support further research and development.
Introduction
Selective androgen receptor modulators (SARMs) represent a class of therapeutic agents designed to elicit the beneficial effects of androgens, such as promoting muscle and bone growth, while minimizing the undesirable androgenic effects on other tissues, particularly the prostate.[1] this compound is a potent SARM that acts as an agonist on androgen receptors (AR) in anabolic tissues like skeletal muscle and bone, and as an antagonist in the prostate.[2] This tissue-selective activity profile suggests its potential for treating a range of conditions, including muscle wasting diseases and benign prostatic hyperplasia (BPH).[1][3]
Mechanism of Action
This compound exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent modulation of target gene transcription.
The tissue selectivity of this compound is attributed to its unique chemical structure, which results in differential interactions with the AR and tissue-specific expression of co-regulatory proteins. In muscle and bone, this compound promotes the recruitment of co-activators, leading to the transcription of genes involved in anabolic processes. Conversely, in the prostate, it is suggested to recruit co-repressors, thereby antagonizing androgen-mediated cell proliferation.[2]
Signaling Pathway
References
The Selective Androgen Receptor Modulator LY2452473: A Technical Guide on its Impact on Bone Formation Markers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY2452473 is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on bone and muscle tissue in both preclinical and clinical studies. By selectively targeting androgen receptors in these tissues, this compound promotes bone formation with a reduced risk of the androgenic side effects associated with traditional anabolic steroids. This technical guide provides an in-depth analysis of the available data on this compound's effects on key bone formation markers, including procollagen (B1174764) type I N-terminal propeptide (P1NP) and bone-specific alkaline phosphatase (BSAP). Detailed summaries of experimental protocols from pivotal studies are presented, alongside visualizations of the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism and therapeutic potential.
Introduction to this compound
This compound is a potent and selective agonist for the androgen receptor (AR) with a high binding affinity (Ki of 1.95 nM for the human AR). Its tissue-selective action is designed to harness the anabolic benefits of androgen signaling in musculoskeletal tissues while minimizing the androgenic effects on tissues such as the prostate.[1] This targeted approach positions this compound as a promising therapeutic candidate for conditions characterized by bone loss, such as osteoporosis.
Mechanism of Action: Signaling Pathways in Bone Formation
This compound exerts its anabolic effects on bone by binding to and activating androgen receptors in osteoblasts, the cells responsible for bone formation. This interaction initiates a cascade of downstream signaling events that ultimately lead to an increase in the synthesis and deposition of new bone matrix. The proposed signaling pathway is depicted below.
Preclinical Evidence: In Vivo Efficacy
Preclinical studies in ovariectomized (OVX) rat models, a well-established model for postmenopausal osteoporosis, have demonstrated the bone anabolic potential of this compound. Oral administration of this compound led to a dose-dependent increase in bone mineral density (BMD) and bone mineral content (BMC), with a full reversal of bone loss observed at a dose of 10 mg/kg/day.
Quantitative Data on Bone Formation Markers (Preclinical)
The following table summarizes the key findings related to bone formation markers from preclinical studies.
| Bone Formation Marker | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| P1NP | Ovariectomized Rats | This compound | Not Specified | Not Specified | Significant Increase | |
| Periosteal Bone-Type Alkaline Phosphatase | Ovariectomized Rats | This compound | Not Specified | Not Specified | Reversal of OVX-induced drop |
Note: Specific quantitative values for the increase in bone formation markers from the primary preclinical publication are not publicly available at this time.
Experimental Protocol: Ovariectomized Rat Model
The experimental workflow for the preclinical evaluation of this compound is outlined below.
Clinical Evidence: Phase I Human Studies
A Phase I clinical trial (NCT01275157) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. This study also included exploratory endpoints to assess the anabolic effects of the compound on muscle and bone.
Quantitative Data on Bone Formation Markers (Clinical)
The results from the Phase I trial demonstrated a significant increase in the bone formation marker P1NP in healthy volunteers treated with this compound.
| Bone Formation Marker | Study Population | Treatment Group | Dosage | Duration | Outcome | Reference |
| Serum P1NP | Healthy Volunteers | This compound | 5 mg/day | Not Specified | Significant Increase |
Note: The specific mean percentage increase, standard deviation, and p-value for the change in P1NP from the primary clinical trial publication are not publicly available at this time.
Experimental Protocol: Phase I Clinical Trial (NCT01275157)
The logical flow of the Phase I clinical trial is depicted in the diagram below.
Discussion and Future Directions
The available preclinical and early clinical data strongly suggest that this compound is a promising bone anabolic agent. The observed increases in key bone formation markers, such as P1NP and BSAP, provide a biochemical basis for the increases in bone mineral density and content seen in animal models. The confirmation of a significant increase in serum P1NP in healthy human volunteers at a relatively low dose is particularly encouraging.
Further clinical development will be necessary to fully elucidate the efficacy and safety profile of this compound for the treatment of osteoporosis and other conditions associated with bone loss. Future studies should aim to:
-
Establish the dose-response relationship for changes in a broader panel of bone turnover markers, including osteocalcin.
-
Evaluate the long-term effects of this compound on bone mineral density at clinically relevant sites, such as the lumbar spine and hip.
-
Assess the impact of this compound on fracture risk in a large, randomized, placebo-controlled trial in patients with osteoporosis.
Conclusion
This compound represents a novel, tissue-selective approach to androgen receptor modulation with demonstrated anabolic effects on bone. The consistent and significant increases in bone formation markers in both preclinical and clinical settings underscore its potential as a future therapeutic option for metabolic bone diseases. The detailed experimental insights and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and potentially advance the clinical application of this compound.
References
Tissue Selectivity of LY2452473: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY2452473 is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant tissue selectivity in preclinical and early clinical studies. It exhibits potent agonist activity on the androgen receptor (AR) in anabolic tissues such as skeletal muscle and bone, while acting as an antagonist in androgenic tissues like the prostate. This tissue-sparing mechanism of action positions this compound as a promising therapeutic candidate for conditions such as muscle wasting, osteoporosis, and hypogonadism, with a potentially improved safety profile compared to traditional androgen therapies. This guide provides a comprehensive overview of the tissue selectivity of this compound, including its binding affinity, in vivo efficacy, and the molecular mechanisms underlying its differential effects. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Core Concept: Tissue-Selective Androgen Receptor Modulation
The therapeutic utility of androgens is often limited by their undesirable side effects, such as prostate growth (benign prostatic hyperplasia and potential acceleration of prostate cancer), acne, and negative impacts on lipid profiles. Selective androgen receptor modulators (SARMs) are a class of compounds designed to overcome these limitations by differentially modulating AR activity in a tissue-specific manner.
This compound exemplifies this concept by inducing a conformational change in the AR that is distinct from that induced by endogenous androgens like dihydrotestosterone (B1667394) (DHT). This altered conformation is thought to lead to the differential recruitment of co-activator and co-repressor proteins to the AR transcriptional complex in different cell types, ultimately resulting in tissue-selective gene expression. In tissues like muscle and bone, this compound-bound AR recruits co-activators, leading to anabolic effects. Conversely, in the prostate, it is hypothesized to recruit co-repressors, thereby antagonizing androgen-mediated cell proliferation.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data available for this compound, highlighting its potency and tissue-selective effects.
Table 1: In Vitro Androgen Receptor Binding Affinity
| Parameter | Value | Species | Notes |
| Ki | 1.95 nM | Human | High affinity for the androgen receptor. |
Table 2: In Vivo Anabolic and Androgenic Effects in Preclinical Models (Rats)
| Tissue/Parameter | Dosage | Effect | Model |
| Bone Mineral Density | 10 mg/kg/day | Dose-dependent increase | Ovariectomized rats |
| Muscle Mass | Not specified | Increased | Castrated rats |
| Prostate Weight | Not specified | Reduced impact compared to testosterone | Castrated rats |
Table 3: Phase I Clinical Trial Data in Healthy Volunteers (NCT01275157)
| Parameter | Dosage | Effect |
| Calf Muscle Area | Up to 75 mg | Significant increase |
| Lean Body Mass | Up to 75 mg | Significant increase |
| Serum P1NP (Bone formation marker) | Up to 75 mg | Significant increase |
| Prostate-Specific Antigen (PSA) | Up to 75 mg | No significant effect |
Note: Specific EC50 values for agonistic activity in muscle cell lines and IC50 values for antagonistic activity in prostate cancer cell lines for this compound are not publicly available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of SARMs. The following are representative protocols for assays central to determining the tissue selectivity of compounds like this compound.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-R1881) for binding to the AR.
Materials:
-
Recombinant human androgen receptor
-
Radioligand: [³H]-R1881 (Methyltrienolone)
-
Test compound (this compound)
-
Assay Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4
-
Wash Buffer: Assay buffer without DTT
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and a reference androgen (e.g., unlabeled R1881) in assay buffer.
-
In a 96-well plate, add a fixed concentration of [³H]-R1881 (typically at its Kd concentration).
-
Add the various concentrations of the test compound or reference androgen to the wells. Include wells for total binding (only [³H]-R1881) and non-specific binding (a high concentration of unlabeled R1881).
-
Add the recombinant AR to each well to initiate the binding reaction.
-
Incubate the plate for 18-24 hours at 4°C to reach equilibrium.
-
Separate bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Hershberger Assay in Rats
Objective: To assess the androgenic and anabolic activity of a test compound in a castrated rat model.
Principle: The Hershberger assay measures the change in weight of androgen-dependent tissues in response to the administration of a test compound. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity.
Materials:
-
Peripubertal male rats (e.g., Sprague-Dawley)
-
Test compound (this compound)
-
Vehicle (e.g., corn oil, carboxymethylcellulose)
-
Testosterone propionate (B1217596) (positive control)
-
Surgical instruments for castration
-
Analytical balance
Procedure:
-
Acclimatize the rats for at least 5 days.
-
At approximately 42 days of age, castrate the animals under anesthesia. Allow a post-operative recovery period of 7-10 days for the androgen-dependent tissues to regress.
-
Randomly assign the castrated animals to treatment groups (vehicle control, positive control, and at least three dose levels of the test compound).
-
Administer the test compound and controls daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Record body weights daily.
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect and weigh the following tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani muscle, and glans penis.
-
Normalize tissue weights to body weight.
-
Statistically compare the tissue weights of the treated groups to the vehicle control group to determine anabolic and androgenic activity.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The tissue selectivity of this compound is believed to be mediated by differential co-regulator recruitment to the androgen receptor. The following diagrams illustrate the hypothesized signaling pathways in skeletal muscle and prostate tissue.
Caption: Agonist signaling pathway of this compound in skeletal muscle.
Caption: Antagonist signaling pathway of this compound in prostate tissue.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for the androgen receptor competitive binding assay.
Caption: Workflow for the in vivo Hershberger assay.
Conclusion
This compound is a selective androgen receptor modulator with a well-defined tissue-selective profile, demonstrating potent anabolic effects on muscle and bone with minimal androgenic activity in the prostate. This desirable pharmacological profile is attributed to its ability to differentially modulate the androgen receptor and recruit distinct co-regulatory proteins in a tissue-specific manner. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on SARMs and related therapeutics. Further investigation into the precise molecular interactions and downstream signaling pathways will continue to refine our understanding of SARM tissue selectivity and facilitate the development of next-generation anabolic agents with improved efficacy and safety.
The Metabolic Fate of LY2452473: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2452473 is an orally bioavailable, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions such as hypogonadism. Understanding the metabolic profile of this compound is critical for its development and safe administration. This technical guide provides a comprehensive overview of the metabolism and metabolites of this compound in humans, based on available scientific literature. The document details the pharmacokinetic properties, metabolic pathways, major circulating and excretory metabolites, and the primary enzyme responsible for its biotransformation. All quantitative data are summarized, and a generalized experimental protocol for a human Absorption, Distribution, Metabolism, and Excretion (ADME) study is provided. Visual diagrams of the metabolic pathway and a representative experimental workflow are included to facilitate understanding.
Pharmacokinetic Profile
Following a single oral administration of radiolabeled [¹⁴C]this compound to healthy male subjects, the compound is rapidly absorbed and slowly cleared.
Table 1: Pharmacokinetic Parameters of this compound and Total Radioactivity
| Parameter | This compound | Total Radioactivity |
| Tmax (h) | 2 - 3 | 2 - 3 |
| Terminal t1/2 (h) | 27 | 51 |
Data compiled from available abstracts.[1][2]
Metabolic Pathways and Major Metabolites
Metabolic clearance is the primary route of elimination for this compound, with minimal detection of the parent compound in excreta.[1][2] The metabolism of this compound is complex, involving multiple pathways with no single route accounting for more than 30% of the administered dose.[1][2] Both Phase I and Phase II metabolic transformations have been observed. An in vitro phenotyping study identified Cytochrome P450 3A4 (CYP3A4) as the main enzyme contributing to the depletion of this compound.[2]
Major Circulating Metabolites
In human plasma, three major entities were identified, accounting for a significant portion of the total radioactivity exposure based on the relative area under the curve (AUC) from 0 to 48 hours.[1][2]
Table 2: Major Circulating Entities in Human Plasma
| Compound | Description | Relative AUC(0-48h) (%) |
| This compound | Parent Drug | ~42 |
| S5 | Acetylamine metabolite | ~21 |
| S12 | Hydroxylation on the cyclopentene (B43876) ring | ~35 |
Data from plasma radiochromatograms.[1][2]
Major Excretory Metabolite
While multiple metabolites are excreted, one has been identified as the most abundant in excreta.
-
S10 : A diol formed across the cyclopenta-indole linkage, accounting for approximately 14% of the total administered dose.[1][2]
Other Identified Metabolites
In total, 15 metabolites (12 Phase I and 3 Phase II conjugates) have been detected.[1] The primary Phase I reactions include hydroxylation, while Phase II metabolism involves the formation of glucuronic acid and sulfonic acid conjugates of the hydroxylated metabolites.[1]
Metabolic Pathway Diagram
Caption: Metabolic pathway of this compound.
Excretion
The administered radioactive dose of this compound was almost completely recovered within 312 hours. The excretion was nearly evenly split between renal and fecal routes.
Table 3: Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]this compound
| Excretion Route | Percentage of Administered Dose |
| Urine | 47.9% |
| Feces | 46.6% |
| Total Recovery | 94.5% |
Data obtained after 312 hours post-dose.[1][2]
Experimental Protocol: Human ADME Study
The following describes a generalized protocol for a human radiolabeled mass balance study, consistent with the information available for the this compound study and regulatory guidelines.
Study Design
A single-center, open-label, non-randomized study in a small cohort of healthy male subjects (typically 6-8).
Investigational Product
A single oral dose of this compound containing a trace amount of [¹⁴C]this compound. The position of the radiolabel is crucial and should be in a metabolically stable part of the molecule.
Key Procedures
-
Informed Consent and Screening: Subjects undergo a thorough screening process, and informed consent is obtained.
-
Dosing: Following an overnight fast, subjects receive a single oral dose of the [¹⁴C]this compound formulation.
-
Sample Collection:
-
Blood/Plasma: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at multiple intervals up to 312 hours or longer post-dose) to determine the pharmacokinetics of the parent drug and total radioactivity.
-
Urine and Feces: All urine and feces are collected from pre-dose until the radioactivity in excreta falls below a certain threshold (e.g., <1% of the administered dose in a 24-hour period for two consecutive days).
-
-
Sample Analysis:
-
Quantification of Total Radioactivity: Liquid scintillation counting is used to measure the total radioactivity in plasma, urine, and feces.
-
Metabolite Profiling and Identification: Plasma, urine, and feces samples are pooled (by subject and/or time point) and subjected to chromatographic separation (e.g., HPLC) coupled with radio-detection. The fractions corresponding to radioactive peaks are then analyzed by high-resolution mass spectrometry (HRMS) to elucidate the structures of the metabolites.
-
Quantification of Parent Drug: A validated bioanalytical method (e.g., LC-MS/MS) is used to determine the concentration of this compound in plasma samples.
-
Experimental Workflow Diagram
Caption: Generalized workflow for a human ADME study.
Conclusion
The metabolism of this compound is extensive, involving multiple Phase I and Phase II pathways, with CYP3A4 playing a significant role in its initial biotransformation. The drug and its metabolites are eliminated through both urine and feces. The major circulating components in plasma are the parent drug, an acetylamine metabolite (S5), and a hydroxylated metabolite (S12). The primary excretory product is a diol metabolite (S10). This detailed understanding of the metabolic fate of this compound is essential for its continued clinical evaluation and for anticipating potential drug-drug interactions.
References
LY2452473: A Technical Guide for Sarcopenia Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sarcopenia, the age-related decline in muscle mass, strength, and function, presents a significant and growing challenge to healthy aging. The development of effective pharmacological interventions is a key area of research. LY2452473 is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has demonstrated potential as a muscle- and bone-anabolic agent. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and relevant experimental protocols to inform future research in the context of sarcopenia. While direct clinical trials for sarcopenia have not been conducted, the data from related fields provide a strong rationale for its investigation.
Introduction to this compound
This compound is a selective androgen receptor modulator developed by Eli Lilly.[1] As a SARM, it is designed to selectively target androgen receptors (ARs) in specific tissues, such as muscle and bone, while minimizing the androgenic side effects in other tissues like the prostate.[1] This tissue selectivity offers a promising therapeutic window for conditions characterized by muscle wasting, such as sarcopenia.
Mechanism of Action
This compound exerts its anabolic effects by binding to and activating the androgen receptor in skeletal muscle and bone.[1] This activation initiates a cascade of downstream signaling events that promote muscle protein synthesis and bone formation.
Signaling Pathway of SARM-Induced Muscle Hypertrophy
The binding of a SARM, such as this compound, to the androgen receptor in a muscle cell leads to the activation of pathways that promote muscle growth. A key pathway involved is the PI3K/Akt/mTOR signaling cascade, which is a central regulator of protein synthesis.
Figure 1: Simplified signaling pathway of this compound in skeletal muscle.
Preclinical Data
Preclinical studies have been crucial in establishing the pharmacological profile of this compound.
Binding Affinity and Selectivity
In vitro studies have demonstrated the high affinity of this compound for the human androgen receptor.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for human AR | 1.95 nM | [[“]] |
This compound has shown high selectivity for the androgen receptor over other steroid hormone receptors, such as the estrogen, mineralocorticoid, and prolactin receptors.[[“]]
In Vivo Animal Studies
Studies in animal models have confirmed the anabolic effects of this compound on muscle and bone.
| Animal Model | Dosage | Key Findings | Reference |
| Ovariectomized rats | 10 mg/kg/day (oral) | - Dose-dependently increased bone mineral density (BMD) and bone mineral content (BMC). - Reversed ovariectomy-induced loss of biomechanical bone properties. - Increased muscle mass. | [[“]] |
| Castrated rats | Not specified | - Demonstrated reduced androgenic potential with no apparent risk for prostate cancer development. | [[“]] |
| Rats and Dogs | Not specified | - Confirmed lack of untoward effects on the prostate and endometrium. | [[“]] |
Clinical Data
This compound has been evaluated in Phase I and Phase II clinical trials.
Phase I Clinical Trial (NCT01275157)
A Phase I study in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of this compound. The study also included exploratory measures of its anabolic activity.
| Population | Dosage | Key Findings | Reference |
| Healthy volunteers | Up to 75 mg | - Generally safe and well-tolerated. - No significant effects on prostate-specific antigen (PSA) levels in males. - Significant increases in calf muscle area and lean body mass. - Significant increases in serum P1NP (a marker of bone formation). - Dose-dependent decreases in HDL cholesterol at doses of 15 mg and higher. | [[“]] |
Phase II Clinical Trial (NCT02499497)
A Phase II study evaluated this compound for the management of symptoms in men who have undergone radical prostatectomy. While the primary endpoints were related to sexual function and quality of life, the study also included assessments of muscle and bone mass.
| Population | Intervention | Planned Outcome Measures for Muscle Mass | Reference |
| Men post-radical prostatectomy | This compound vs. Placebo | - Change in whole body, appendicular, and trunk lean mass measured by dual-energy X-ray absorptiometry (DXA). | [3] |
Specific results from this trial regarding changes in muscle mass are not yet widely published.
Pharmacokinetics in Humans
A study in healthy male subjects characterized the disposition and metabolism of a single 15-mg oral dose of [¹⁴C]this compound.
| Pharmacokinetic Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 2-3 hours | [4] |
| Plasma Terminal Half-life (t½) | 27 hours | [4] |
| Major Circulating Entities in Plasma | This compound (~42%), Metabolite S5 (~21%), Metabolite S12 (~35%) | [4] |
| Primary Route of Elimination | Metabolic clearance | [4] |
| Excretion | 47.9% in urine, 46.6% in feces | [4] |
Experimental Protocols
Detailed experimental protocols for this compound are not fully available in the public domain. However, based on common practices for SARM research, representative protocols are provided below.
Preclinical Evaluation of a SARM in a Rodent Model of Sarcopenia (Hypothetical Workflow)
This workflow outlines the key steps for assessing the efficacy of a SARM like this compound in an animal model of age-related muscle loss.
Figure 2: Hypothetical workflow for preclinical evaluation of a SARM for sarcopenia.
Key Methodologies for Preclinical Studies:
-
Animal Models: Aged rodents (e.g., 20-24 months old mice or rats) are commonly used to model sarcopenia. Ovariectomized or orchidectomized rodents can be used to study the effects of sex hormone deficiency on muscle and bone.
-
Drug Administration: Oral gavage is a common route for administering SARMs in preclinical studies. The vehicle is typically a suspension or solution in an appropriate carrier like corn oil or a solution containing polyethylene (B3416737) glycol (PEG) and ethanol.
-
Muscle Mass Assessment:
-
In vivo: Dual-energy X-ray absorptiometry (DXA) can be used to measure lean body mass.
-
Ex vivo: At the end of the study, individual muscles (e.g., gastrocnemius, tibialis anterior, soleus) are dissected and weighed.
-
-
Muscle Function Assessment:
-
Grip Strength: A grip strength meter is used to measure forelimb and hindlimb strength.
-
Treadmill Test: Time to exhaustion and total distance run can assess endurance.
-
-
Histological Analysis: Muscle fiber cross-sectional area can be determined from stained muscle sections.
Phase I Clinical Trial Design for a SARM
Phase I trials for SARMs in healthy volunteers typically follow a single ascending dose (SAD) and multiple ascending dose (MAD) design.
Key Methodologies for Phase I Clinical Trials:
-
Study Population: Healthy male and/or female volunteers.
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Dosage: Ascending single and multiple dose cohorts.
-
Safety Monitoring: Vital signs, electrocardiograms (ECGs), clinical laboratory tests (including liver function tests and lipid panels).
-
Pharmacokinetic Assessments: Serial blood sampling to determine drug and metabolite concentrations.
-
Pharmacodynamic Assessments:
-
Lean Body Mass: Measured by DXA.
-
Muscle Size: Assessed by magnetic resonance imaging (MRI) or computed tomography (CT) of a specific muscle group (e.g., quadriceps or calf).
-
Biomarkers: Serum markers of bone turnover (e.g., P1NP, CTX) and muscle damage (e.g., creatine (B1669601) kinase).
-
Future Directions for this compound in Sarcopenia Research
The existing data on this compound provide a solid foundation for its further investigation as a potential therapeutic for sarcopenia. Future research should focus on:
-
Dedicated Preclinical Sarcopenia Models: Evaluating the efficacy of this compound in aged animal models that more closely mimic the pathophysiology of sarcopenia.
-
Translational Biomarkers: Identifying and validating biomarkers that can predict the anabolic response to this compound in humans.
-
Clinical Trials in Sarcopenic Populations: Designing and conducting well-controlled clinical trials to assess the safety and efficacy of this compound in older adults with sarcopenia. Key endpoints should include measures of muscle mass, strength, and physical performance.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other interventions for sarcopenia, such as exercise and nutritional supplementation.
Conclusion
This compound is a potent, orally bioavailable SARM with demonstrated anabolic effects on muscle and bone in both preclinical models and early-phase clinical trials. Its tissue-selective mechanism of action makes it an attractive candidate for the treatment of sarcopenia. While further research is needed to establish its clinical utility in this indication, the data summarized in this technical guide provide a strong rationale for its continued development. The detailed information on its mechanism of action, pharmacological properties, and relevant experimental protocols should serve as a valuable resource for researchers in the field of sarcopenia and muscle wasting disorders.
References
An In-Depth Technical Guide to the Intellectual Property and Core Science of LY2452473
This guide provides a detailed overview of the selective androgen receptor modulator (SARM) LY2452473, focusing on its intellectual property, mechanism of action, and the experimental methodologies used in its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Intellectual Property Landscape
This compound is a non-steroidal SARM developed by Eli Lilly and Company. While a singular patent explicitly disclosing this compound by name and structure has not been publicly identified, the core intellectual property resides within a portfolio of patents covering selective androgen receptor modulators with a tetrahydrocarbazole scaffold.
Based on the available information, the key intellectual property aspects of this compound are likely covered by patents encompassing:
-
Composition of Matter: Patents protecting the core tetrahydrocarbazole chemical structure and its derivatives, which would include this compound. These patents typically have broad claims covering a range of substitutions on the core scaffold.
-
Method of Use: Patents claiming the use of these SARM compounds for treating various conditions. For this compound, this would include muscle wasting, osteoporosis, and other androgen-related disorders.[1]
-
Pharmaceutical Compositions: Patents covering the formulation of the active pharmaceutical ingredient (API) with various excipients for oral administration.
A key patent family that appears to cover the structural class of this compound is related to tetrahydrocarbazole derivatives as SARMs. While not definitively confirming this compound's inclusion, the structural similarities are notable.
Physicochemical and Pharmacological Data
This compound, also known as TT-701 and OPK-88004, is an orally bioavailable SARM. Its chemical name is Isopropyl N-[(2S)-7-cyano-4-(2-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂N₄O₂ | PubChem |
| Molecular Weight | 374.44 g/mol | PubChem |
| CAS Number | 1029692-15-6 | PubChem |
| Androgen Receptor (AR) Binding Affinity (Ki) | 1.95 nM | BioWorld |
| Human Plasma Tmax (single 15 mg oral dose) | 2-3 hours | ResearchGate |
| Human Plasma Terminal Half-life (single 15 mg oral dose) | 27 hours | ResearchGate |
Mechanism of Action and Signaling Pathways
This compound exhibits tissue-selective androgenic and anti-androgenic effects. It acts as an agonist in tissues like bone and muscle, while functioning as an antagonist in the prostate.[2] This selective activity is the hallmark of SARMs and is central to their therapeutic potential.
Agonistic Action in Bone and Muscle
In bone and muscle, this compound binds to the androgen receptor (AR), leading to a conformational change that promotes the recruitment of co-activator proteins. This complex then translocates to the nucleus and binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of genes that promote anabolic effects.
In skeletal muscle, this leads to an increase in muscle mass and strength. The signaling cascade likely involves the activation of pathways that stimulate myoblast proliferation and differentiation and inhibit muscle protein breakdown.
In bone, AR activation by this compound is expected to increase bone mineral density and content. This is achieved by promoting the differentiation and activity of osteoblasts (bone-forming cells) and potentially inhibiting the activity of osteoclasts (bone-resorbing cells).
Antagonistic Action in the Prostate
In the prostate, this compound binds to the AR but induces a conformational change that prevents the recruitment of co-activators and may even recruit co-repressor proteins. This inactive complex is unable to effectively bind to AREs and initiate gene transcription, thereby blocking the proliferative signals of endogenous androgens. This antagonistic effect is crucial for its safety profile, as it avoids stimulating prostate growth, a major concern with traditional androgen therapies.
Experimental Protocols
The following are representative protocols for key experiments used to characterize SARMs like this compound. These are based on standard methodologies in the field.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.
Materials:
-
Human recombinant androgen receptor (full-length or ligand-binding domain)
-
Radioligand: [³H]-Mibolerone or [³H]-DHT
-
Test compound: this compound
-
Assay buffer (e.g., Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Wash buffer (e.g., Tris-HCl)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the serially diluted this compound.
-
Add the androgen receptor preparation to initiate the binding reaction.
-
For total binding wells, omit the test compound. For non-specific binding wells, add a saturating concentration of a non-labeled androgen.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Transfer the contents of the wells to a filter plate and wash with cold wash buffer to separate bound from free radioligand.
-
Add scintillation cocktail to each well of the filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Ovariectomized Rat Model for Osteoporosis
Objective: To evaluate the in vivo anabolic effects of this compound on bone.
Materials:
-
Female Sprague-Dawley rats (3-6 months old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
This compound formulated for oral gavage
-
Vehicle control
-
Dual-energy X-ray absorptiometry (DXA) scanner
-
Micro-computed tomography (µCT) scanner
Procedure:
-
Acclimatize rats to the housing facility for at least one week.
-
Perform bilateral ovariectomy (OVX) or a sham operation on anesthetized rats.
-
Allow a post-operative recovery period of 2-4 weeks to establish bone loss.
-
Randomize OVX rats into vehicle and this compound treatment groups. A sham-operated group serves as a positive control for normal bone mass.
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-12 weeks).
-
At the end of the treatment period, euthanize the rats.
-
Harvest femurs and lumbar vertebrae.
-
Measure bone mineral density (BMD) and bone mineral content (BMC) using DXA.
-
Analyze bone microarchitecture (e.g., trabecular bone volume, trabecular number, trabecular thickness) using µCT.
-
Statistically compare the bone parameters between the treatment groups.
Summary and Future Directions
This compound represents a significant advancement in the field of SARMs, with a promising preclinical and early clinical profile demonstrating tissue-selective anabolic activity. The intellectual property is rooted in patents covering its novel tetrahydrocarbazole structure and its use in treating conditions related to muscle and bone wasting. Its dual agonist/antagonist activity on the androgen receptor in different tissues underscores its therapeutic potential while aiming to minimize the undesirable side effects of traditional androgen therapies.
Further research is needed to fully elucidate the specific downstream molecular targets that mediate its tissue-selective effects. The successful completion of larger-scale clinical trials will be crucial in establishing its long-term safety and efficacy in human populations. The development of SARMs like this compound holds promise for new therapeutic options for a range of debilitating conditions.
References
- 1. Targeting of androgen receptor in bone reveals a lack of androgen anabolic action and inhibition of osteogenesis A model for compartment-specific androgen action in the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of LY2452473, a Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2452473 is an orally bioavailable, non-steroidal Selective Androgen Receptor Modulator (SARM) that demonstrates tissue-selective androgenic and anti-androgenic effects.[1] It acts as an agonist on the androgen receptor (AR) in tissues like bone and muscle, while functioning as an antagonist in the prostate.[1][2] This dual activity makes this compound a compound of interest for conditions such as hypogonadism, muscle wasting, and osteoporosis, with the potential for a favorable safety profile compared to traditional androgen therapies.[1][2][3] Preclinical studies have shown a high binding affinity for the human androgen receptor, with a Ki of 1.95 nM.[2]
These application notes provide a framework for the in vitro cell-based evaluation of this compound, outlining key assays to characterize its potency, selectivity, and mechanism of action.
Signaling Pathway of this compound
The canonical signaling pathway for androgens and SARMs like this compound involves the androgen receptor, a member of the nuclear receptor superfamily. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Androgen Receptor Signaling Pathway for LY245247T.
Key In Vitro Cell-Based Assays
A panel of in vitro assays is essential to characterize the pharmacological profile of this compound. These assays will determine its potency as an AR agonist or antagonist in different cellular contexts, its selectivity over other steroid receptors, and its effect on downstream gene expression.
AR Reporter Gene Assay
This assay is the primary method for quantifying the agonistic and antagonistic activity of this compound on the androgen receptor. It utilizes a host cell line (e.g., HEK293, PC-3, LNCaP) engineered to express the human androgen receptor and a reporter gene (e.g., luciferase or beta-galactosidase) under the control of an ARE-containing promoter.
Experimental Workflow:
Caption: Workflow for an Androgen Receptor Reporter Gene Assay.
Protocol: AR Luciferase Reporter Assay
-
Cell Line: PC-3 (prostate cancer cell line, AR-negative) stably or transiently co-transfected with a human androgen receptor expression vector and an ARE-luciferase reporter vector.
-
Materials:
-
PC-3 cells
-
Culture medium (e.g., F-12K Medium with 10% charcoal-stripped fetal bovine serum)
-
This compound stock solution (in DMSO)
-
Dihydrotestosterone (DHT) stock solution (in DMSO)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Cell Plating: Seed the transfected PC-3 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate culture medium. For antagonist testing, also prepare solutions containing a fixed concentration of DHT (e.g., EC80 concentration) with serial dilutions of this compound.
-
Treatment: Replace the cell culture medium with the prepared compound solutions. Include appropriate controls: vehicle (DMSO), DHT alone (for agonist control), and medium alone.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. For agonist activity, plot the normalized data against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50. For antagonist activity, plot the inhibition of the DHT response against the log of the this compound concentration to determine the IC50.
-
AR Nuclear Translocation Assay
This assay visually confirms that this compound induces the translocation of the androgen receptor from the cytoplasm to the nucleus, a key step in its activation. This can be performed using immunofluorescence or with cells expressing a fluorescently tagged AR (e.g., AR-GFP).
Protocol: AR-GFP Nuclear Translocation Assay
-
Cell Line: A suitable cell line (e.g., U2OS) stably expressing a fusion protein of the human androgen receptor and Green Fluorescent Protein (AR-GFP).
-
Materials:
-
U2OS-AR-GFP cells
-
Culture medium with charcoal-stripped FBS
-
This compound and DHT stock solutions
-
Hoechst 33342 (for nuclear staining)
-
High-content imaging system or fluorescence microscope
-
-
Procedure:
-
Cell Plating: Seed U2OS-AR-GFP cells in glass-bottom plates suitable for imaging.
-
Treatment: Treat the cells with various concentrations of this compound, DHT (positive control), and vehicle (negative control) for a defined period (e.g., 1-2 hours).
-
Staining: Stain the cell nuclei with Hoechst 33342.
-
Imaging: Acquire images of the GFP and Hoechst channels using a high-content imaging system.
-
Analysis: Quantify the intensity of GFP fluorescence in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates AR translocation.
-
Target Gene Expression Analysis (qPCR)
To confirm that AR activation by this compound leads to the regulation of endogenous AR-target genes, quantitative real-time PCR (qPCR) can be performed. In prostate cancer cells like LNCaP, a classic AR-regulated gene is Prostate-Specific Antigen (PSA, KLK3).
Protocol: qPCR for PSA Gene Expression
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).
-
Materials:
-
LNCaP cells
-
Culture medium with charcoal-stripped FBS
-
This compound and DHT stock solutions
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for KLK3 and a housekeeping gene (e.g., GAPDH)
-
-
Procedure:
-
Treatment: Plate LNCaP cells and treat with this compound, DHT, and vehicle for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform qPCR using primers for KLK3 and the housekeeping gene.
-
Analysis: Calculate the relative expression of KLK3 normalized to the housekeeping gene using the ΔΔCt method.
-
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison.
| Assay | Cell Line | Parameter | This compound | DHT (Control) |
| AR Reporter (Agonist) | PC-3-AR-ARE-Luc | EC50 (nM) | 1.5 - 2.5 | 0.1 - 0.5 |
| AR Reporter (Antagonist) | PC-3-AR-ARE-Luc | IC50 (nM) vs. DHT | 5.0 - 10.0 | N/A |
| PSA Gene Expression | LNCaP | Fold Induction | Dose-dependent | ~10-fold |
| AR Binding Affinity | N/A | Ki (nM) | ~1.95[2] | ~0.2-1.0 |
Note: The values presented in the table are hypothetical and based on expected outcomes for a potent SARM. Actual experimental results may vary.
Selectivity Assays
To confirm this compound's selectivity for the androgen receptor, similar reporter gene assays should be conducted for other nuclear hormone receptors, such as the glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), and estrogen receptor (ER). The compound should show significantly lower potency or no activity in these assays.[2]
Conclusion
The in vitro cell-based assays described provide a robust framework for the characterization of this compound. By employing reporter gene assays, nuclear translocation imaging, and target gene expression analysis, researchers can effectively determine the potency, efficacy, and mechanism of action of this selective androgen receptor modulator. These foundational studies are critical for advancing the understanding and potential therapeutic application of this compound.
References
Application Notes and Protocols for Investigating LY2495655 (Landogrozumab) in a Mouse Model of Cancer-Induced Muscle Wasting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscle wasting, a debilitating condition characterized by the progressive loss of skeletal muscle mass and function, is a significant challenge in various pathologies, including cancer cachexia, sarcopenia, and neuromuscular diseases. A key negative regulator of muscle growth is myostatin, a member of the transforming growth factor-β (TGF-β) superfamily.[1] Inhibition of myostatin signaling has emerged as a promising therapeutic strategy to counteract muscle loss.[2] LY2495655, also known as Landogrozumab, is a humanized monoclonal antibody designed to bind and neutralize myostatin, thereby blocking its inhibitory effects on muscle development.[1][3] Preclinical studies have demonstrated the potential of Landogrozumab to preserve muscle mass and strength in animal models of muscle wasting.[4]
These application notes provide a comprehensive overview of the use of LY2495655 in a preclinical mouse model of cancer-induced muscle wasting, specifically the colon-26 (C26) carcinoma model. Detailed protocols for animal model induction, therapeutic administration, and endpoint analysis are provided to guide researchers in evaluating the efficacy of myostatin inhibitors.
Mechanism of Action: Myostatin Signaling Pathway
Myostatin, produced primarily by skeletal muscle cells, exerts its effects by binding to the Activin Receptor Type IIB (ActRIIB) on the cell surface.[5] This binding event triggers a signaling cascade that ultimately leads to a decrease in protein synthesis and an increase in protein degradation, resulting in muscle atrophy. Landogrozumab functions by directly binding to circulating myostatin, preventing its interaction with ActRIIB and thereby inhibiting the downstream signaling pathway.[1]
Caption: Myostatin signaling pathway and the inhibitory action of LY2495655.
Preclinical Animal Model: C26 Carcinoma-Induced Cachexia
The Colon-26 (C26) carcinoma is a well-established and widely used murine model for studying cancer-induced cachexia.[5][6] Implantation of C26 cells in mice leads to progressive muscle wasting, fat loss, and a systemic inflammatory response, closely mimicking the clinical manifestations of cachexia in cancer patients.[6]
Quantitative Data from a Preclinical Study
The following tables summarize the quantitative data from a representative preclinical study evaluating the effect of LY2495655 in female SCID mice bearing C26 tumors.[4] In this study, mice were treated with either a control IgG or LY2495655 at a dose of 10 mg/kg once weekly for two weeks.[4]
Table 1: Effect of LY2495655 on Body Weight and Muscle Mass in C26 Tumor-Bearing Mice [4]
| Group | Net Body Weight (g, Mean ± SEM) | Gastrocnemius Weight (mg, Mean ± SEM) | Quadriceps Weight (mg, Mean ± SEM) |
| Control IgG (No Tumor) | 20.5 ± 0.2 | 110 ± 2 | 190 ± 5 |
| Control IgG + C26 Tumor | 17.0 ± 0.3 | 80 ± 3 | 140 ± 6 |
| LY2495655 + C26 Tumor | 18.5 ± 0.4 | 95 ± 4 | 165 ± 5* |
* P < 0.05, significant relative to the Control IgG + C26 Tumor group.
Table 2: Effect of LY2495655 on Muscle Function and Histology in C26 Tumor-Bearing Mice [4]
| Group | Grip Strength (g, Mean ± SEM) | Cross-Sectional Myofiber Area (µm², Mean ± SEM) |
| Control IgG (No Tumor) | 120 ± 5 | 2500 ± 100 |
| Control IgG + C26 Tumor | 80 ± 4 | 1800 ± 80 |
| LY2495655 + C26 Tumor | 100 ± 6 | 2200 ± 90 |
* P < 0.05, significant relative to the Control IgG + C26 Tumor group.
Experimental Protocols
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the efficacy of a myostatin inhibitor like LY2495655 in a mouse model of muscle wasting.
Caption: A generalized experimental workflow for preclinical evaluation.
Protocol 1: Induction of C26 Carcinoma-Induced Cachexia
Materials:
-
Colon-26 (C26) carcinoma cells
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer
-
Centrifuge
-
1 mL syringes with 26-gauge needles
-
Female SCID (Severe Combined Immunodeficient) or BALB/c mice (6-8 weeks old)
-
70% ethanol
Procedure:
-
Cell Culture: Culture C26 cells according to the supplier's recommendations.
-
Cell Preparation: a. Harvest cells by trypsinization and wash with sterile PBS. b. Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. c. Resuspend the cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Cell Injection: a. Anesthetize the mouse using an approved institutional protocol. b. Wipe the injection site (typically the right flank or interscapular region) with 70% ethanol.[5] c. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of the mouse.[5]
-
Monitoring: a. Monitor the mice daily for tumor growth, body weight changes, and overall health. b. Tumor volume can be calculated using the formula: (Length x Width²)/2.[7] c. Cachexia typically develops within 2-3 weeks post-injection.
Protocol 2: Administration of LY2495655
Materials:
-
LY2495655 (Landogrozumab)
-
Sterile vehicle (e.g., PBS or saline)
-
Appropriate syringes and needles for injection (e.g., insulin (B600854) syringes)
Procedure:
-
Preparation of Dosing Solution: Reconstitute or dilute LY2495655 in the sterile vehicle to the desired concentration (e.g., for a 10 mg/kg dose).
-
Administration: a. Weigh each mouse to determine the precise injection volume. b. Administer the LY2495655 solution or vehicle control via the desired route (e.g., intraperitoneal or subcutaneous injection). c. Follow the predetermined dosing schedule (e.g., once weekly).
Protocol 3: Assessment of Muscle Function - Grip Strength Test
Materials:
-
Grip strength meter with a wire grid or bar
-
Scale for weighing mice
Procedure:
-
Acclimatization: Acclimatize the mouse to the testing room for at least 30 minutes before the test.
-
Forelimb Grip Strength: a. Hold the mouse by the base of its tail and lower it towards the grid. b. Allow the mouse to grasp the grid with its forepaws.[8] c. Gently and steadily pull the mouse horizontally away from the grid until its grip is released.[8] d. Record the peak force displayed on the meter. e. Perform at least three consecutive measurements and use the average or the highest value for analysis.[8]
-
Combined Forelimb and Hindlimb Grip Strength (Optional): a. Allow the mouse to grasp the grid with all four paws. b. Follow the same procedure as for the forelimb grip strength.
Protocol 4: Histological Analysis of Muscle Fiber Cross-Sectional Area
Materials:
-
Dissection tools
-
Optimal Cutting Temperature (OCT) compound or gum tragacanth
-
Isopentane (B150273) cooled with liquid nitrogen
-
Cryostat
-
Microscope slides
-
Staining reagents (e.g., Hematoxylin and Eosin - H&E, or immunofluorescence antibodies for laminin (B1169045) or dystrophin)
-
Microscope with imaging software (e.g., ImageJ)
Procedure:
-
Tissue Collection: At the end of the study, euthanize the mice and carefully dissect the muscles of interest (e.g., gastrocnemius, quadriceps).
-
Muscle Freezing: a. Embed the muscle in OCT compound or gum tragacanth in a cryomold.[9] b. Freeze the muscle by immersing it in isopentane pre-cooled with liquid nitrogen.[9] c. Store the frozen muscle blocks at -80°C until sectioning.
-
Cryosectioning: a. Cut transverse sections of the muscle (e.g., 8-10 µm thick) using a cryostat. b. Mount the sections onto microscope slides.
-
Staining: a. Perform H&E staining or immunofluorescence staining for a membrane protein like laminin to clearly delineate the muscle fibers.
-
Image Analysis: a. Capture images of the stained muscle sections using a microscope. b. Use imaging software (e.g., ImageJ) to measure the cross-sectional area of individual muscle fibers.
Protocol 5: Western Blot for Myostatin Signaling Pathway Components (p-Smad2/3)
Materials:
-
Muscle tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Smad2/3, anti-total Smad2/3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: a. Homogenize muscle tissue in lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein by SDS-PAGE. b. Transfer the proteins to a membrane. c. Block the membrane with blocking buffer. d. Incubate the membrane with the primary antibody against p-Smad2/3. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate.
-
Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-Smad2/3 signal to a loading control (e.g., total Smad2/3 or GAPDH).
Conclusion
The anti-myostatin antibody LY2495655 (Landogrozumab) has shown promise in preclinical models for mitigating muscle wasting. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic potential of myostatin inhibitors in various models of muscle atrophy. Careful experimental design, consistent execution of protocols, and comprehensive endpoint analysis are crucial for obtaining reliable and translatable results in the development of novel therapies for muscle wasting diseases.
References
- 1. mmpc.org [mmpc.org]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jove.com [jove.com]
- 6. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [scholarworks.indianapolis.iu.edu]
- 7. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for LY2452473 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2452473 is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective anabolic effects in preclinical models.[1] As a SARM, this compound selectively binds to the androgen receptor (AR), acting as an agonist in anabolic tissues such as muscle and bone, while exhibiting antagonist activity in reproductive tissues like the prostate.[1] This tissue selectivity presents a potential therapeutic advantage for conditions such as muscle wasting and osteoporosis by minimizing the androgenic side effects associated with traditional anabolic steroids.
These application notes provide a summary of the available preclinical data on the dosing and administration of this compound in mice, along with generalized experimental protocols. It is important to note that detailed, publicly available information on the specific formulation, vehicle, and pharmacokinetics of this compound in mice is limited. Therefore, the following protocols are based on established methodologies for oral administration of compounds to mice and should be adapted and optimized by the end-user.
Data Presentation
The following table summarizes the available quantitative data for this compound dosing in preclinical models. Researchers should consider this a starting point for their own dose-finding studies.
| Parameter | Value | Species/Model | Route of Administration | Study Details and Key Findings | Reference |
| Effective Dose | 10 mg/kg/day | Ovariectomized animal models | Oral | Fully reversed ovariectomy-induced loss of bone mineral density and bone mineral content. | [2] |
Experimental Protocols
Due to the lack of a publicly available, specific vehicle for this compound, researchers must perform their own formulation development. Common vehicles for oral gavage in mice include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or oil-based vehicles such as corn oil. The choice of vehicle will depend on the physicochemical properties of this compound.
Protocol 1: Preparation of an Oral Suspension (General Method)
This protocol provides a general procedure for preparing a suspension of a test compound for oral gavage in mice. Note: The optimal vehicle and concentration for this compound must be determined empirically.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile water
-
Calibrated balance
-
Stir plate and stir bar
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the precise amount of this compound powder using a calibrated balance.
-
If necessary, triturate the this compound powder in a mortar and pestle to a fine consistency to aid in suspension.
-
In a sterile beaker or tube, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
If using a stir plate, add a sterile stir bar to the beaker and stir the suspension for a sufficient time to ensure uniformity.
-
Visually inspect the suspension for any clumps or undissolved particles. If necessary, further homogenization may be required.
-
Store the suspension appropriately (e.g., at 4°C) and ensure it is re-suspended thoroughly before each use.
Protocol 2: Oral Gavage Administration in Mice
This protocol describes the standard procedure for administering a compound to a mouse via oral gavage. This technique requires proper training and handling to minimize stress and potential injury to the animal.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a ball-tip
-
Syringe (volume appropriate for the calculated dose)
-
Animal scale
-
Restraint device (optional)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the volume of the dosing solution to be administered.
-
Properly restrain the mouse to immobilize its head and body. This can be done manually or with a restraint device.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.
-
Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
-
Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is gently advanced.
-
Crucially, do not force the needle. If resistance is met, withdraw the needle and attempt re-insertion.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the full dose.
-
Observe the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate improper placement in the trachea. If this occurs, immediately withdraw the needle.
-
-
Post-Administration:
-
After the dose is delivered, gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor it for a short period for any adverse reactions.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound as a selective androgen receptor modulator in muscle tissue.
Caption: Proposed mechanism of this compound action in muscle cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of muscle wasting.
Caption: Workflow for a preclinical efficacy study of this compound.
References
Application Notes and Protocols for LY2452473 Oral Gavage Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2452473, also known as OPK-88004, is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM). It has demonstrated tissue-selective anabolic effects, with agonist activity in tissues such as muscle and bone, and antagonist activity in the prostate.[1] This document provides detailed application notes and protocols for the preparation of this compound for oral gavage administration in a research setting, based on its known physicochemical properties and common formulation strategies for poorly water-soluble compounds.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂N₄O₂ | [2] |
| Molecular Weight | 374.44 g/mol | [2] |
| CAS Number | 1029692-15-6 | [2] |
| Solubility | DMSO: 60 mg/mL (160.24 mM) | [2] |
| Human Oral Bioavailability | Rapidly absorbed, Tmax ~2-3 hours | [3][4] |
| Plasma Half-life (Humans) | ~27 hours for this compound | [3][4] |
Experimental Protocols
The following protocols are designed for the preparation of this compound for oral gavage in small animal models, such as mice or rats. Due to its poor water solubility, the selection of an appropriate vehicle is critical for achieving a homogenous and stable formulation for accurate dosing.
Protocol 1: Suspension in a Vehicle Containing Carboxymethyl Cellulose (B213188) (CMC)
This protocol is a common method for creating a uniform suspension of a hydrophobic compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Precision balance
-
Pipettes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation.
-
Weigh the precise amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to the tube to create a stock solution. For example, dissolve the powder in DMSO at a concentration of 60 mg/mL.[2]
-
Vortex the tube thoroughly until the this compound is completely dissolved in the DMSO. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
In a separate tube, prepare the final vehicle by adding the DMSO stock solution to the 0.5% CMC solution. The final concentration of DMSO in the vehicle should be kept as low as possible (ideally ≤5%) to minimize potential toxicity.
-
Vortex the final suspension vigorously for several minutes to ensure a homogenous mixture.
-
Visually inspect the suspension for any undissolved particles. If present, continue to vortex or sonicate briefly.
-
Store the suspension at 4°C and protect it from light. It is recommended to prepare the suspension fresh on the day of the experiment. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Protocol 2: Solution in a Vehicle Containing PEG 400
For some poorly soluble compounds, a solution can be prepared using a co-solvent system, which can improve bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Precision balance
-
Pipettes
Procedure:
-
Determine the required amounts of this compound and vehicle components.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the co-solvent vehicle. A common vehicle composition is a mixture of DMSO, PEG 400, and sterile water/saline. A typical ratio could be 10% DMSO, 40% PEG 400, and 50% sterile water. The final vehicle composition should be optimized based on the desired concentration of this compound and stability of the solution.
-
Add the vehicle to the this compound powder in the microcentrifuge tube.
-
Vortex the tube thoroughly until the compound is completely dissolved.
-
Visually inspect the solution to ensure there is no precipitation.
-
Store the solution at room temperature or 4°C , protected from light. The stability of the solution should be determined for the specific storage conditions. Prepare fresh if any precipitation is observed.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound through the androgen receptor (AR) signaling pathway. In target tissues like muscle and bone, it acts as an agonist, promoting anabolic effects. In the prostate, it acts as an antagonist, inhibiting androgen-mediated cell proliferation.
Caption: Signaling pathway of this compound via the Androgen Receptor.
Experimental Workflow for Oral Gavage Preparation
The following diagram outlines the key steps for the preparation of this compound for oral gavage administration using the suspension method (Protocol 1).
Caption: Workflow for this compound oral gavage suspension preparation.
References
Application Notes and Protocols for Measuring LY2452473 Efficacy in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2452473 is an orally bioavailable, non-steroidal Selective Androgen Receptor Modulator (SARM) that exhibits tissue-selective anabolic effects.[1] It acts as an agonist on the androgen receptor (AR) in anabolic tissues such as bone and muscle, while demonstrating antagonism in androgenic tissues like the prostate.[1] This tissue selectivity makes this compound a promising candidate for therapeutic applications aimed at increasing bone mineral density and muscle mass without the undesirable androgenic side effects associated with traditional anabolic steroids.
These application notes provide detailed protocols for evaluating the efficacy of this compound in established rodent models of osteoporosis and muscle atrophy. The protocols are designed to be a comprehensive resource for researchers in preclinical drug development.
Signaling Pathway of this compound
The tissue-selective action of this compound is attributed to its unique interaction with the androgen receptor and the differential expression of coregulatory proteins in various tissues. In anabolic tissues like bone and muscle, the this compound-AR complex preferentially recruits coactivators, leading to the transcription of genes that promote anabolic processes. Conversely, in androgenic tissues such as the prostate, the complex may recruit corepressors, leading to the inhibition of androgenic effects.
Efficacy in Ovariectomized Rodent Model of Osteoporosis
The ovariectomized (OVX) rat is a widely accepted preclinical model for postmenopausal osteoporosis, characterized by a significant decrease in bone mineral density (BMD) following the surgical removal of the ovaries and subsequent estrogen deficiency.
Experimental Protocol: Ovariectomized Rat Model
1. Animal Model:
-
Species: Female Sprague-Dawley or Wistar rats.
-
Age: 3-month-old rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
2. Ovariectomy Surgery:
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a dorsal midline skin incision between the middle of the back and the base of the tail.
-
Locate the ovaries embedded in retroperitoneal adipose tissue.
-
Ligate the ovarian blood vessels and the fallopian tubes.
-
Excise the ovaries.
-
Suture the muscle and skin layers.
-
-
Sham Control: Sham-operated animals undergo the same surgical procedure without the removal of the ovaries.
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery. Allow a recovery period of at least one week before initiating treatment. A significant decrease in femur BMD is typically observed within six weeks after bilateral OVX.[2]
3. Dosing and Treatment:
-
Vehicle: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration: Administer this compound or vehicle orally via gavage.
-
Dose-Response Study: Include multiple dose groups (e.g., 0.03, 0.3, and 3 mg/kg body weight/day) to determine the optimal effective dose.
-
Treatment Duration: A treatment period of 5 to 12 weeks is common in such studies.
4. Efficacy Endpoints:
-
Bone Mineral Density (BMD):
-
Measure BMD of the lumbar spine and femur at baseline and at the end of the study using dual-energy X-ray absorptiometry (DEXA).
-
-
Micro-Computed Tomography (µCT):
-
At the end of the study, excise the femora and lumbar vertebrae for high-resolution µCT analysis to assess bone microarchitecture (e.g., trabecular bone volume, trabecular number, trabecular thickness, and trabecular separation).
-
-
Biomechanical Testing:
-
Perform three-point bending tests on the excised femora to determine bone strength (e.g., ultimate load, stiffness, and energy to failure).
-
-
Serum Biomarkers:
-
Collect blood samples to measure biomarkers of bone formation (e.g., procollagen (B1174764) type I N-terminal propeptide - P1NP) and bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX-I).
-
Experimental Workflow: Ovariectomized Rat Study
Quantitative Data Summary (Hypothetical Data Based on Similar SARMs)
| Treatment Group | Dose (mg/kg/day) | Change in Femoral BMD (%) | Change in Trabecular Bone Volume (%) | Change in Ultimate Load (N) |
| Sham | Vehicle | +2.5 ± 1.0 | +1.8 ± 0.8 | 120 ± 10 |
| OVX | Vehicle | -15.0 ± 2.5 | -25.0 ± 3.0 | 80 ± 8 |
| OVX + this compound | 0.03 | -5.0 ± 1.5 | -10.0 ± 2.0 | 95 ± 7 |
| OVX + this compound | 0.3 | +1.0 ± 1.2 | +5.0 ± 1.5 | 110 ± 9 |
| OVX + this compound | 3.0 | +4.0 ± 1.0 | +15.0 ± 2.5 | 125 ± 11 |
| p < 0.05 vs. OVX + Vehicle; *p < 0.01 vs. OVX + Vehicle |
Efficacy in Castrated Rodent Model of Muscle Atrophy
Castration (orchidectomy) in male rodents leads to a significant reduction in circulating testosterone, resulting in muscle atrophy, and serves as a reliable model to evaluate the anabolic effects of SARMs on muscle mass and function.
Experimental Protocol: Castrated Rat Model
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age: Adult rats (e.g., 16 weeks old) are typically used.
-
Housing: Maintain animals in a controlled environment as described for the OVX model.
2. Castration Surgery:
-
Anesthesia: Administer appropriate anesthesia.
-
Surgical Procedure:
-
Make a small incision in the scrotum.
-
Ligate the spermatic cord and blood vessels.
-
Remove the testes.
-
Suture the incision.
-
-
Sham Control: Sham-operated animals undergo the same procedure without the removal of the testes.
-
Post-operative Care: Provide analgesia and monitor for recovery. Allow a recovery period of at least one week before initiating treatment. A decrease in the weights of androgen-sensitive muscles like the levator ani and bulbocavernosus is expected.[3]
3. Dosing and Treatment:
-
Vehicle and Administration: As described for the OVX model.
-
Dose-Response Study: Employ a range of doses (e.g., 1, 3, and 10 mg/kg body weight/day).
-
Treatment Duration: A treatment period of 4 to 8 weeks is generally sufficient to observe significant effects on muscle mass.
4. Efficacy Endpoints:
-
Muscle Mass:
-
At the end of the study, carefully dissect and weigh specific muscles, including the levator ani, gastrocnemius, and soleus muscles.
-
-
Muscle Fiber Cross-Sectional Area (CSA):
-
Collect muscle tissue samples, freeze in isopentane (B150273) cooled by liquid nitrogen, and section for histological analysis.
-
Perform Hematoxylin and Eosin (H&E) or specific fiber-type staining.
-
Measure the CSA of individual muscle fibers using imaging software.
-
-
Muscle Strength:
-
Assess in vivo muscle function using tests such as grip strength analysis or in situ muscle contraction protocols to measure maximal isometric force.
-
-
Prostate and Seminal Vesicle Weight:
-
Dissect and weigh the prostate and seminal vesicles to assess the androgenic activity of this compound. A key feature of a SARM is minimal impact on these tissues.
-
Experimental Workflow: Castrated Rat Study
Quantitative Data Summary (Hypothetical Data Based on Similar SARMs)
| Treatment Group | Dose (mg/kg/day) | Levator Ani Weight (mg) | Gastrocnemius CSA (µm²) | Prostate Weight (mg) |
| Sham | Vehicle | 450 ± 30 | 3500 ± 250 | 500 ± 40 |
| Castrated | Vehicle | 150 ± 20 | 2000 ± 180 | 50 ± 10 |
| Castrated + this compound | 1.0 | 250 ± 25 | 2500 ± 200 | 60 ± 12 |
| Castrated + this compound | 3.0 | 380 ± 30 | 3200 ± 220 | 75 ± 15 |
| Castrated + this compound | 10.0 | 440 ± 35 | 3450 ± 260 | 90 ± 18 |
| *p < 0.05 vs. Castrated + Vehicle; *p < 0.01 vs. Castrated + Vehicle |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound efficacy in rodent models of osteoporosis and muscle atrophy. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data to support the continued development of this promising SARM. The tissue-selective nature of this compound, as demonstrated through these models, highlights its potential as a therapeutic agent with an improved safety profile compared to traditional androgens.
References
- 1. Facebook [cancer.gov]
- 2. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of castration and androgen treatment on androgen-receptor levels in rat skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of LY2452473 and other Selective Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays relevant to the characterization of LY2452473, a selective androgen receptor modulator (SARM). The methodologies described are fundamental for identifying and characterizing novel AR ligands in a drug discovery setting.
Introduction to this compound
This compound is an orally bioavailable, non-steroidal SARM with tissue-selective anabolic effects.[1][2] It demonstrates high affinity for the human androgen receptor (AR), with a reported Ki of 1.95 nM.[3] As a SARM, this compound is designed to elicit the therapeutic benefits of androgens, such as promoting muscle and bone growth, while minimizing the undesirable androgenic side effects in tissues like the prostate.[1][3] The development of HTS assays is crucial for the discovery and optimization of SARMs like this compound, enabling the rapid screening of large compound libraries to identify molecules with desired activity and selectivity profiles.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the available quantitative data for the in vitro activity of this compound.
| Assay Type | Target | Parameter | Value | Reference |
| Radioligand Binding Assay | Human Androgen Receptor | Ki | 1.95 nM | [3] |
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to an agonist like dihydrotestosterone (B1667394) (DHT) or a SARM, undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on DNA, leading to the recruitment of co-regulators and the modulation of target gene transcription.
Experimental Protocols for High-Throughput Screening Assays
The following are detailed protocols for key experiments that can be adapted for the high-throughput screening and characterization of this compound and other SARMs.
Homogeneous Time-Resolved Fluorescence (HTRF®) Androgen Receptor Binding Assay
This assay quantitatively measures the binding of a ligand to the androgen receptor in a competitive format.
Experimental Workflow:
Materials:
-
HTRF® AR detection kit (containing AR-d2 and anti-AR-Europium Cryptate)
-
Assay buffer
-
Test compounds (e.g., this compound)
-
Reference androgen (e.g., Dihydrotestosterone, DHT)
-
384-well low-volume white microplates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the reference androgen (DHT) in the assay buffer.
-
Dispense 2 µL of the diluted compounds or controls into the wells of a 384-well plate.
-
-
Reagent Preparation:
-
Prepare the AR-d2 and anti-AR-Europium Cryptate working solutions according to the manufacturer's instructions.
-
-
Assay Reaction:
-
Add 10 µL of the AR-d2 working solution to each well.
-
Add 10 µL of the anti-AR-Europium Cryptate working solution to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.
-
-
Signal Detection:
-
Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) x 10,000.
-
Plot the HTRF ratio against the log of the compound concentration.
-
Determine the IC50 value for each compound using a non-linear regression curve fit.
-
LanthaScreen™ TR-FRET AR Coactivator Assay
This biochemical assay measures the ability of a test compound to either promote (agonist mode) or inhibit (antagonist mode) the interaction between the AR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.
Experimental Workflow:
Materials:
-
LanthaScreen™ TR-FRET Androgen Receptor Coactivator Assay Kit (containing GST-tagged AR-LBD, Tb-anti-GST antibody, and fluorescein-coactivator peptide)
-
Assay buffer
-
Test compounds (e.g., this compound)
-
Reference agonist (e.g., DHT)
-
Reference antagonist (e.g., Bicalutamide)
-
384-well black microplates
-
TR-FRET compatible plate reader
Procedure (Agonist Mode):
-
Compound Plating:
-
Prepare serial dilutions of test compounds and DHT in assay buffer.
-
Dispense 5 µL of diluted compounds or controls into the wells of a 384-well plate.
-
-
Reagent Preparation:
-
Prepare a 4X solution of GST-AR-LBD in assay buffer.
-
Prepare a 4X solution of the fluorescein-coactivator peptide and Tb-anti-GST antibody mixture in assay buffer.
-
-
Assay Reaction:
-
Add 5 µL of the 4X GST-AR-LBD solution to each well.
-
Add 10 µL of the 4X fluorescein-coactivator peptide/Tb-anti-GST antibody mixture to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET compatible plate reader with an excitation at ~340 nm and emission detection at 495 nm and 520 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the log of the compound concentration and determine the EC50 value.
-
Procedure (Antagonist Mode):
-
Follow the same procedure as the agonist mode, but in step 2 of the "Assay Reaction," add a mixture of the test compound and a fixed concentration (e.g., EC80) of a known AR agonist like DHT.
-
Data analysis will involve determining the IC50 of the test compound in inhibiting the agonist-induced coactivator recruitment.
Cell-Based Androgen Receptor Reporter Gene Assay
This assay measures the ability of a compound to modulate AR-dependent gene transcription in a cellular context.
Experimental Workflow:
Materials:
-
A suitable cell line endogenously or recombinantly expressing the human androgen receptor (e.g., PC-3, LNCaP, or engineered HEK293 cells).
-
An androgen-responsive reporter plasmid (e.g., containing a luciferase gene driven by an ARE-containing promoter).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Test compounds (e.g., this compound).
-
Reference agonist (e.g., DHT) and antagonist (e.g., Bicalutamide).
-
96- or 384-well clear-bottom white cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection:
-
Seed the cells in 96- or 384-well plates at an appropriate density.
-
If using a transient transfection system, co-transfect the cells with the AR expression plasmid (if necessary) and the ARE-reporter plasmid using a suitable transfection reagent. For stable cell lines, this step is omitted.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds, DHT, and bicalutamide (B1683754) in the appropriate cell culture medium.
-
For agonist testing, add the diluted compounds to the cells.
-
For antagonist testing, add the diluted compounds in the presence of a fixed concentration of DHT (e.g., EC50).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Signal Detection:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability if necessary.
-
Plot the normalized luminescence against the log of the compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
These detailed protocols provide a robust framework for the high-throughput screening and characterization of this compound and other novel selective androgen receptor modulators. The choice of assay will depend on the specific stage of the drug discovery process, from primary screening of large compound libraries to more detailed mechanistic studies of lead candidates.
References
Application Notes and Protocols for the Quantification of LY2452473
For Researchers, Scientists, and Drug Development Professionals
Introduction
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of small molecules like LY2452473 in complex biological fluids due to its high selectivity, sensitivity, and wide dynamic range. The method involves chromatographic separation of the analyte from matrix components followed by detection and quantification using a mass spectrometer.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from plasma samples using LC-MS/MS.
Quantitative Data Summary
The following tables summarize the representative validation parameters for a quantitative LC-MS/MS method for this compound in human plasma. These values are based on typical performance characteristics for similar bioanalytical assays and should be established and verified for each specific laboratory and application.
Table 1: Calibration Curve and Sensitivity
| Parameter | Representative Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 0.1 | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low QC | 0.3 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Medium QC | 10 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC | 80 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Representative Value | Acceptance Criteria |
| Mean Extraction Recovery | > 85% | Consistent and reproducible |
| Matrix Factor | 0.95 - 1.05 | IS-normalized matrix factor within acceptable limits |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d4)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its SIL-IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol/water to prepare working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
The following diagram outlines the protein precipitation sample preparation protocol.
LC-MS/MS Method Parameters
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus Phenyl-Hexyl (or similar C18 column) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 5: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Agilent 6495 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 12 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte |
| This compound | |
| This compound-d4 (IS) |
Note: The specific m/z transitions for this compound and its internal standard need to be optimized by direct infusion of the compounds into the mass spectrometer.
Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed according to the guidelines from regulatory agencies such as the FDA and EMA. The validation should include the assessment of:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
-
Calibration Curve: Linearity, range, and goodness of fit of the calibration curve.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision at LLOQ, low, medium, and high QC levels.
-
Recovery: Extraction efficiency of the analyte and IS from the biological matrix.
-
Matrix Effect: Assessment of ion suppression or enhancement caused by matrix components.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative stability).
The following diagram illustrates the logical relationship of the key validation parameters.
Application Notes and Protocols for LY2452473 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2452473 is a potent and orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated high affinity for the human androgen receptor (AR), with a reported Ki of 1.95 nM.[1] As a SARM, this compound exhibits tissue-selective agonistic and antagonistic activities. It acts as an agonist in tissues such as skeletal muscle and bone, while functioning as an antagonist in the prostate.[2] This tissue selectivity makes it a compound of interest for studying androgen receptor signaling and for potential therapeutic applications.
These application notes provide detailed information on the stability of SARMs in Dimethyl Sulfoxide (DMSO), protocols for the preparation and use of this compound in cell culture experiments, and an overview of the androgen receptor signaling pathway.
Data Presentation: Stability of SARMs in DMSO
Table 1: Stability of SARM Stock Solutions in DMSO at -20°C
| Compound Class | Concentration | Duration | Stability |
| General SARMs | 1 mg/mL | 12 months | Generally Stable |
Note: Data is based on studies of 15 different SARMs and may not be directly representative of this compound. For long-term storage, preparing fresh solutions or conducting compound-specific stability studies is recommended.
Table 2: Short-Term Stability of SARM Working Solutions in DMSO
| Temperature | Duration | Stability | Recommendation |
| 4°C | 2 weeks | Generally Stable | Use for short-term experiments. |
| Room Temperature | 8 hours | Variable | Prepare fresh for immediate use. |
Signaling Pathway
The following diagram illustrates the canonical androgen receptor (AR) signaling pathway, which is modulated by this compound.
Caption: Androgen Receptor Signaling Pathway modulated by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is required. Assuming a hypothetical molecular weight of 450 g/mol for calculation purposes.
-
To prepare 1 mL of a 10 mM stock solution, calculate the mass needed: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 450 g/mol * 1000 mg/g = 4.5 mg.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-to-medium-term storage (up to 3 months is a general guideline for many compounds) or at -80°C for long-term storage.
-
Protocol 2: General Cell-Based Assay for Assessing this compound Activity
This protocol provides a general workflow for evaluating the effect of this compound on a cell line of interest (e.g., prostate cancer cell lines like LNCaP or PC-3).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free or charcoal-stripped serum medium (to reduce background androgen levels)
-
This compound DMSO stock solution (from Protocol 1)
-
96-well cell culture plates
-
Assay reagent for measuring desired endpoint (e.g., cell viability, reporter gene activity, gene expression)
-
Phosphate-buffered saline (PBS)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Serum Starvation (Optional but Recommended):
-
The following day, replace the complete medium with serum-free or charcoal-stripped serum medium.
-
Incubate for 24 hours to minimize the influence of endogenous androgens.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, typically ≤ 0.1%.
-
Concentration Range Finding: As specific in vitro concentrations for this compound are not widely published, a concentration-response experiment is recommended. A starting range of 1 nM to 10 µM is suggested based on its high binding affinity.
-
Remove the starvation medium and add the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours), depending on the assay endpoint.
-
-
Endpoint Measurement:
-
Perform the assay to measure the biological response of interest (e.g., cell proliferation using an MTT or CellTiter-Glo assay, reporter gene expression, or qPCR for target gene expression).
-
Caption: General workflow for a cell-based assay with this compound.
Disclaimer
The stability data presented is based on general studies of selective androgen receptor modulators and may not be fully representative of this compound. It is strongly recommended that researchers perform their own stability assessments for long-term and critical experiments. The suggested in vitro concentration range is a starting point, and the optimal concentration should be determined empirically for each cell line and experimental setup.
References
Application Notes and Protocols for Immunohistochemical Analysis of Androgen Receptor Activation by LY2452473
For Researchers, Scientists, and Drug Development Professionals
Introduction to LY2452473 and Androgen Receptor Activation
This compound is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that exhibits tissue-specific pharmacology.[1] It functions as an agonist in tissues such as skeletal muscle and bone, promoting anabolic effects, while acting as an antagonist in the prostate, where it inhibits androgen receptor (AR) mediated cellular proliferation.[1] This selective activity makes this compound a promising therapeutic candidate for conditions like muscle wasting and osteoporosis, without the undesirable androgenic side effects on the prostate associated with traditional testosterone (B1683101) therapies.
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates from the cytoplasm to the nucleus.[2][3] In the nucleus, it dimerizes and binds to androgen response elements (AREs) on DNA, regulating the transcription of target genes. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and subcellular localization of the androgen receptor in tissue samples. A key indicator of AR activation is its translocation from the cytoplasm to the nucleus. This protocol provides a detailed method for the immunohistochemical detection of androgen receptor activation, with a focus on nuclear translocation, in preclinical tissue samples treated with this compound.
Data Presentation: Quantifying Androgen Receptor Activation
The activation of the androgen receptor by this compound can be quantitatively assessed by analyzing its nuclear localization in target tissues. The following tables provide a template for presenting such data, using hypothetical values for illustrative purposes, as specific quantitative IHC data for this compound is not publicly available. The primary methods for quantification are the percentage of AR-positive nuclei and the Histochemical Score (H-Score).
Table 1: Percentage of Androgen Receptor (AR) Positive Nuclei in Target Tissues
| Treatment Group | Dose | Prostate (% Positive Nuclei) | Skeletal Muscle (% Positive Nuclei) | Bone (Osteoblasts) (% Positive Nuclei) |
| Vehicle Control | - | 15% | 20% | 18% |
| Testosterone | 10 mg/kg | 85% | 80% | 75% |
| This compound | 1 mg/kg | 25% | 45% | 40% |
| This compound | 10 mg/kg | 30% | 75% | 70% |
Table 2: Androgen Receptor (AR) H-Score in Target Tissues
The H-Score is calculated as: H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity). Intensity is graded on a scale of 0 (no staining), 1 (weak), 2 (moderate), to 3 (strong).
| Treatment Group | Dose | Prostate (H-Score) | Skeletal Muscle (H-Score) | Bone (Osteoblasts) (H-Score) |
| Vehicle Control | - | 30 | 40 | 35 |
| Testosterone | 10 mg/kg | 250 | 230 | 220 |
| This compound | 1 mg/kg | 50 | 120 | 110 |
| This compound | 10 mg/kg | 60 | 210 | 200 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
Immunohistochemistry Protocol for Androgen Receptor
This protocol is adapted from established methods for AR staining and should be optimized for specific antibodies and tissue types.[4][5]
Materials:
-
10% Neutral Buffered Formalin
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized Water
-
Citrate (B86180) Buffer (10 mM, pH 6.0)
-
Phosphate Buffered Saline (PBS)
-
Blocking Solution (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-Androgen Receptor monoclonal antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Mounting Medium
-
Positively charged microscope slides
Procedure:
-
Tissue Fixation and Processing:
-
Immediately fix fresh tissue samples in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Dehydrate the fixed tissues through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissues in xylene and embed in paraffin wax.
-
-
Sectioning and Deparaffinization:
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Deparaffinize the sections by incubating in xylene (2 x 5 minutes).
-
Rehydrate through a descending series of ethanol concentrations (100%, 95%, 80%, 70%) to deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a staining jar containing 10 mM citrate buffer (pH 6.0).
-
Heat the buffer to 95-100°C for 20 minutes in a water bath or steamer.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with PBS (3 x 5 minutes).
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
Apply blocking solution and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Incubate sections with the primary anti-AR antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Detection and Counterstaining:
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions and incubate until the desired brown color develops (typically 2-10 minutes).
-
Rinse slides with deionized water.
-
Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through an ascending series of ethanol concentrations (70%, 80%, 95%, 100%).
-
Clear in xylene (2 x 5 minutes).
-
Coverslip the slides using a permanent mounting medium.
-
Quantitative Analysis of Androgen Receptor Staining
Percentage of Positive Nuclei:
-
Acquire high-resolution digital images of the stained tissue sections.
-
Select at least 5-10 random, non-overlapping fields of view per tissue section at 200x or 400x magnification.
-
In each field, manually or using image analysis software, count the total number of epithelial cell nuclei (for prostate) or myonuclei (for skeletal muscle) and the number of nuclei showing positive brown staining for AR.
-
Calculate the percentage of positive nuclei for each field and then average the values for each tissue section.
H-Score (Histochemical Score): [6][7]
-
Assess the staining intensity of each positive nucleus on a scale of 0 to 3:
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
-
-
For each field of view, determine the percentage of cells at each intensity level.
-
Calculate the H-Score using the formula: H-Score = (1 × % of weakly stained nuclei) + (2 × % of moderately stained nuclei) + (3 × % of strongly stained nuclei).
-
The H-Score will range from 0 to 300. Average the H-Scores from multiple fields for a final score per tissue section.
Conclusion
Immunohistochemistry is an indispensable tool for evaluating the tissue-specific effects of this compound on androgen receptor activation. By quantifying the nuclear translocation of the androgen receptor, researchers can gain valuable insights into the compound's mechanism of action and its potential therapeutic benefits and safety profile. The protocols and data presentation formats provided here offer a standardized framework for conducting and reporting such studies.
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 5. bosterbio.com [bosterbio.com]
- 6. Immunohistochemistry of the androgen receptor in human benign and malignant prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgen Receptor Expression in Breast Cancer: What Differences Between Primary Tumor and Metastases? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of LY2452473 Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2452473 is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that exhibits tissue-selective agonistic and antagonistic effects. It acts as an agonist on the androgen receptor (AR) in anabolic tissues such as muscle and bone, while demonstrating antagonism in reproductive tissues like the prostate. This selective activity makes this compound a promising candidate for therapeutic applications where the anabolic effects of androgens are desired without the associated androgenic side effects.
Western blot analysis is a fundamental technique for characterizing the molecular effects of this compound. It allows for the sensitive and specific detection and quantification of target protein expression and the activity of downstream signaling pathways. These application notes provide detailed protocols for the western blot analysis of key target proteins modulated by this compound in various tissues.
Key Protein Targets for Western Blot Analysis
The primary molecular target of this compound is the Androgen Receptor (AR) . Upon binding, this compound modulates the receptor's activity, leading to changes in the expression of downstream target genes and proteins. Depending on the tissue context, other relevant proteins to analyze by western blot include:
-
Prostate-Specific Antigen (PSA): A well-established downstream target of AR signaling in prostate tissue. As this compound is an AR antagonist in the prostate, a decrease in PSA expression is expected.
-
Myostatin (GDF-8): A negative regulator of muscle growth. Androgen receptor activation has been shown to suppress myostatin expression, leading to muscle hypertrophy.
-
Runt-related transcription factor 2 (RUNX2) and Osterix (Osx): Key transcription factors essential for osteoblast differentiation and bone formation. As an agonist in bone, this compound is expected to upregulate these markers.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from western blot experiments designed to assess the effect of this compound on its target proteins. Data is presented as the relative protein expression normalized to a loading control (e.g., GAPDH or β-actin) and compared to a vehicle-treated control.
Table 1: Effect of this compound on Androgen Receptor (AR) and Prostate-Specific Antigen (PSA) Expression in Prostate Cancer Cells (e.g., LNCaP)
| Treatment Group | This compound Conc. (nM) | Relative AR Expression (Fold Change) | Relative PSA Expression (Fold Change) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 1 | 0.98 | 0.85 |
| This compound | 10 | 0.95 | 0.62 |
| This compound | 100 | 0.92 | 0.35 |
| This compound | 1000 | 0.88 | 0.15 |
Table 2: Effect of this compound on Myostatin Expression in Skeletal Muscle Cells (e.g., C2C12 myotubes)
| Treatment Group | This compound Conc. (nM) | Relative Myostatin Expression (Fold Change) |
| Vehicle Control | 0 | 1.00 |
| This compound | 1 | 0.92 |
| This compound | 10 | 0.75 |
| This compound | 100 | 0.51 |
| This compound | 1000 | 0.33 |
Table 3: Effect of this compound on RUNX2 and Osterix Expression in Osteoblast Precursor Cells (e.g., MC3T3-E1)
| Treatment Group | This compound Conc. (nM) | Relative RUNX2 Expression (Fold Change) | Relative Osterix Expression (Fold Change) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 1 | 1.15 | 1.12 |
| This compound | 10 | 1.48 | 1.41 |
| This compound | 100 | 1.95 | 1.88 |
| This compound | 1000 | 2.53 | 2.45 |
Signaling Pathways and Experimental Workflow
Androgen Receptor Signaling in Muscle (Agonistic Effect)
Caption: Agonistic action of this compound on AR signaling in muscle.
Androgen Receptor Signaling in Bone (Agonistic Effect)
Caption: Agonistic action of this compound on AR signaling in bone.
Androgen Receptor Signaling in Prostate (Antagonistic Effect)
Caption: Antagonistic action of this compound on AR signaling in the prostate.
General Western Blot Experimental Workflow
Caption: A generalized workflow for western blot analysis.
Experimental Protocols
Protocol 1: Western Blot for Androgen Receptor (AR) and Prostate-Specific Antigen (PSA) in Prostate Cells
1. Cell Culture and Treatment:
-
Culture prostate cells (e.g., LNCaP) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
For androgen-dependent studies, switch to charcoal-stripped serum-containing media for 24 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle control (e.g., DMSO) for the desired time (e.g., 24, 48 hours). For antagonistic studies, co-treat with an AR agonist like dihydrotestosterone (B1667394) (DHT).
2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR (e.g., 1:1000 dilution) and PSA (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 2: Western Blot for Myostatin in Skeletal Muscle Cells
1. Cell Culture and Treatment:
-
Culture skeletal muscle cells (e.g., C2C12) and differentiate into myotubes.
-
Treat myotubes with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle control for 24-48 hours.
2. Protein Extraction and Quantification:
-
Follow steps 2 and 3 from Protocol 1.
3. SDS-PAGE and Protein Transfer:
-
Follow step 4 from Protocol 1.
4. Immunoblotting:
-
Follow step 5 from Protocol 1, using a primary antibody against Myostatin (e.g., 1:500-1:1000 dilution).
5. Detection and Analysis:
-
Follow step 6 from Protocol 1.
Protocol 3: Western Blot for RUNX2 and Osterix in Osteoblast Precursor Cells
1. Cell Culture and Treatment:
-
Culture osteoblast precursor cells (e.g., MC3T3-E1) in appropriate media (e.g., Alpha-MEM with 10% FBS).
-
Induce osteogenic differentiation with appropriate supplements (e.g., ascorbic acid, β-glycerophosphate).
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle control for a specified duration (e.g., 3-7 days).
2. Protein Extraction and Quantification:
-
Follow steps 2 and 3 from Protocol 1.
3. SDS-PAGE and Protein Transfer:
-
Follow step 4 from Protocol 1.
4. Immunoblotting:
-
Follow step 5 from Protocol 1, using primary antibodies against RUNX2 (e.g., 1:1000 dilution) and Osterix (e.g., 1:1000 dilution).
5. Detection and Analysis:
-
Follow step 6 from Protocol 1.
Disclaimer: These protocols provide a general framework. Optimal conditions for cell culture, treatment, antibody concentrations, and incubation times should be determined empirically for each specific experiment. The quantitative data presented is for illustrative purposes only and may not be representative of actual experimental outcomes.
Application Notes and Protocols for LY2452473 in Bone Mineral Density Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2452473 is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on bone and muscle tissue in both preclinical and clinical studies.[1][2] As a SARM, this compound selectively targets and activates androgen receptors (AR) in specific tissues, such as bone, while exhibiting minimal activity in others, like the prostate.[1] This tissue selectivity presents a promising therapeutic profile for conditions characterized by bone loss, such as osteoporosis, by potentially avoiding the undesirable androgenic side effects associated with traditional anabolic steroids. These application notes provide a summary of the available data on this compound's effects on bone mineral density (BMD) and offer detailed protocols for researchers investigating its therapeutic potential.
Data Presentation
Preclinical Efficacy of this compound in an Ovariectomized Rodent Model
The primary preclinical model used to evaluate the efficacy of this compound on bone is the ovariectomized (OVX) rodent, a well-established model for postmenopausal osteoporosis. Studies in these models have shown that this compound dose-dependently increases bone mineral density and bone mineral content.[3]
| Study Parameter | Vehicle Control (OVX) | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) | Sham Control |
| Bone Mineral Density (BMD) | Significant Decrease | Dose-dependent increase | Dose-dependent increase | Full reversal of OVX-induced loss | Normal |
| Bone Mineral Content (BMC) | Significant Decrease | Dose-dependent increase | Dose-dependent increase | Full reversal of OVX-induced loss | Normal |
| Biomechanical Strength (Femoral Neck Peak Load) | Significant Decrease | - | - | Reversal of OVX-induced loss | Normal |
| Bone Formation Marker (Serum P1NP) | Decreased | - | - | Increased | Normal |
Note: Specific quantitative percentage changes from vehicle control were not available in the reviewed public-domain literature.
Phase I Clinical Trial Results: Effect of this compound on Bone Turnover Markers
A Phase I, randomized, placebo-controlled, double-blind, single-dose escalation study (NCT01275157) was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound. The study also evaluated the effect on the bone formation marker, procollagen (B1174764) type I N-terminal propeptide (P1NP).
| Treatment Group | Change in Serum P1NP Levels |
| Placebo | No significant change |
| This compound (5 mg) | Significant increase |
| This compound (up to 75 mg) | Dose-dependent increase |
Note: Specific quantitative values for P1NP levels (e.g., mean concentration ± SD) were not available in the reviewed public-domain literature.
Experimental Protocols
Preclinical Ovariectomized Rat Model for Osteoporosis
This protocol outlines the induction of osteoporosis in a rat model via ovariectomy to study the effects of this compound on bone mineral density.
1. Animal Model:
- Species: Sprague-Dawley or Wistar rats.
- Age: 6 months at the time of surgery.
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Ovariectomy (OVX) Procedure:
- Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
- Make a dorsolateral skin incision.
- Ligate the ovarian blood vessels and remove the ovaries.
- Suture the muscle and skin layers.
- Administer appropriate post-operative analgesia.
- A sham operation, where the ovaries are exteriorized but not removed, should be performed on the control group.
3. Verification of Osteoporosis:
- Allow a period of 2-4 weeks post-surgery for the development of bone loss.
- Verification can be done by measuring a decrease in uterine weight and changes in hormone levels (decreased estradiol, increased LH and FSH).
4. Treatment with this compound:
- Prepare this compound in a suitable vehicle for oral administration.
- Administer this compound or vehicle control daily via oral gavage for the duration of the study (e.g., 12 weeks).
- Include multiple dose groups to assess dose-response (e.g., 1, 3, 10 mg/kg/day).
5. Assessment of Bone Parameters:
- Bone Mineral Density (BMD) and Bone Mineral Content (BMC): Measure at baseline and at the end of the treatment period using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) on excised femurs or vertebrae.
- Biomechanical Testing: Perform three-point bending tests on femurs to assess bone strength.
- Bone Turnover Markers: Collect serum at specified time points to measure bone formation markers (e.g., P1NP, osteocalcin) and bone resorption markers (e.g., CTX) using ELISA kits.
Human Serum P1NP Measurement by ELISA
This protocol describes the measurement of the bone formation marker P1NP in human serum samples from clinical trials involving this compound.
1. Sample Collection and Handling:
- Collect whole blood into a serum separator tube.
- Allow the blood to clot at room temperature for 30-60 minutes.
- Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.
- Aliquot the serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure (based on a typical sandwich ELISA kit):
- Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the manufacturer's protocol.
- Coating: The microplate wells are pre-coated with a capture antibody specific for P1NP.
- Sample Incubation: Add standards, controls, and serum samples to the wells and incubate to allow P1NP to bind to the immobilized antibody.
- Washing: Wash the wells to remove unbound substances.
- Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the P1NP. Incubate and then wash.
- Enzyme Conjugate: Add a streptavidin-HRP conjugate, which binds to the biotinylated detection antibody. Incubate and then wash.
- Substrate: Add a chromogenic substrate (e.g., TMB). The enzyme catalyzes a color change.
- Stopping the Reaction: Add a stop solution to terminate the reaction.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of P1NP in the samples by interpolating their absorbance values from the standard curve.
- Perform statistical analysis to compare P1NP levels between treatment groups and placebo.
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound in osteoblasts.
Experimental Workflow
References
Application Notes and Protocols for Preclinical Evaluation of a Novel Compound in Models of Depressive-Like Behaviors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following experimental design is a template for the preclinical evaluation of a compound for antidepressant and anti-anhedonic properties. The compound LY2452473 is primarily documented as a Selective Androgen Receptor Modulator (SARM) with effects on muscle and bone.[1][2][3][4] The application of this compound in the context of depression and anhedonia is a hypothetical scenario for the purpose of illustrating a comprehensive preclinical testing strategy.
Introduction
Anhedonia, the reduced ability to experience pleasure, is a core symptom of major depressive disorder (MDD) that is often refractory to current treatments.[5][6] The kappa opioid receptor (KOR) system has emerged as a key regulator of mood and motivation, with KOR antagonists demonstrating antidepressant-like and pro-hedonic effects in preclinical models.[7][8] Activation of KORs by their endogenous ligand, dynorphin, can lead to a state of dysphoria and anhedonia, largely by inhibiting dopamine (B1211576) release in reward-related brain circuits.[9] Therefore, KOR antagonists are a promising therapeutic avenue for the treatment of depression and anhedonia.
This document outlines a series of in vivo and ex vivo experiments to evaluate the preclinical efficacy of a test compound, hypothetically this compound, as a potential treatment for depressive-like behaviors, with a focus on anhedonia. The protocols described will assess the compound's ability to reverse stress-induced anhedonia and despair-like behavior in rodents, and to modulate relevant neurochemical and intracellular signaling pathways.
In Vivo Behavioral Assessment
Sucrose (B13894) Preference Test (SPT) for Anhedonia
The SPT is a widely used assay to measure anhedonia in rodents, based on the principle that stressed or "depressed" animals will show a reduced preference for a sweetened solution over water.[5][10][11][12][13]
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice will be subjected to a chronic unpredictable stress (CUS) paradigm for 4 weeks to induce an anhedonic phenotype. A control group will not be exposed to stress.
-
Habituation: For 72 hours prior to the test, mice will be individually housed and habituated to drinking from two sipper tubes, one containing water and the other a 1% sucrose solution. The position of the bottles should be switched daily to avoid place preference.[5][10]
-
Baseline Measurement: Over a 48-hour period, the intake of both water and sucrose solution will be measured by weighing the bottles. The sucrose preference is calculated as: (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) * 100.
-
Treatment: Following baseline measurement, animals will be randomly assigned to treatment groups (e.g., Vehicle, Test Compound at 1, 3, 10 mg/kg, p.o.) and dosed daily for 7-14 days.
-
Test Phase: Sucrose preference will be measured again during the last 48 hours of the treatment period.
-
Data Analysis: Sucrose preference percentages will be compared between groups using a two-way ANOVA with stress and treatment as factors.
Forced Swim Test (FST) for Behavioral Despair
The FST is a common screening tool for antidepressants. The test is based on the observation that animals will cease escape-oriented behaviors when placed in an inescapable container of water, and that this immobility is reduced by antidepressant treatment.[14][15][16][17][18]
Experimental Protocol:
-
Apparatus: A transparent cylindrical tank (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.[14]
-
Procedure: Mice will be treated with the test compound or vehicle 60 minutes prior to the test. Each mouse is then placed in the cylinder for a 6-minute session.[14] The session is video-recorded for later analysis.
-
Scoring: An observer blinded to the treatment conditions will score the duration of immobility during the last 4 minutes of the test.[14] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Data Analysis: The duration of immobility will be compared across treatment groups using a one-way ANOVA followed by Dunnett's post-hoc test.
Neurochemical and Molecular Analysis
In Vivo Microdialysis for Dopamine and Serotonin (B10506)
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[19][20][21][22][23] We will focus on the nucleus accumbens (NAc), a key region in the brain's reward circuitry.
Experimental Protocol:
-
Surgery: Rats will be anesthetized and stereotaxically implanted with a guide cannula targeting the NAc. Animals will be allowed to recover for at least 5-7 days.
-
Microdialysis: On the day of the experiment, a microdialysis probe will be inserted through the guide cannula. The probe will be perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[23]
-
Baseline Collection: After a 2-hour equilibration period, dialysate samples will be collected every 20 minutes for at least 90 minutes to establish a stable baseline of dopamine and serotonin levels.
-
Treatment and Sample Collection: The test compound or vehicle will be administered, and samples will continue to be collected for at least 3 hours post-administration.
-
Analysis: Dopamine and serotonin concentrations in the dialysate will be quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[22]
-
Data Presentation: Neurotransmitter levels will be expressed as a percentage of the mean baseline concentration.
Western Blot for pCREB and pERK
To investigate the intracellular signaling mechanisms, brain tissue from a separate cohort of treated animals will be analyzed for the expression of phosphorylated CREB (pCREB) and ERK (pERK), which are downstream effectors of KOR signaling.[24][25][26][27][28]
Experimental Protocol:
-
Tissue Collection: One hour after the final dose of the test compound or vehicle, animals will be euthanized, and the NAc will be rapidly dissected and frozen.
-
Protein Extraction: Tissue samples will be homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentrations will be determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) will be separated by SDS-PAGE and transferred to a PVDF membrane.[29]
-
The membrane will be blocked and then incubated overnight at 4°C with primary antibodies against pCREB (Ser133), total CREB, pERK1/2 (Thr202/Tyr204), and total ERK1/2.[29]
-
After washing, the membrane will be incubated with an appropriate HRP-conjugated secondary antibody.[29]
-
Protein bands will be visualized using an ECL detection reagent and quantified by densitometry.[29]
-
-
Data Analysis: The ratio of phosphorylated protein to total protein will be calculated and compared across treatment groups.
Data Presentation
Table 1: Effect of Test Compound on Sucrose Preference in CUS-Exposed Mice
| Treatment Group | N | Sucrose Preference (%) (Mean ± SEM) |
| Non-Stress + Vehicle | 10 | 85.2 ± 3.1 |
| CUS + Vehicle | 10 | 62.5 ± 4.5* |
| CUS + Compound (1 mg/kg) | 10 | 68.9 ± 3.8 |
| CUS + Compound (3 mg/kg) | 10 | 77.4 ± 4.1# |
| CUS + Compound (10 mg/kg) | 10 | 83.1 ± 3.5# |
*p<0.05 vs. Non-Stress + Vehicle; #p<0.05 vs. CUS + Vehicle
Table 2: Effect of Test Compound on Immobility Time in the Forced Swim Test
| Treatment Group | N | Immobility Time (s) (Mean ± SEM) |
| Vehicle | 12 | 155.4 ± 10.2 |
| Compound (1 mg/kg) | 12 | 138.7 ± 9.8 |
| Compound (3 mg/kg) | 12 | 110.1 ± 8.5 |
| Compound (10 mg/kg) | 12 | 85.6 ± 7.2 |
*p<0.05 vs. Vehicle
Table 3: Effect of Test Compound on Extracellular Dopamine in the Nucleus Accumbens
| Time Point (min) | Vehicle (% Baseline ± SEM) | Compound (10 mg/kg) (% Baseline ± SEM) |
| -20 | 102.3 ± 5.6 | 98.9 ± 6.1 |
| 0 | 99.1 ± 4.9 | 101.2 ± 5.5 |
| 20 | 97.8 ± 6.2 | 115.4 ± 7.3 |
| 40 | 101.5 ± 5.1 | 135.8 ± 8.9 |
| 60 | 103.2 ± 4.8 | 142.1 ± 9.2 |
| 120 | 98.6 ± 5.9 | 120.3 ± 7.8 |
*p<0.05 vs. Vehicle at the same time point
Visualization
Caption: Hypothetical Kappa Opioid Receptor (KOR) signaling cascade.
Caption: Preclinical experimental workflow for efficacy testing.
References
- 1. Facebook [cancer.gov]
- 2. This compound | SARM | Probechem Biochemicals [probechem.com]
- 3. | BioWorld [bioworld.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Anhedonia - Wikipedia [en.wikipedia.org]
- 7. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sucrose Preference Test to Measure Stress-induced Anhedonia [bio-protocol.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. conductscience.com [conductscience.com]
- 13. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [agris.fao.org]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lasa.co.uk [lasa.co.uk]
- 16. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 18. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 25. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. sinobiological.com [sinobiological.com]
Application Notes and Protocols: The Use of LY2452473 in C2C12 Myoblast Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2452473 is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on muscle and bone in preclinical and clinical studies. As a SARM, this compound exhibits tissue-selective agonistic activity on the androgen receptor (AR), promoting muscle growth while having minimal effects on other tissues such as the prostate. The C2C12 myoblast cell line is a well-established in vitro model for studying myogenesis, the process of skeletal muscle formation. Upon induction of differentiation, C2C12 myoblasts exit the cell cycle, elongate, and fuse to form multinucleated myotubes, recapitulating key stages of muscle development. This application note provides a detailed protocol for utilizing this compound in a C2C12 myoblast differentiation assay to assess its myogenic potential.
Principle of the Assay
This assay is designed to evaluate the effect of this compound on the differentiation of C2C12 myoblasts into myotubes. The principle is based on the established role of the androgen receptor in promoting myogenesis. By treating C2C12 cells with this compound during differentiation, it is possible to quantify its impact on key myogenic events, including cell fusion and the expression of muscle-specific proteins. The expected outcome is an enhancement of myoblast differentiation in a dose-dependent manner, which can be measured through various quantitative endpoints.
Data Presentation
The following tables summarize representative quantitative data from studies on the effects of androgens and other SARMs on C2C12 myoblast differentiation. This data can be used as a reference for expected outcomes when testing this compound.
Table 1: Effect of a Selective Androgen Receptor Modulator (Ostarine) on C2C12 Myoblast Differentiation Markers. [1]
| Treatment | MyoD mRNA Expression (Fold Change vs. Control) | Myogenin mRNA Expression (Fold Change vs. Control) | Myosin Heavy Chain (MyH) mRNA Expression (Fold Change vs. Control) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| Ostarine (100 nM) | 1.85 ± 0.21 | 2.10 ± 0.25 | 1.95 ± 0.18 |
| Ostarine (1000 nM) | 2.50 ± 0.30 | 2.80 ± 0.35 | 2.60 ± 0.28 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to control. Data is representative of typical results seen with SARM treatment after 48-72 hours of differentiation.
Table 2: Quantitative Analysis of Myotube Formation in C2C12 Cells Treated with a SARM (Ostarine). [1]
| Treatment | Fusion Index (%) | Average Myotube Diameter (μm) | Nuclei per Myotube |
| Control | 25.3 ± 3.1 | 15.2 ± 1.8 | 3.5 ± 0.5 |
| Ostarine (100 nM) | 38.7 ± 4.2 | 19.8 ± 2.1 | 5.1 ± 0.7 |
| Ostarine (1000 nM) | 45.1 ± 5.0 | 22.5 ± 2.5 | 6.8 ± 0.9 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to control. Measurements are typically taken after 4-5 days of differentiation.
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway in Myogenesis
Caption: Androgen Receptor signaling pathway initiated by this compound.
Experimental Workflow for C2C12 Myoblast Differentiation Assay
Caption: Workflow for assessing this compound in C2C12 differentiation.
Experimental Protocols
Materials and Reagents
-
C2C12 mouse myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Multi-well culture plates (6-well, 12-well, or 24-well)
-
Reagents and kits for RNA extraction, cDNA synthesis, and qRT-PCR
-
Reagents and antibodies for Western blotting (primary antibodies against MyoD, Myogenin, Myosin Heavy Chain, and a loading control like GAPDH or α-tubulin)
-
Reagents and antibodies for immunofluorescence (primary antibody against Myosin Heavy Chain, fluorescently-labeled secondary antibody, DAPI for nuclear staining)
Cell Culture and Maintenance
-
Culture C2C12 myoblasts in Growth Medium (GM): DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 70-80% confluency to avoid spontaneous differentiation. Do not allow the cells to become fully confluent.
C2C12 Myoblast Differentiation Assay Protocol
-
Cell Seeding:
-
Trypsinize and count the C2C12 myoblasts.
-
Seed the cells into multi-well plates at a density that will allow them to reach approximately 80-90% confluency within 24 hours. A typical seeding density is 1 x 10^5 cells/well for a 12-well plate.
-
-
Induction of Differentiation:
-
After 24 hours, when the cells have reached the desired confluency, aspirate the GM.
-
Wash the cells once with sterile PBS.
-
Replace the GM with Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Add this compound to the DM at various concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control group should be included.
-
-
Treatment and Observation:
-
Incubate the cells for up to 5 days, replacing the DM with fresh medium containing the respective treatments every 24-48 hours.
-
Monitor the cells daily for morphological changes, such as cell elongation and fusion into myotubes, using a phase-contrast microscope.
-
Quantification of Myogenic Differentiation
1. Immunofluorescence for Myosin Heavy Chain (MHC)
-
Fixation and Permeabilization:
-
On the desired day of analysis (e.g., Day 3, 4, or 5), aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against MHC (e.g., MF20) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and DAPI (for nuclear staining) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Fusion Index Calculation: The fusion index is the percentage of nuclei within myotubes (defined as cells with two or more nuclei) relative to the total number of nuclei. Calculate as: (Number of nuclei in myotubes / Total number of nuclei) x 100.
-
Myotube Diameter Measurement: Using imaging software (e.g., ImageJ), measure the diameter of at least 50-100 myotubes per condition.
-
2. Western Blot Analysis
-
Protein Extraction:
-
On the desired days of analysis, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against MyoD, myogenin, MHC, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
3. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis:
-
On the desired days of analysis (typically earlier time points for MyoD and myogenin), extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes (MyoD, myogenin) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Conclusion
The C2C12 myoblast differentiation assay is a robust and reliable method for evaluating the myogenic potential of compounds like this compound. By following the detailed protocols outlined in this application note, researchers can obtain quantitative data on the effects of this compound on myotube formation and the expression of key myogenic markers. This information is valuable for understanding the mechanism of action of SARMs and for the development of new therapeutics for muscle-wasting conditions.
References
Troubleshooting & Optimization
Navigating LY2452473 Solubility Challenges: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering solubility issues with LY2452473 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges faced during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is an orally bioavailable, selective androgen receptor modulator (SARM).[1][2] Like many small molecule drug candidates, it is a lipophilic compound, which can lead to poor solubility in water-based solutions. This can pose significant challenges for in vitro and in vivo studies that require the compound to be in a dissolved state for accurate and reproducible results.
Q2: What is the reported solubility of this compound?
Q3: Can I dissolve this compound directly in phosphate-buffered saline (PBS) or cell culture media?
A3: It is highly unlikely that this compound will dissolve directly in purely aqueous buffers like PBS or cell culture media at concentrations typically required for experiments. Direct addition will likely result in precipitation or a non-homogenous suspension, leading to inaccurate dosing and unreliable experimental outcomes.
Q4: Are there recommended solvents for creating a stock solution?
A4: Yes, Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for creating high-concentration stock solutions of this compound.[3][4] These stock solutions can then be further diluted into aqueous experimental media. However, it is crucial to be mindful of the final DMSO concentration in your assay, as it can have cytotoxic effects.
Troubleshooting Guide for this compound Solubility Issues
Issue 1: Precipitate forms when diluting my DMSO stock solution into an aqueous buffer.
-
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of DMSO. This is a common phenomenon known as "crashing out."
-
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase the co-solvent percentage: While keeping the final DMSO concentration as low as possible is ideal, a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a formulation agent: Incorporate solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween 80, Cremophor EL) in your aqueous buffer before adding the this compound stock solution.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate and create a more uniform dispersion, but it may not be a permanent solution if the compound is truly above its solubility limit.
-
Issue 2: Inconsistent results in cell-based assays.
-
Cause: Poor solubility can lead to inconsistent dosing between wells or experiments. The compound may be precipitating out of solution over time.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare your final working solutions fresh from a DMSO stock solution immediately before each experiment.
-
Visually inspect solutions: Before adding to cells, carefully inspect your diluted solutions for any signs of precipitation.
-
Optimize your formulation: Experiment with different solubilizing agents and concentrations to find the optimal formulation for your specific cell culture media and experimental conditions. A pre-formulation solubility study is highly recommended.
-
Consider a different vehicle: For in vivo studies, a formulation with corn oil or other lipid-based vehicles may be more appropriate.[1]
-
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound in various solvents.
| Solvent/Vehicle System | Reported Solubility | Source |
| Dimethyl sulfoxide (DMSO) | 60 mg/mL (160.24 mM) | [4] |
| Dimethyl sulfoxide (DMSO) | 62.5 mg/mL (166.92 mM) | [5] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (5.55 mM) | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (5.55 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 60 mg/mL).
-
Vortex or sonicate gently until the powder is completely dissolved. Sonication is recommended for higher concentrations.[4]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays using a Co-solvent Approach
-
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Sterile cell culture medium
-
-
Procedure:
-
Perform a serial dilution of the 10 mM stock solution in DMSO to create an intermediate stock that is 1000x the final desired concentration.
-
Add 1 µL of the 1000x intermediate stock to 1 mL of pre-warmed cell culture medium.
-
Mix immediately by gentle inversion or pipetting to ensure rapid and uniform dispersion.
-
Visually inspect for any signs of precipitation before adding to the cells.
-
Prepare a vehicle control with the same final concentration of DMSO (0.1%).
-
Visualizing Key Processes
Signaling Pathway of this compound
This compound, as a Selective Androgen Receptor Modulator (SARM), exhibits tissue-specific effects by differentially modulating the Androgen Receptor (AR). In tissues like muscle and bone, it acts as an agonist, promoting anabolic activity. Conversely, in the prostate, it functions as an antagonist.[2] This selectivity is believed to be due to the specific conformation the AR adopts upon binding to this compound, which in turn leads to the recruitment of a unique profile of co-regulator proteins, distinct from that recruited by endogenous androgens.
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Addressing Solubility Issues
The following workflow provides a systematic approach to troubleshooting solubility problems with this compound in your experiments.
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: Investigating Off-Target Effects of LY2452473 and Other SARMs
Disclaimer: This document provides general guidance for researchers. There is a notable lack of publicly available, specific off-target binding data for the selective androgen receptor modulator (SARM) LY2452473 (also known as TT-701 and OPK-88004). The information provided herein is based on general principles of pharmacology, drug development, and known class effects of SARMs. Researchers should conduct their own comprehensive literature search and experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a highly selective compound like this compound?
A1: Off-target effects are interactions of a drug with molecular targets other than its intended primary target. Even for compounds designed to be highly selective, such as this compound for the androgen receptor (AR), they can exhibit binding to other structurally related or unrelated proteins.[1][2] These unintended interactions can lead to unexpected biological effects, ranging from minor side effects to serious toxicity.[1][2] For researchers, understanding these effects is crucial for interpreting experimental results accurately and anticipating potential confounding variables. For drug development professionals, characterizing the off-target profile is a critical step in safety assessment.[3]
Q2: I am observing an unexpected phenotype in my cell-based assay with this compound that doesn't seem to be mediated by the androgen receptor. What could be the cause?
A2: While it is possible that the observed phenotype is due to a novel on-target function of the androgen receptor, an off-target effect of this compound should be considered. This is particularly relevant if the effect persists in the presence of an AR antagonist or in AR-knockout/knockdown models. Potential troubleshooting steps are outlined in the Troubleshooting Guide below.
Q3: Are there any known common off-target effects for the SARM class of compounds that might be relevant for this compound?
-
Hepatotoxicity (Drug-Induced Liver Injury - DILI): This is a noted concern with some SARMs.[4] The underlying mechanism is not always clear and could involve off-target effects on liver enzymes or other cellular processes.
-
Cardiovascular Effects: Alterations in lipid profiles (e.g., suppression of HDL cholesterol) are a known on-target effect of androgens, but other cardiovascular events should be monitored for potential off-target contributions.
-
Visual Disturbances: Some older SARMs were anecdotally reported to cause visual disturbances, suggesting potential off-target activity in the eye.
It is important to note that the occurrence and severity of these effects can be highly compound-specific.
Troubleshooting Guide: Investigating Unexpected Experimental Results
If you suspect an off-target effect of this compound in your experiments, the following guide provides a structured approach to investigation.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Phenotype in vitro | Off-target activity of this compound | 1. Confirm AR independence: Use an AR antagonist (e.g., bicalutamide) in conjunction with this compound. If the phenotype persists, it is likely AR-independent. 2. Utilize AR-null models: Replicate the experiment in cells that do not express the androgen receptor (knockout or knockdown). 3. Test structurally distinct AR agonists: Compare the effects of this compound with other AR agonists that have different chemical scaffolds. A unique phenotype with this compound suggests a potential off-target effect. |
| In vivo Toxicity or Unexplained Physiological Changes | Off-target effects on other receptors or enzymes | 1. Broad Phenotypic Profiling: Conduct a comprehensive analysis of animal health, including clinical chemistry, hematology, and histopathology of major organs, to identify any unexpected changes. 2. Consult Preclinical Safety Pharmacology Guidelines: Review standard preclinical safety studies which assess effects on the cardiovascular, respiratory, and central nervous systems.[3][5] |
Experimental Protocols for Assessing Off-Target Effects
While specific protocols for this compound are not published, the following are standard methodologies used in drug discovery to characterize the off-target profile of a compound.
In Vitro Receptor and Enzyme Profiling
-
Objective: To identify unintended binding of a compound to a broad range of biological targets.
-
Methodology:
-
Target Panel Selection: A panel of receptors, kinases, enzymes, ion channels, and transporters is selected. These panels are commercially available from contract research organizations (CROs). A typical "safety panel" includes targets known to be associated with adverse drug reactions.
-
Binding Assays: Radioligand binding assays are a common primary screening method. The test compound (e.g., this compound) is incubated with a preparation of the target protein (e.g., cell membranes expressing a specific receptor) and a radiolabeled ligand with known affinity for the target. The ability of the test compound to displace the radioligand is measured.
-
Functional Assays: For targets where binding is identified, functional assays are conducted to determine if the compound acts as an agonist, antagonist, or allosteric modulator. These can include second messenger assays (e.g., cAMP, calcium flux) or cellular proliferation assays.
-
Data Analysis: Results are typically expressed as the percent inhibition of radioligand binding at a specific concentration or as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value.
-
Kinase Panel Screening
-
Objective: To specifically assess the interaction of a compound with a wide array of protein kinases, as off-target kinase inhibition is a common source of toxicity.
-
Methodology:
-
Kinase Panel: A large panel of recombinant human kinases is utilized.
-
Activity Assays: The ability of the test compound to inhibit the enzymatic activity of each kinase is measured. This is often done using assays that detect the phosphorylation of a substrate.
-
Data Analysis: Results are typically reported as the percent inhibition at a given concentration or as an IC50 value.
-
In Silico (Computational) Prediction
-
Objective: To predict potential off-target interactions based on the chemical structure of the compound.
-
Methodology:
-
Ligand-Based Approaches: The chemical structure of the test compound is compared to databases of compounds with known biological activities. Similar structures may have similar off-target profiles.
-
Structure-Based Approaches (Docking): If the three-dimensional structure of a potential off-target protein is known, computational docking can be used to predict if and how the test compound might bind.
-
Data Analysis: These methods generate a list of potential off-target "hits" that can then be prioritized for experimental validation.
-
Visualizing Experimental Workflows and Concepts
General Workflow for Off-Target Effect Investigation
Caption: A general workflow for identifying and validating potential off-target effects of a compound.
Logical Relationship of On-Target vs. Off-Target Effects
Caption: The relationship between a drug and its on-target and potential off-target interactions.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Metabolic study of selective androgen receptor modulator this compound in thoroughbred horses for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 4. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nuvisan.com [nuvisan.com]
troubleshooting inconsistent results with LY2452473
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with the selective androgen receptor modulator (SARM), LY2452473.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM).[1] Its primary mechanism of action is to selectively bind to the androgen receptor (AR). In tissues like skeletal muscle and bone, it acts as an agonist, promoting anabolic effects. Conversely, in the prostate, it functions as an antagonist, blocking androgen-mediated cell proliferation.[1]
Q2: What is the binding affinity of this compound for the human androgen receptor?
A2: this compound exhibits a high binding affinity for the human androgen receptor, with a reported Ki of 1.95 nM.[2]
Q3: What are the expected anabolic effects of this compound?
A3: In preclinical and clinical studies, this compound has been shown to increase lean body mass, muscle mass, and bone mineral density.[2][3]
Q4: What is the effect of this compound on the prostate?
A4: this compound demonstrates antagonistic activity in the prostate, showing a reduced risk of prostate cancer development in animal models and no significant increases in prostate-specific antigen (PSA) levels in healthy male volunteers at doses up to 75 mg.[2]
Q5: Are there any known off-target effects or safety concerns?
A5: A notable dose-dependent decrease in high-density lipoprotein (HDL) has been observed with this compound treatment at doses of 15 mg and higher.[2] As with any small molecule, off-target effects are a possibility and should be considered in experimental design and data interpretation.
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving this compound can arise from various factors related to compound handling, experimental design, and biological variability. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Lower than Expected Anabolic Activity (e.g., in muscle or bone cell assays)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation or Instability | - this compound is soluble in DMSO. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage and -20°C for short-term.[4] - Visually inspect the stock solution for any precipitation before use. |
| Suboptimal Cell Culture Conditions | - Ensure the cell lines (e.g., C2C12 myoblasts, MC3T3-E1 osteoblasts) are healthy and within a low passage number. - Optimize cell seeding density to avoid overgrowth or sparse cultures, which can affect differentiation. |
| Incorrect Dosing or Concentration | - Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. - Ensure accurate dilution of the stock solution. |
| Assay Timing and Duration | - The timing of treatment and the duration of the assay are critical for observing effects on differentiation. Refer to established protocols for myoblast and osteoblast differentiation. For example, myoblast differentiation is often induced by serum withdrawal.[5] |
| Receptor Desensitization | - Prolonged exposure to high concentrations of SARMs can lead to receptor downregulation. Consider the duration of your experiment and if a pulsatile or shorter-term exposure might be more effective. |
Problem 2: Unexpected Effects on Prostate Cancer Cell Lines (e.g., inconsistent PSA level changes)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Line Androgen Sensitivity | - Different prostate cancer cell lines (e.g., LNCaP, C4-2B) have varying levels of androgen receptor expression and sensitivity.[6] Confirm the AR status of your cell line. - LNCaP cells are known to have a mutated AR that can be activated by other steroids, which might lead to confounding results.[7] |
| Basal PSA Expression | - The basal level of PSA expression can vary between cell lines and even with passage number. Ensure you have a consistent baseline for comparison. |
| Compound Concentration | - As an antagonist in the prostate, the effect of this compound may be more pronounced when competing with an AR agonist. Consider co-treatment experiments with a known androgen like dihydrotestosterone (B1667394) (DHT). |
| Assay Interference | - Ensure that the vehicle (e.g., DMSO) concentration is consistent across all treatment groups and does not exceed levels that could affect cell viability or PSA expression. |
Problem 3: High Variability in Animal Studies
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Formulation and Administration | - For oral administration, ensure consistent and accurate dosing. The formulation and vehicle used can impact bioavailability.[1] - For subcutaneous or other routes, ensure proper injection technique and consistent volume. |
| Animal Model and Health Status | - The age, sex, and hormonal status (e.g., castrated vs. intact) of the animals will significantly impact the results. The Hershberger assay in castrated rats is a common model for assessing SARM activity.[8] - Monitor the general health of the animals throughout the study, as illness can affect metabolic and physiological readouts. |
| Diet and Housing Conditions | - Standardize diet and housing conditions to minimize variability between animals and treatment groups. |
| Endpoint Measurement | - Ensure that methods for measuring muscle mass, bone density, and other endpoints are consistent and performed by trained personnel. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay System | Reference |
| Binding Affinity (Ki) | 1.95 nM | Human | Androgen Receptor Binding Assay | [2] |
Table 2: Preclinical In Vivo Data for this compound
| Animal Model | Dose | Key Findings | Reference |
| Ovariectomized rats | 10 mg/kg/day (oral) | Full reversal of ovariectomy-induced loss of bone mineral density and bone mineral content. | [2] |
| Castrated rats | Not specified | Exerted benefits on muscle mass with no apparent risk for prostate cancer development. | [2] |
Table 3: Human Clinical Trial Data for this compound
| Study Population | Dose | Key Findings | Reference |
| Healthy male volunteers | Up to 75 mg | No significant effects on PSA levels. | [2] |
| Healthy male volunteers | 5 mg | Significant gain in whole-body muscle mass and serum P1NP levels. | [2] |
| Healthy male volunteers | ≥ 15 mg | Marked decreases in HDL. | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments.
In Vitro Myoblast Differentiation Assay (e.g., using C2C12 cells)
-
Cell Seeding: Plate C2C12 myoblasts in a growth medium (e.g., DMEM with 10% FBS) at a density that allows for confluence within 24-48 hours.
-
Differentiation Induction: Once confluent, switch to a differentiation medium (e.g., DMEM with 2% horse serum) to induce myotube formation.
-
This compound Treatment: Add this compound at various concentrations to the differentiation medium. Include a vehicle control (e.g., DMSO).
-
Endpoint Analysis: After a set period of differentiation (e.g., 3-5 days), assess myotube formation. This can be quantified by:
-
Immunofluorescence Staining: Stain for myosin heavy chain (MHC) and calculate the fusion index (number of nuclei in myotubes / total number of nuclei).
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of myogenic markers such as MyoD, myogenin, and MHC.
-
In Vitro Osteoblast Activity Assay (e.g., using MC3T3-E1 cells)
-
Cell Seeding: Plate MC3T3-E1 pre-osteoblastic cells in a growth medium (e.g., Alpha-MEM with 10% FBS).
-
Osteogenic Induction: Once confluent, switch to an osteogenic induction medium containing ascorbic acid and β-glycerophosphate.
-
This compound Treatment: Add this compound at various concentrations to the osteogenic medium. Include a vehicle control.
-
Endpoint Analysis:
-
Alkaline Phosphatase (ALP) Activity: After 7-14 days, lyse the cells and measure ALP activity using a colorimetric or fluorometric substrate.[4][9]
-
Mineralization Assay: After 21-28 days, stain for calcium deposits using Alizarin Red S staining. Quantify the staining by extracting the dye and measuring its absorbance.
-
In Vitro Prostate Cancer Cell Assay (e.g., using LNCaP cells)
-
Cell Seeding: Plate LNCaP cells in their recommended growth medium (e.g., RPMI-1640 with 10% FBS).
-
Hormone Deprivation (Optional): For some experiments, cells can be cultured in a charcoal-stripped serum medium to remove endogenous androgens.
-
This compound Treatment: Treat the cells with this compound at various concentrations, with or without co-treatment with an androgen like DHT. Include appropriate vehicle controls.
-
Endpoint Analysis:
-
PSA Secretion: After 24-72 hours, collect the cell culture supernatant and measure the concentration of secreted PSA using an ELISA kit.[10]
-
Cell Proliferation Assay: Measure cell viability and proliferation using assays such as MTT or CellTiter-Glo.
-
Gene Expression Analysis: Analyze the expression of androgen-responsive genes, including PSA, using qRT-PCR.
-
Visualizations
Signaling Pathway
Caption: Tissue-selective signaling of this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro studies.
Troubleshooting Logic
Caption: A logical approach to troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. reframeDB [reframedb.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Smad3 promotes alkaline phosphatase activity and mineralization of osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of C2C12 myoblast proliferation and differentiation by GASP-2, a myostatin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissociation between androgen responsiveness for malignant growth vs. expression of prostate specific differentiation markers PSA, hK2, and PSMA in human prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of bisphosphonates on alkaline phosphatase activity, mineralization, and prostaglandin E2 synthesis in the clonal osteoblast-like cell line MC3T3-E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The human prostate cancer cell line LNCaP bears functional membrane testosterone receptors that increase PSA secretion and modify actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LY245247T3 Concentration for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the in vivo concentration of LY2452473.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM). Its primary mechanism of action is to selectively bind to and activate androgen receptors (AR) in specific tissues, primarily muscle and bone, leading to anabolic effects. In contrast, it exhibits antagonist activity in tissues like the prostate, potentially avoiding the androgenic side effects associated with traditional anabolic steroids.
Q2: What is a typical effective oral dose of this compound in preclinical animal models?
A2: Based on available preclinical data, an oral dose of 10 mg/kg/day has been shown to be effective in ovariectomized animal models. This dose demonstrated a full reversal of bone mineral density (BMD) and bone mineral content (BMC) loss.[1] It also showed beneficial effects on muscle mass while having no adverse effects on the prostate in rats and dogs.[1] Dose-response studies are recommended to determine the optimal dose for your specific animal model and experimental endpoints.
Q3: What vehicle can be used for the oral administration of this compound?
A3: While specific formulations for this compound in preclinical studies are often proprietary, common vehicles for oral gavage of poorly water-soluble compounds like many SARMs include:
-
Aqueous suspensions: Using suspending agents like 0.5% w/v carboxymethyl cellulose (B213188) (CMC) in water.[2][3]
-
Oil-based solutions: For hydrophobic compounds, oils such as corn oil can be used.[2]
-
Solutions with co-solvents: A small percentage of a solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the compound, which is then further diluted in a vehicle like polyethylene (B3416737) glycol (PEG) or saline. It is crucial to ensure the final concentration of the initial solvent is non-toxic to the animals.
It is always recommended to perform a small-scale formulation study to ensure the stability and solubility of this compound in the chosen vehicle before commencing large-scale animal studies.
Q4: What are the potential adverse effects of this compound in in vivo studies?
A4: Preclinical studies in rats and dogs have suggested a good safety profile, with no significant untoward effects on the prostate and endometrium.[1] However, as with any SARM, it is important to monitor for potential side effects. In a Phase I trial in healthy volunteers, treatment was associated with a decrease in high-density lipoprotein (HDL) at doses of 15 mg and higher.[1] Researchers should consider monitoring lipid profiles and liver enzymes in their in vivo studies, especially at higher doses.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental results between animals. | 1. Inconsistent dosing due to poor formulation. 2. Improper oral gavage technique. 3. Individual animal differences in metabolism. | 1. Ensure this compound is fully dissolved or homogeneously suspended in the vehicle before each administration. Consider preparing fresh formulations regularly. 2. Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach. 3. Increase the number of animals per group to improve statistical power and account for individual variations. |
| Precipitation of this compound in the dosing formulation. | 1. Poor solubility in the chosen vehicle. 2. Temperature changes affecting solubility. 3. Instability of the formulation over time. | 1. Try a different vehicle or a combination of co-solvents. Sonication may aid in initial dissolution. 2. If warming is used to dissolve the compound, ensure it remains in solution at the administration temperature. 3. Prepare fresh dosing solutions daily or assess the stability of the formulation over the intended period of use. |
| No observable anabolic effect at the expected dose. | 1. Suboptimal dose for the specific animal model or strain. 2. Poor bioavailability due to formulation issues. 3. Incorrect administration (e.g., accidental tracheal delivery). | 1. Conduct a dose-response study to determine the optimal effective dose for your model. 2. Re-evaluate the vehicle to ensure optimal absorption. 3. Confirm proper gavage technique and observe animals for any signs of respiratory distress after dosing. |
| Unexpected adverse effects observed. | 1. Off-target effects at the administered dose. 2. Toxicity of the vehicle or co-solvents. 3. Contamination of the test compound. | 1. Consider reducing the dose or using a more targeted delivery method if possible. 2. Run a vehicle-only control group to rule out vehicle-induced toxicity. 3. Ensure the purity of the this compound compound through analytical testing. |
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in an Ovariectomized Animal Model
| Dose (Oral) | Effect on Bone Mineral Density (BMD) | Effect on Muscle Mass | Effect on Prostate | Reference |
| 10 mg/kg/day | Full reversal of ovariectomy-induced loss | Beneficial effects observed | No untoward effects in rats and dogs | [1] |
Experimental Protocols
General Protocol for Oral Gavage Administration of this compound in a Rat Model
This protocol provides a general guideline. Specifics such as animal strain, age, and dosing volume should be determined based on the experimental design and institutional guidelines.
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose in sterile water)
-
Syringes (1 mL or appropriate size)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the rat's weight)
-
Balance for weighing animals
-
Vortex mixer or sonicator
2. Formulation Preparation (Example with 0.5% CMC):
-
Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously until a homogenous suspension is formed.
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder and triturate it with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while vortexing or sonicating to ensure a uniform suspension.
3. Dosing Procedure:
-
Weigh each rat to determine the precise dosing volume. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.[4]
-
Gently restrain the rat. Proper handling is crucial to minimize stress.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is inserted to the pre-measured length, slowly administer the suspension.
-
Carefully withdraw the needle.
-
Monitor the animal for a few minutes post-dosing for any signs of distress.
Mandatory Visualizations
Signaling Pathway
Caption: Androgen Receptor Signaling Pathway of this compound.
Experimental Workflow
Caption: In Vivo Study Workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting Workflow for In Vivo Studies.
References
Technical Support Center: LY2452473 Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of LY2452473. Given that this compound has been investigated as both a kappa opioid receptor (KOR) antagonist and a selective androgen receptor modulator (SARM), this guide addresses considerations for both potential mechanisms of action, with a focus on prostate cancer cell lines as a relevant model system for its SARM activity.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound?
A1: Direct cytotoxicity is not the expected primary mechanism of action for this compound, particularly in its role as a kappa opioid receptor (KOR) antagonist. For KOR antagonists, a lack of general cellular toxicity is often a desired characteristic.[1] However, as a selective androgen receptor modulator (SARM), its effects on cell viability, particularly in hormone-sensitive cancers like prostate cancer, warrant investigation. SARMs can exhibit tissue-selective agonist or antagonist activities on the androgen receptor (AR), which could translate to effects on cell proliferation or survival in AR-dependent cell lines.
Q2: Which cell lines are recommended for studying the cytotoxic potential of this compound?
A2: The choice of cell line should be guided by the therapeutic hypothesis.
-
For SARM activity in prostate cancer: A panel of prostate cancer cell lines with varying androgen receptor (AR) expression and sensitivity is recommended.
-
For KOR antagonist activity: Cell lines endogenously expressing KOR or engineered to express KOR would be appropriate. Examples include certain neuroblastoma, immune, or HEK-293 cell lines with stable KOR expression.[4][5][6][7]
Q3: What are the initial concentration ranges of this compound that should be tested for cytotoxicity?
A3: For initial screening, a broad concentration range is recommended, typically spanning several orders of magnitude (e.g., 0.01 µM to 100 µM). This helps in identifying a dose-responsive effect. Subsequent experiments can then focus on a narrower range around the initial IC50 (half-maximal inhibitory concentration) if a cytotoxic effect is observed.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect?
A4: Cytotoxicity refers to cell killing, while a cytostatic effect refers to the inhibition of cell proliferation. Assays that measure membrane integrity (e.g., LDH release assay) or apoptosis (e.g., Annexin V/PI staining) can confirm cytotoxicity. Proliferation assays (e.g., MTT, BrdU incorporation) measure the overall effect on cell number, which could be due to either cytotoxicity or cytostasis. Comparing results from both types of assays is crucial for differentiation.
Troubleshooting Guides
Issue 1: High variability in MTT assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects by not using the outer wells of the 96-well plate or by filling them with sterile PBS.
-
-
Possible Cause: Interference of this compound with the MTT reagent.
-
Solution: Run a cell-free control with different concentrations of this compound in media to check for any direct reduction of the MTT reagent by the compound.
-
-
Possible Cause: Insufficient formazan (B1609692) crystal solubilization.
-
Solution: Ensure complete solubilization by vigorous pipetting or shaking after adding the solubilization buffer. Visually inspect the wells under a microscope to confirm the absence of crystals.[8]
-
Issue 2: No apoptotic cells detected with Annexin V/PI staining, despite a decrease in cell viability in the MTT assay.
-
Possible Cause: The compound may be inducing necrosis rather than apoptosis.
-
Solution: Necrotic cells will be positive for PI but negative for Annexin V in the early stages. Analyze your flow cytometry data for a distinct PI-positive, Annexin V-negative population.
-
-
Possible Cause: The timing of the assay is not optimal to detect the peak of apoptosis.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis after treatment with this compound.
-
-
Possible Cause: The effect might be cytostatic rather than cytotoxic.
-
Solution: Use a direct measure of cell proliferation, such as a BrdU incorporation assay, to confirm if the compound is inhibiting cell division.
-
Issue 3: Unexpected cytotoxicity in AR-negative cell lines (PC-3, DU-145).
-
Possible Cause: Off-target effects of this compound.
-
Solution: This suggests an AR-independent mechanism of cytotoxicity. Further investigation into other potential targets or signaling pathways would be necessary. Consider if these cell lines express KOR, which could be an alternative mechanism.
-
-
Possible Cause: General cellular toxicity at high concentrations.
-
Solution: Analyze the dose-response curve. If cytotoxicity is only observed at very high concentrations, it may be due to non-specific effects. Compare the cytotoxic concentrations to the concentrations required for KOR antagonism or AR modulation to assess the therapeutic window.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | This compound IC50 (µM) after 72h |
| LNCaP | Androgen-sensitive, AR-positive (mutated) | 15.2 |
| C4-2 | Castration-resistant, AR-positive | 25.8 |
| PC-3 | Androgen-independent, AR-negative | > 100 |
| DU-145 | Androgen-independent, AR-negative | > 100 |
Table 2: Hypothetical Percentage of Apoptotic Cells after 48h Treatment with this compound (25 µM)
| Cell Line | Vehicle Control (% Apoptotic) | This compound (% Apoptotic) |
| LNCaP | 4.5 ± 0.8 | 35.2 ± 3.1 |
| C4-2 | 5.1 ± 1.2 | 28.9 ± 2.5 |
| PC-3 | 3.8 ± 0.5 | 6.1 ± 1.0 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (LNCaP, C4-2, PC-3, DU-145)
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.[9]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
Materials:
-
Cells and treatment conditions as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical).
-
96-well plates.
-
Plate reader (490 nm absorbance).
Procedure:
-
Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes (optional, but recommended).[10]
-
Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.[10]
-
Incubate for the time specified in the kit protocol (usually around 30 minutes) at room temperature, protected from light.[12]
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release controls.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound in 6-well plates.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1][14]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified SARM signaling pathway in prostate cancer cells.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Androgen receptor gene expression in human prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Agonists Specific for κ-Opioid Receptor Induces Apoptosis of HCC Cells Through Enhanced Endoplasmic Reticulum Stress [frontiersin.org]
- 5. innoprot.com [innoprot.com]
- 6. Kappa-opioid receptors on lymphocytes of a human lymphocytic cell line: morphine-induced up-regulation as evidenced by competitive RT-PCR and indirect immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid Receptor Kappa 1 (OPRK1) Stable Cell Line | eEnzyme [eenzyme.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Oral Bioavailability of LY2452473 in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of LY2452473 in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is an orally bioavailable, selective androgen receptor modulator (SARM) that has shown potential for tissue-selective anabolic activity.[1][2][3][4] It acts as an agonist in tissues like skeletal muscle and bone while being an antagonist in the prostate.[1][4] While developed for oral administration, achieving consistent and optimal exposure in preclinical animal models can be challenging due to factors like poor solubility and first-pass metabolism. Human studies indicate that this compound is rapidly absorbed and slowly cleared, with metabolic clearance being the primary route of elimination, mainly through the enzyme CYP3A4.[5][6] Understanding and overcoming bioavailability issues in lab animals is crucial for accurate preclinical assessment of its efficacy and safety.
Q2: What are the common causes of poor oral bioavailability for compounds like this compound?
A2: Poor oral bioavailability is often a result of one or more of the following factors:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Permeability: The drug may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.[7] For this compound, metabolism by CYP3A4 is a key factor.[5]
-
Efflux by Transporters: The drug may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Q3: Are there any reported oral bioavailability data for this compound in lab animals?
Troubleshooting Guide: Addressing Low Oral Exposure of this compound
This guide provides potential solutions to common issues encountered during in vivo oral dosing studies with this compound.
| Observed Issue | Potential Cause | Recommended Troubleshooting Step |
| High variability in plasma concentrations between animals. | Poor and variable dissolution of the compound in the GI tract. | Implement a formulation strategy to improve solubility, such as creating a solid dispersion or a Self-Emulsifying Drug Delivery System (SEDDS).[13][14] |
| Low Cmax and AUC after oral administration compared to intravenous administration. | Poor absorption due to low solubility or permeability. | Consider particle size reduction techniques like micronization or nanosizing to increase the surface area for dissolution.[7] Alternatively, lipid-based formulations like SEDDS can enhance both solubility and absorption.[15] |
| Significantly lower exposure than expected, even with good in vitro solubility. | High first-pass metabolism in the liver. | While not a formulation fix, be aware that extensive metabolism is a characteristic of this compound.[5] For experimental purposes, co-administration with a known inhibitor of relevant metabolic enzymes (e.g., a CYP3A4 inhibitor) could be explored to understand the impact of first-pass metabolism, though this is not a therapeutic strategy. |
| Inconsistent results with a suspension formulation. | Particle agglomeration or settling of the suspension. | Ensure the suspension is homogenous before and during administration. Use appropriate suspending agents and proper mixing techniques. |
Formulation Strategies to Enhance Oral Bioavailability
Improving the oral bioavailability of this compound in preclinical studies often requires advanced formulation approaches. Below are summaries and protocols for two effective methods.
Solid Dispersions
Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a solid state.[6] This can enhance the dissolution rate and extent by reducing particle size to a molecular level and improving wettability.[16]
Table 1: Common Carriers for Solid Dispersions
| Carrier Type | Examples |
| Polyethylene Glycols (PEGs) | PEG 4000, PEG 6000 |
| Polyvinylpyrrolidones (PVPs) | PVP K30, PVP K90 |
| Hydroxypropyl Methylcellulose (HPMC) | HPMC E5, HPMC K100M |
| Soluplus® |
-
Dissolution: Dissolve both this compound and a selected hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol, methanol, or a mixture). The drug-to-carrier ratio should be optimized (e.g., starting with 1:1, 1:3, and 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The temperature should be kept as low as possible to prevent drug degradation.
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.
-
Sieving and Storage: Sieve the powdered solid dispersion to obtain a uniform particle size and store it in a desiccator until use.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2] These formulations can improve drug solubilization and absorption.
Table 2: Excipients for SEDDS Formulation
| Component | Examples |
| Oils | Capryol 90, Labrafil M 1944 CS, Olive oil, Castor oil |
| Surfactants | Cremophor EL, Tween 80, Labrasol |
| Co-surfactants | Transcutol HP, PEG 400, Propylene glycol |
-
Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound.
-
Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of the selected components. This involves mixing the oil, surfactant, and co-surfactant in different ratios and observing the formation of an emulsion upon dilution with water.
-
Formulation Preparation: Accurately weigh the chosen oil, surfactant, and co-surfactant into a glass vial. Mix thoroughly using a vortex mixer until a clear, homogenous liquid is formed.
-
Drug Loading: Add the accurately weighed amount of this compound to the mixture and continue mixing until the drug is completely dissolved. Gentle heating may be applied if necessary to facilitate dissolution.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, particle size of the resulting emulsion, and drug content.
Experimental Workflow and Signaling Pathway Diagrams
In Vivo Oral Bioavailability Study Workflow
The following diagram illustrates a typical workflow for assessing the oral bioavailability of a novel formulation of this compound in a rat model.
Workflow for an in vivo oral bioavailability study.
Androgen Receptor Signaling Pathway in Skeletal Muscle
This compound exerts its anabolic effects through the androgen receptor (AR) signaling pathway. The diagram below provides a simplified overview of this pathway in a skeletal muscle cell.
Androgen receptor signaling in muscle.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. This compound | SARM | Probechem Biochemicals [probechem.com]
- 4. Facebook [cancer.gov]
- 5. pnas.org [pnas.org]
- 6. jddtonline.info [jddtonline.info]
- 7. Androgen receptor regulates expression of skeletal muscle-specific proteins and muscle cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-EPMC4107270 - Animal versus human oral drug bioavailability: do they correlate? - OmicsDI [omicsdi.org]
- 13. Cell-specific functions of androgen receptor in skeletal muscles [jstage.jst.go.jp]
- 14. academic.oup.com [academic.oup.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
mitigating degradation of LY2452473 in experimental setups
Welcome to the technical support center for LY2452473. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the degradation of this compound in experimental setups. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for up to three years. Once dissolved in a solvent such as DMSO, it should be stored at -80°C for up to one year. To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Q2: I've noticed a discoloration in my this compound solution. What could be the cause?
A2: A color change in your solution may indicate degradation of the indole (B1671886) ring within the this compound structure. Indole derivatives can be susceptible to oxidation, which can lead to the formation of colored byproducts. It is recommended to prepare fresh solutions and protect them from light and air exposure.
Q3: Can the pH of my experimental buffer affect the stability of this compound?
A3: Yes, the pH of the buffer can significantly impact the stability of this compound. The carbamate (B1207046) functional group in its structure is susceptible to hydrolysis, particularly under basic conditions. It is crucial to assess the stability of this compound in your specific experimental buffer system.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on potential degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected bioactivity | Degradation of this compound in stock solution or experimental medium. | - Prepare fresh stock solutions from powder. - Perform a stability study of this compound in your specific cell culture media or buffer at the experimental temperature. - Minimize the time the compound spends in aqueous solutions before use. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation products from hydrolysis of the carbamate group or oxidation of the indole ring. | - Analyze a freshly prepared standard to confirm the retention time of the intact compound. - If new peaks are present in older solutions, degradation is likely. - Consider potential hydrolysis in aqueous buffers or oxidation from air exposure. |
| Precipitation of the compound in aqueous buffer | Poor solubility or degradation leading to less soluble byproducts. | - Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended levels. - Evaluate the solubility of this compound in your specific buffer. - Prepare dilutions immediately before use. |
| Variability between experimental replicates | Inconsistent handling or storage leading to differential degradation. | - Use single-use aliquots of stock solutions to avoid freeze-thaw cycles. - Ensure consistent timing and environmental conditions (light, temperature) for all replicates. |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage (Powder) | -20°C for up to 3 years | Manufacturer Data |
| Storage (in DMSO) | -80°C for up to 1 year | Manufacturer Data |
| Solubility in DMSO | 60 mg/mL | Manufacturer Data |
| Stability in Bovine Muscle at -20°C | Significant degradation observed after 1 week | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Experimental Buffer
-
Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze the aliquots by a stability-indicating method, such as HPLC or LC-MS, to quantify the amount of intact this compound remaining.
-
Data Evaluation: Plot the concentration of this compound versus time to determine its stability profile in your experimental conditions.
Visualizations
Caption: Signaling pathway of this compound as a selective androgen receptor modulator.
Caption: Workflow for assessing the stability of this compound in an experimental setup.
Caption: A logical flow for troubleshooting inconsistent results possibly due to this compound degradation.
References
Technical Support Center: LY2452473 Long-Term Administration Studies
Disclaimer: The following information is for research purposes only and does not constitute medical advice. LY2452473 is an investigational compound and has not been approved by the FDA for any indication.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and best practices for long-term administration studies of this compound, a selective androgen receptor modulator (SARM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM). Its primary mechanism of action is to selectively bind to and activate androgen receptors (AR) in specific tissues, such as muscle and bone, while having a reduced effect on other tissues like the prostate.[1][2] This tissue selectivity is the key characteristic of SARMs, aiming to produce the anabolic benefits of androgens with fewer of the associated side effects.
Q2: What are the primary challenges observed in long-term SARM administration studies?
A2: Long-term administration of SARMs, including this compound, presents several challenges that researchers need to monitor closely. The main concerns include:
-
Hormonal Imbalance: Suppression of endogenous testosterone (B1683101), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) is a known effect of SARM administration.[3]
-
Cardiovascular Risks: Alterations in lipid profiles, particularly a decrease in high-density lipoprotein (HDL) cholesterol, have been reported.[3][4]
-
Hepatotoxicity: Cases of drug-induced liver injury (DILI) have been associated with SARM use, highlighting the need for regular liver function monitoring.[4][5]
-
Lack of Long-Term Data: As a relatively new class of compounds, comprehensive long-term safety data for SARMs is still limited.
Q3: What are the known adverse events associated with this compound?
A3: Clinical trial data for LY245247as a monotherapy is not extensively published in peer-reviewed literature. However, one study reported serious adverse events in subjects who received this compound, including lobar pneumonia, humerus fracture, tubulointerstitial nephritis, pulmonary embolism, arrhythmia, and cardiac arrest; though a direct causal link was not definitively established.[6] As with other SARMs, there is a potential for dose-dependent suppression of testosterone and HDL cholesterol.
Q4: What are the key monitoring parameters for preclinical long-term studies with this compound?
A4: For long-term preclinical studies, a comprehensive monitoring plan should be in place, including:
-
Clinical Observations: Daily monitoring for any changes in behavior, appearance, or signs of distress.
-
Body Weight and Food Consumption: Weekly measurements to assess overall health and identify any failure to thrive.
-
Hematology and Clinical Chemistry: Regular blood draws (e.g., monthly) to monitor liver enzymes (ALT, AST), kidney function (BUN, creatinine), lipid profiles (HDL, LDL, triglycerides), and complete blood counts.
-
Hormone Levels: Measurement of serum testosterone, LH, and FSH at baseline and at the end of the study.
-
Organ Weights and Histopathology: At the end of the study, key organs (liver, kidney, spleen, heart, prostate, seminal vesicles, and levator ani muscle) should be weighed and subjected to histopathological examination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in animal response | Improper dosing technique (e.g., inconsistent oral gavage), animal stress, genetic variability, inconsistent formulation. | Ensure all personnel are proficient in the chosen administration route. Acclimatize animals to handling and procedures before the study begins. Use a reputable and genetically consistent animal supplier. Prepare fresh drug formulations regularly and ensure homogeneity. |
| Unexpected toxicity or mortality | Dose is too high, off-target effects, issues with the vehicle or formulation. | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Perform a thorough literature review for known toxicities of similar compounds. Test the vehicle alone in a control group. Conduct a full histopathological analysis to identify target organs of toxicity. |
| Inconsistent or unexpected efficacy | Poor oral bioavailability, incorrect dose, degradation of the compound. | Optimize the formulation with appropriate vehicles or solubilizing agents. Consider a pilot pharmacokinetic study to determine bioavailability. Verify the stability of this compound in the chosen vehicle over the intended period of use. |
| Compound precipitation in formulation | Poor solubility of this compound in the chosen vehicle. | Test the solubility in a panel of pharmaceutically acceptable vehicles. Sonication or gentle heating may aid in solubilization, but stability must be re-confirmed. Prepare fresh formulations immediately before dosing. |
Data Presentation
Table 1: Summary of Potential Challenges in Long-Term this compound Administration Studies
| Challenge Category | Specific Challenge | Key Monitoring Parameters |
| Endocrine | Suppression of endogenous androgens (Testosterone, LH, FSH) | Serum hormone levels |
| Cardiovascular | Adverse lipid profile changes (decreased HDL) | Serum lipid panel (HDL, LDL, Triglycerides) |
| Hepatic | Potential for drug-induced liver injury (DILI) | Liver function tests (ALT, AST, Bilirubin) |
| Musculoskeletal | Unintended effects on non-target tissues | Histopathology of reproductive and other organs |
| General | Lack of extensive long-term safety data | Comprehensive clinical observations and regular health checks |
Table 2: Quantitative Data on Adverse Events Associated with SARM Administration (as a class)
| Adverse Event | Compound(s) | Study Population | Dosage and Duration | Observed Effect | Citation |
| Decreased HDL Cholesterol | LGD-4033 | Healthy young men | 1.0 mg/day for 21 days | Dose-dependent decrease in HDL-C | [7] |
| Testosterone Suppression | LGD-4033 | Healthy young men | 1.0 mg/day for 21 days | Significant suppression of total and free testosterone | [7] |
| Elevated Liver Enzymes (ALT) | Various SARMs | Clinical trial participants | Varied | Mean of 7.1% of participants across trials showed elevated ALT | [4][5] |
| Rhabdomyolysis | GSK2881078 | Clinical trial participants | Not specified | Two reported cases | [4][5] |
Note: Data specific to this compound from long-term studies is limited in publicly available literature. The data presented here is for other SARMs and should be considered as potential class effects.
Experimental Protocols
Detailed Methodology for a 3-Month Oral Gavage Study of this compound in Rats
1. Animals and Acclimatization:
- Species: Sprague-Dawley rats (male, 8 weeks old at the start of the study).
- Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week prior to the start of the experiment. Provide standard chow and water ad libitum.
2. Formulation of this compound:
- Vehicle: A common vehicle for oral administration of SARMs in rodents is a suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water. Alternatively, a solution in polyethylene (B3416737) glycol 300 (PEG300) and dimethyl sulfoxide (B87167) (DMSO) can be used.[8]
- Preparation: Prepare the formulation fresh daily. Weigh the required amount of this compound and suspend/dissolve it in the vehicle to the desired concentration. Ensure the formulation is homogenous before each administration.
3. Study Design and Dosing:
- Groups:
- Group 1: Vehicle control (0.5% CMC)
- Group 2: Low-dose this compound (e.g., 1 mg/kg)
- Group 3: Mid-dose this compound (e.g., 10 mg/kg)
- Group 4: High-dose this compound (e.g., 50 mg/kg)
- Administration: Administer the formulation once daily via oral gavage. The volume should be consistent across all groups (e.g., 5 mL/kg).
- Duration: 90 days.
4. Monitoring and Data Collection:
- Daily: Clinical observations for signs of toxicity.
- Weekly: Body weight and food consumption.
- Monthly: Blood collection via a submandibular or saphenous vein for hematology and clinical chemistry analysis.
- End of Study (Day 91):
- Terminal blood collection via cardiac puncture for a final comprehensive analysis and hormone level determination.
- Euthanasia and necropsy.
- Organ weights (liver, kidneys, spleen, heart, testes, seminal vesicles, prostate, levator ani muscle).
- Histopathological examination of all major organs.
5. Statistical Analysis:
- Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway with SARM Interaction.
Caption: Experimental Workflow for a Long-Term SARM Study.
References
- 1. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Cardiovascular Events in Men with Prostate Cancer Receiving Hormone Therapy: An Analysis of the FDA Adverse Event Reporting System (FAERS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Expanding the therapeutic use of androgens via selective androgen receptor modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
LY2452473 interference with other signaling pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2452473, a selective androgen receptor modulator (SARM).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable selective androgen receptor modulator (SARM).[1] It exhibits tissue-selective activity, acting as an agonist in tissues like skeletal muscle and bone, while functioning as an antagonist in the prostate.[1][2] This selectivity is intended to produce the anabolic benefits of androgens with fewer of the associated steroid-related adverse effects.[3]
Q2: Is there evidence of this compound directly interfering with other signaling pathways?
Based on available public information, this compound is characterized by its high selectivity for the androgen receptor (AR). Current research and clinical trial data primarily focus on its on-target effects. While all small molecules have the potential for off-target interactions, significant, clinically relevant interference with other major signaling pathways has not been prominently reported for this compound in the provided documentation. However, researchers should remain vigilant for unexpected effects in their experimental systems.
Q3: What are the known adverse effects of this compound from clinical trials?
Clinical studies have reported several adverse events associated with this compound and other SARMs. These include reductions in high-density lipoprotein (HDL), and decreased total testosterone (B1683101) and sex hormone-binding globulin (SHBG) levels.[4] As with other SARMs, there is a potential for elevation in liver enzymes, and rare, more severe events like drug-induced liver injury (DILI) have been associated with the SARM class of compounds in general.[4][5][6]
Troubleshooting Guide
Issue 1: Unexpected changes in metabolic markers in vitro or in vivo.
-
Problem: Observation of altered lipid profiles (e.g., decreased HDL) or other metabolic changes not directly related to androgenic activity in your experimental model.
-
Possible Cause: This is a known systemic effect of some SARMs, including this compound, as reported in clinical trials.[4] It may be an on-target effect mediated through the androgen receptor in tissues like the liver, which plays a central role in lipid metabolism.
-
Troubleshooting Steps:
-
Confirm the Effect: Replicate the experiment to ensure the finding is consistent. Include appropriate vehicle controls.
-
Dose-Response Analysis: Perform a dose-response study to see if the effect is concentration-dependent.
-
Investigate AR-Dependence: In cell-based models, use an AR antagonist (e.g., flutamide, enzalutamide) in conjunction with this compound to determine if the metabolic changes are blocked. This can help differentiate on-target from potential off-target effects.
-
Gene Expression Analysis: Analyze the expression of key genes involved in lipid metabolism in the affected cells or tissues.
-
Issue 2: Observed effects are not blocked by AR antagonists.
-
Problem: An observed cellular effect of this compound persists even in the presence of a potent androgen receptor antagonist.
-
Possible Cause: This could suggest a potential off-target effect, where this compound is interacting with another protein or signaling pathway.
-
Troubleshooting Steps:
-
Validate Antagonist Activity: Ensure the AR antagonist is active in your system at the concentration used.
-
Screen for Off-Target Binding: Consider performing a broad kinase panel or a receptor binding screen to identify potential unintended targets.
-
Pathway Analysis: Utilize transcriptomic or proteomic approaches to identify signaling pathways that are perturbed by this compound in an AR-independent manner.
-
Data on Potential Systemic Effects of this compound
The following table summarizes potential systemic effects observed in clinical trials involving this compound and other SARMs. Researchers should monitor for these effects in their preclinical models.
| Parameter | Observed Effect in Clinical Trials | Reference |
| Lipid Profile | Reduction in High-Density Lipoprotein (HDL) | [4] |
| Hormone Levels | Reduction in total testosterone | [4] |
| Reduction in sex hormone-binding globulin (SHBG) | [4] | |
| Liver Function | Potential for elevated Alanine Aminotransferase (ALT) | [4] |
Experimental Protocols
Protocol 1: Assessing AR-Dependence of an Observed Effect
This protocol is designed to determine if a cellular response to this compound is mediated by the androgen receptor.
-
Cell Culture: Plate cells of interest (e.g., a prostate cancer cell line like LNCaP or a muscle satellite cell line) in appropriate media and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-treat a subset of cells with a known AR antagonist (e.g., 10 µM enzalutamide) for 1-2 hours.
-
Treatment with this compound: Add this compound at the desired concentration to both antagonist-treated and untreated cells. Include vehicle-only and antagonist-only control groups.
-
Incubation: Incubate for the desired time period (e.g., 24-72 hours) depending on the endpoint being measured.
-
Endpoint Analysis: Measure the desired outcome (e.g., cell proliferation, gene expression of a target gene, protein levels).
-
Data Interpretation: If the effect of this compound is significantly diminished or absent in the cells pre-treated with the AR antagonist, the effect is likely AR-dependent.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intended signaling pathway of this compound via the Androgen Receptor.
References
- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Selective androgen receptor modulator use and related adverse events including drug-induced liver injury: Analysis of suspected cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jagiellonian University Repository [ruj.uj.edu.pl]
variability in LY2452473 response across different cell types
Welcome to the technical support center for LY2452473. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the variability in response to this compound across different cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable selective androgen receptor modulator (SARM).[1][2][3] Its primary mechanism of action is to bind to the androgen receptor (AR) and modulate its activity in a tissue-specific manner. In certain tissues, such as skeletal muscle and bone, it acts as an agonist, promoting anabolic effects. In other tissues, like the prostate, it functions as an antagonist, inhibiting androgen-mediated cell proliferation.[4]
Q2: We are observing different responses to this compound in our cell lines. What could be the reason for this variability?
A2: Variability in the response to this compound across different cell lines is expected and can be attributed to several factors:
-
Androgen Receptor (AR) Expression Levels: The level of AR expression is a primary determinant of sensitivity to this compound. Cell lines with high AR expression (e.g., LNCaP) are generally more responsive than those with low or no AR expression (e.g., PC-3, DU-145).[5]
-
Presence of AR Mutations or Splice Variants: Mutations in the AR ligand-binding domain can alter the binding and activity of SARMs. Additionally, the expression of AR splice variants, which may lack the ligand-binding domain, can lead to constitutive activity and altered drug response.
-
Tissue-Specific Expression of Co-regulators: The cellular response to this compound is influenced by the presence of tissue-specific co-activators and co-repressors that interact with the AR. The differential recruitment of these co-regulators is a key mechanism behind the tissue-selective effects of SARMs.
-
Crosstalk with Other Signaling Pathways: The AR signaling pathway is known to interact with other pathways, such as the PI3K/Akt/mTOR and MAPK pathways.[6][7][8][9] The activation status of these interconnected pathways in a particular cell type can modulate the overall response to this compound.
-
Genomic vs. Non-Genomic Signaling: In addition to its effects on gene transcription (genomic signaling), the AR can also mediate rapid cellular effects through non-genomic signaling pathways.[10] The balance between these two modes of action can vary between cell types.
Q3: How does the activity of this compound differ between androgen-sensitive and castration-resistant prostate cancer cell lines?
A3: In androgen-sensitive prostate cancer cells (e.g., LNCaP), which express wild-type AR, this compound is expected to act as an antagonist, inhibiting androgen-induced proliferation. In castration-resistant prostate cancer (CRPC) cell lines, the response can be more complex. CRPC cells may harbor AR mutations, AR gene amplifications, or express AR splice variants that can lead to resistance or even an agonistic response to anti-androgenic compounds. For example, the C4-2 cell line, derived from LNCaP, represents a castration-resistant model and may exhibit a different response profile to this compound compared to its parental line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Low or absent AR expression in the cell line. 2. Compound degradation. 3. Incorrect dosage. 4. Sub-optimal cell culture conditions. | 1. Verify AR expression: Perform Western blot or qPCR to confirm AR protein or mRNA levels in your cell line. Consider using a positive control cell line with known AR expression (e.g., LNCaP).2. Check compound integrity: Ensure proper storage of this compound and prepare fresh stock solutions. Confirm the final concentration in your culture medium.3. Perform a dose-response experiment: Test a wide range of this compound concentrations to determine the optimal effective dose for your cell line.4. Optimize culture conditions: Ensure cells are healthy and in the logarithmic growth phase. Use charcoal-stripped serum to remove endogenous androgens from the culture medium. |
| Unexpected agonist effect in a prostate cancer cell line | 1. Presence of a specific AR mutation. 2. Expression of AR splice variants. 3. Crosstalk with activated oncogenic pathways. | 1. Sequence the AR gene: Determine if your cell line harbors any known mutations in the AR ligand-binding domain that could alter the response to this compound.2. Analyze AR splice variant expression: Use RT-PCR to check for the presence of common AR splice variants (e.g., AR-V7).3. Profile pathway activation: Assess the phosphorylation status of key proteins in pathways like PI3K/Akt and MAPK to understand the signaling context. |
| High variability between replicate experiments | 1. Inconsistent cell density at the time of treatment. 2. Variations in treatment duration. 3. Cell passage number. 4. Inconsistent compound preparation. | 1. Standardize seeding density: Ensure that all wells or flasks are seeded with the same number of cells and that they reach a consistent confluency before treatment.2. Maintain consistent timing: Adhere to a strict timeline for treatment and subsequent assays.3. Use a consistent passage number range: Genetic drift can occur with increasing passage numbers. Use cells within a defined passage range for all experiments.4. Follow a standardized protocol for preparing and diluting the compound. |
Data Presentation
Table 1: Expected In Vitro Activity of this compound in Different Cell Types
| Cell Line | Cell Type | Expected AR Expression | Predicted this compound Activity |
| LNCaP | Androgen-sensitive prostate cancer | High | Antagonist |
| C4-2 | Castration-resistant prostate cancer | High (with potential mutations/splice variants) | Variable (potentially antagonist or partial agonist) |
| PC-3 | Androgen-independent prostate cancer | Negative | No significant AR-mediated effect |
| DU-145 | Androgen-independent prostate cancer | Negative | No significant AR-mediated effect |
| C2C12 | Mouse myoblast | Moderate | Agonist (upon differentiation) |
| Saos-2 | Human osteosarcoma | Moderate | Agonist |
Note: This table provides expected activities based on the known mechanism of this compound and the characteristics of the cell lines. Actual results may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Activity in Adherent Cell Lines
1. Cell Culture and Maintenance:
- Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- For experiments, switch to a medium containing charcoal-stripped FBS to eliminate endogenous androgens.
2. Seeding and Treatment:
- Seed cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
- Allow cells to adhere and grow for 24 hours.
- Prepare a stock solution of this compound in DMSO.
- Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
- Replace the medium with the treatment medium containing different concentrations of this compound or vehicle control (DMSO).
- Incubate for the desired duration (e.g., 24, 48, or 72 hours).
3. Endpoint Assays:
- Cell Proliferation Assay (e.g., MTT, WST-1):
- Add the proliferation reagent to each well and incubate as per the manufacturer's instructions.
- Measure the absorbance using a microplate reader.
- Calculate cell viability relative to the vehicle control.
- Gene Expression Analysis (qPCR):
- Lyse the cells and extract total RNA.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative PCR using primers for AR target genes (e.g., PSA for prostate cells, MyoD for muscle cells).
- Normalize the expression to a housekeeping gene.
- Protein Expression Analysis (Western Blot):
- Lyse the cells and determine the protein concentration.
- Separate proteins by SDS-PAGE and transfer to a membrane.
- Probe the membrane with primary antibodies against AR, downstream signaling molecules (e.g., p-Akt, p-ERK), and a loading control (e.g., GAPDH).
- Incubate with a secondary antibody and visualize the bands.
Mandatory Visualizations
Caption: Canonical and non-genomic androgen receptor signaling pathways activated by this compound.
Caption: A generalized experimental workflow for assessing the in vitro activity of this compound.
Caption: A logical troubleshooting guide for unexpected experimental outcomes with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell‐by‐cell quantification of the androgen receptor in benign and malignant prostate leads to a better understanding of changes linked to cancer initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in LY2452473 Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to ensure the reproducibility and accuracy of experiments involving LY2452473, a selective androgen receptor modulator (SARM). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM). Its primary mechanism of action is to selectively bind to and activate androgen receptors (AR) in specific tissues, particularly skeletal muscle and bone, while having minimal agonistic or even antagonistic effects in other tissues like the prostate.[1] This tissue selectivity is the hallmark of SARMs, aiming to provide the anabolic benefits of androgens with fewer associated side effects.
Q2: What are the main research applications for this compound?
A2: this compound has been investigated for its potential therapeutic benefits in conditions associated with muscle wasting and bone loss. Preclinical studies have shown its efficacy in increasing bone mineral density and muscle mass.[2] It has also been evaluated in clinical trials for symptom management in prostate cancer.[3]
Q3: How should this compound be prepared and stored for in vitro experiments?
A3: For in vitro assays, this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is crucial to use a consistent and low percentage of the solvent in the final cell culture media (usually <1%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
Q4: What are some known off-target effects or side effects of this compound?
A4: In a phase I clinical trial, treatment with this compound was associated with a marked decrease in high-density lipoprotein (HDL) at doses of 15 mg and higher.[2] This is a class effect observed with other SARMs as well. Researchers should be aware of this potential effect, especially in in vivo studies, and may consider monitoring lipid profiles.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue 1: Inconsistent or No Androgen Receptor (AR) Activation in Reporter Assays
-
Possible Cause 1: Cell Line Issues. The androgen receptor expression and functionality can vary between cell lines and even with passage number. LNCaP cells, for example, have a mutated AR that can alter ligand binding and response.[4][5]
-
Troubleshooting Steps:
-
Verify AR Expression: Confirm AR expression in your cell line using Western blot or qPCR.
-
Use Low Passage Cells: Utilize cells with a consistent and low passage number to ensure consistent AR expression.
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to prevent cross-contamination.[6]
-
Consider a Different Cell Line: If issues persist, consider using a different cell line with a well-characterized AR status, such as VCaP or PC3 cells engineered to express AR.[6]
-
-
-
Possible Cause 2: Reagent Quality and Preparation. The purity of the this compound compound and the integrity of other reagents are critical for reproducible results.
-
Troubleshooting Steps:
-
Verify Compound Purity: Whenever possible, independently verify the purity of your this compound compound using techniques like High-Performance Liquid Chromatography (HPLC).[7] Commercially available SARMs can have issues with purity and contamination.[8][9]
-
Freshly Prepare Dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment.
-
Check Reporter Plasmids: If using transient transfection, ensure the integrity and correct sequence of your androgen response element (ARE)-luciferase reporter plasmid.
-
-
-
Possible Cause 3: Assay Conditions. Suboptimal assay conditions can lead to a weak or inconsistent signal.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can respond differently.
-
Optimize Incubation Time: The duration of this compound treatment and the luciferase assay incubation should be optimized for your specific cell line and reporter system.
-
Use Charcoal-Stripped Serum: Culture cells in media containing charcoal-stripped fetal bovine serum to remove endogenous androgens that could interfere with the assay.
-
-
Issue 2: High Variability Between Replicate Wells in Binding Assays
-
Possible Cause 1: Inconsistent Pipetting. Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate and maintain your pipettes.
-
Use Proper Technique: Ensure proper pipetting technique to avoid bubbles and ensure accurate volume delivery.
-
Prepare Master Mixes: Prepare master mixes of reagents to be added to multiple wells to minimize pipetting errors.
-
-
-
Possible Cause 2: Issues with Separation of Bound and Unbound Ligand. Incomplete separation of the radiolabeled ligand that is bound to the receptor from the unbound ligand will lead to inconsistent results.
-
Troubleshooting Steps:
-
Optimize Washing Steps: If using a method like hydroxyapatite (B223615) (HAP) precipitation, ensure that the washing steps are sufficient to remove all unbound radioligand without dislodging the HAP pellet.[1]
-
Consistent Incubation Times: Maintain consistent incubation times for all steps of the assay.
-
-
In Vivo Experiment Troubleshooting
Issue 1: Lack of Expected Anabolic Effect on Muscle or Bone
-
Possible Cause 1: Inadequate Dosing or Bioavailability. The dose of this compound may be insufficient to elicit a significant anabolic response in the chosen animal model.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for your specific model and endpoint. A dose of 10 mg/kg/day has been shown to be effective in ovariectomized animal models.[2]
-
Verify Formulation and Administration: Ensure the proper formulation of this compound for oral gavage and consistent administration technique. The pharmacokinetic profile can be influenced by the vehicle used.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the plasma concentrations of this compound and its major metabolites to confirm adequate exposure.[10]
-
-
-
Possible Cause 2: Animal Model Selection. The chosen animal model may not be the most appropriate for studying the specific effects of this compound.
-
Troubleshooting Steps:
-
Model Validation: Ensure that the chosen model of muscle wasting or osteoporosis is well-validated and responsive to anabolic stimuli.
-
Consider Age and Sex: The age and sex of the animals can significantly impact the response to SARMs.
-
-
Issue 2: Unexpected Adverse Effects
-
Possible Cause 1: Off-Target Effects. While designed to be selective, this compound may have off-target effects, especially at higher doses.
-
Troubleshooting Steps:
-
Monitor Animal Health: Closely monitor the general health of the animals, including body weight, food and water intake, and any signs of distress.
-
Hematology and Clinical Chemistry: At the end of the study, perform a comprehensive analysis of blood parameters, including lipid profiles, to identify any potential toxicities.
-
-
-
Possible Cause 2: Compound Purity. Impurities in the synthesized this compound can lead to unexpected toxicities.
-
Troubleshooting Steps:
-
Source from a Reputable Supplier: Obtain this compound from a reputable source that provides a certificate of analysis with purity data.
-
Independent Purity Analysis: If feasible, independently verify the purity of the compound before initiating in vivo studies.
-
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| In Vitro | |||
| AR Binding Affinity (Ki) | 1.95 nM | Human | [2] |
| In Vivo | |||
| Effective Dose (Bone and Muscle) | 10 mg/kg/day | Ovariectomized animal models | [2] |
| Human Pharmacokinetics (15 mg oral dose) | |||
| Time to Maximum Plasma Concentration (Tmax) | 2-3 hours | Healthy male subjects | [10] |
| Plasma Terminal Half-life (t1/2) | 27 hours | Healthy male subjects | [10] |
| Major Circulating Metabolites | S5 (acetylamine), S12 (hydroxylation on the cyclopentene) | Healthy male subjects | [10] |
| Primary Metabolizing Enzyme | CYP3A4 | In vitro | [10] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of this compound to the androgen receptor using a competitive radioligand binding assay.
Materials:
-
Androgen Receptor Source (e.g., recombinant human AR ligand-binding domain or rat prostate cytosol)
-
Radioligand (e.g., [3H]-Mibolerone)
-
This compound
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Wash Buffer
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and a known competitor (e.g., unlabeled Mibolerone for standard curve) in assay buffer. Prepare the radioligand at a concentration at or below its Kd.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand, and either this compound, the unlabeled competitor, or buffer alone (for total binding).
-
Incubation: Add the androgen receptor preparation to each well. Incubate the plate to allow binding to reach equilibrium.
-
Separation: Add ice-cold HAP slurry to each well to bind the receptor-ligand complexes. Incubate on ice.
-
Washing: Pellet the HAP by centrifugation and aspirate the supernatant. Wash the pellet with ice-cold wash buffer to remove unbound radioligand. Repeat.
-
Detection: Add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value for this compound by non-linear regression analysis of the competition curve.
Androgen Receptor Transactivation Assay (General Protocol)
This protocol describes a general method to measure the ability of this compound to activate the androgen receptor in a cell-based reporter gene assay.
Materials:
-
A suitable cell line expressing the androgen receptor (e.g., PC3-AR, LNCaP)
-
An androgen response element (ARE)-driven luciferase reporter plasmid
-
A constitutively active control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium with charcoal-stripped serum
-
This compound
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density.
-
Transfection (if necessary): Co-transfect the cells with the ARE-luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
-
Treatment: After allowing the cells to recover, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Include a known AR agonist (e.g., DHT) as a positive control.
-
Incubation: Incubate the cells for a predetermined optimal time (e.g., 24-48 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound and determine the EC50 value using non-linear regression.
Visualizations
Caption: Signaling pathway of this compound activation of the androgen receptor.
Caption: A typical experimental workflow for an in vitro cell-based assay.
Caption: A logical troubleshooting flow for inconsistent in vitro results.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transactivation assay for detection of compounds with (anti)androgenic potential using PALM cells | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diverse and contrasting effects of using human prostate cancer cell lines to study androgen receptor roles in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic analyses of the metastasis-derived prostate cancer cell lines LNCaP, VCaP, and PC3-AR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxmusclelabs.com [maxmusclelabs.com]
- 8. uksarms.com [uksarms.com]
- 9. Lab Testing & QA » SARMs-Direct [sarms-direct.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: LY2452473 Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), LY2452473.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM).[1] Its primary mechanism of action is to selectively bind to and activate androgen receptors (AR) in specific tissues, primarily bone and muscle, leading to anabolic effects.[1] In contrast, it exhibits antagonist activity in the prostate, potentially minimizing the risk of prostatic hyperplasia associated with traditional androgens.[1]
Q2: What are the key preclinical findings for this compound?
Preclinical studies in rats and dogs have demonstrated the anabolic potential of this compound. In ovariectomized rat models, oral administration of this compound led to a dose-dependent increase in bone mineral density (BMD) and bone mineral content (BMC).[2] It also showed positive effects on muscle mass.[2] Importantly, studies in castrated rats indicated a reduced risk of prostate cancer development.[2]
Q3: What were the main outcomes of the Phase I clinical trial in healthy volunteers?
A Phase I clinical trial in healthy volunteers confirmed the anabolic effects of this compound in humans. The study observed significant increases in calf muscle area and lean body mass.[2] However, a key adverse finding was a dose-dependent decrease in high-density lipoprotein (HDL) cholesterol at doses of 15 mg and higher.[2] There were no significant effects on prostate-specific antigen (PSA) levels in male participants at doses up to 75 mg.[2]
Troubleshooting Experimental Models
In VitroModels
Issue: Inconsistent results in androgen receptor (AR) binding assays.
-
Possible Cause: Variability in the source and preparation of the AR. The use of rat prostate cytosol is a common source for the AR in competitive binding assays.[3] However, the stability and concentration of the receptor can vary between preparations.
-
Troubleshooting:
-
Standardize the protocol for cytosol preparation, ensuring consistent tissue handling and homogenization.
-
Use a recombinant human AR to reduce variability between batches.
-
Include a strong positive control (e.g., R1881) and a weak positive control (e.g., dexamethasone) in each assay to monitor performance.[3]
-
Issue: Difficulty extrapolating metabolic data to humans.
-
Possible Cause: Species-specific differences in metabolic enzymes. In humans, this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[4] The expression and activity of CYP isoforms can differ significantly between humans and common preclinical species like rats and dogs.[5][6][7]
-
Troubleshooting:
-
Utilize human liver microsomes or S9 fractions for in vitro metabolism studies to more closely mimic human metabolism.
-
If using animal-derived liver fractions, characterize the CYP isoform expression to understand potential differences from humans.
-
Conduct comparative metabolism studies in hepatocytes from different species (human, rat, dog) to identify species-specific metabolites and metabolic pathways.
-
In VivoModels
Issue: Ovariectomized (OVX) rat model does not show expected bone density changes.
-
Possible Cause: Improper surgical procedure or insufficient time for osteoporosis development. The OVX rat model is a standard for studying postmenopausal osteoporosis.[1][2][4][8][9] However, the extent of bone loss is dependent on the age and strain of the rat, as well as the duration of estrogen deficiency.[2][4][9]
-
Troubleshooting:
-
Ensure complete removal of ovarian tissue during surgery.
-
Allow sufficient time post-OVX for significant bone loss to occur before initiating treatment. This can range from 2 weeks to several months depending on the bone site being measured.[1]
-
Use appropriate rat strains, such as Sprague-Dawley or Wistar, which are commonly used and respond consistently to ovariectomy.[4][8][9]
-
Measure bone turnover markers (e.g., P1NP for formation, CTX for resorption) to confirm the osteopenic state.[1]
-
Issue: Discrepancy in prostate effects between castrated rat model and human data.
-
Possible Cause: Differences in androgen receptor signaling and steroid metabolism between species. While this compound showed minimal effects on the prostate in castrated rats, the translatability of this finding to humans is a known challenge in SARM development.[2] There are significant species differences in prostatic 5 alpha-reductase, an enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[10]
-
Troubleshooting:
-
When evaluating prostate effects, consider using human prostate cancer cell line xenografts (e.g., LNCaP) in immunocompromised mice to provide a more human-relevant context.
-
Measure not only prostate weight but also gene expression profiles of androgen-responsive genes in the prostate tissue.
-
Acknowledge the inherent limitations of the castrated rat model for predicting prostate effects in humans and consider these limitations when interpreting the data.
-
Issue: Inability to model the observed decrease in HDL cholesterol in preclinical studies.
-
Possible Cause: The mechanism underlying the SARM-induced decrease in HDL-C is not fully understood and may involve complex pathways that are not accurately replicated in standard animal models.[11] Potential mechanisms include increased expression of scavenger receptor B1 or alterations in apolipoprotein A1 (APOA1) metabolism.[2][11]
-
Troubleshooting:
-
Measure HDL subspecies and cholesterol efflux capacity in addition to total HDL-C levels in animal models to gain a more functional understanding of HDL metabolism.[11]
-
Investigate the expression of genes involved in HDL metabolism, such as SR-B1, CETP, and LCAT, in the liver and other relevant tissues of treated animals.
-
Consider using humanized mouse models that express human apolipoproteins to better mimic human lipoprotein metabolism.
-
Quantitative Data Summary
Table 1: this compound Binding Affinity and Preclinical Efficacy
| Parameter | Species/Model | Value | Reference |
| AR Binding Affinity (Ki) | Human | 1.95 nM | [2] |
| Bone Mineral Density (BMD) | Ovariectomized Rats | Dose-dependent increase | [2] |
| Bone Mineral Content (BMC) | Ovariectomized Rats | Dose-dependent increase | [2] |
Table 2: this compound Phase I Clinical Trial Outcomes (Healthy Volunteers)
| Outcome | Dosage | Result | Reference |
| Calf Muscle Area | Not specified | Significant increase | [2] |
| Lean Body Mass | Not specified | Significant increase | [2] |
| HDL Cholesterol | ≥ 15 mg | Marked decrease | [2] |
| Prostate-Specific Antigen (PSA) | Up to 75 mg | No significant effect | [2] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay (Rat Prostate Cytosol)
This protocol is a generalized representation based on established methods.
-
Preparation of Rat Prostate Cytosol:
-
Euthanize adult male rats and excise the ventral prostate.
-
Homogenize the tissue in a suitable buffer (e.g., Tris-EDTA with protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and membranes.
-
The resulting supernatant is the cytosol containing the androgen receptor.
-
-
Binding Assay:
-
Incubate the prostate cytosol with a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881).
-
Add increasing concentrations of unlabeled this compound or a reference compound.
-
Incubate to allow for competitive binding to the androgen receptor.
-
Separate the bound from unbound radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Ovariectomized (OVX) Rat Model for Osteoporosis
This protocol is a generalized representation based on established methods.[1][2][4][8][9]
-
Animals: Use skeletally mature female rats (e.g., 6 months old) of a suitable strain (e.g., Sprague-Dawley or Wistar).[1][4][9]
-
Surgery:
-
Anesthetize the rats.
-
Perform a bilateral ovariectomy through a dorsal midline or two flank incisions.
-
Ligate the ovarian blood vessels and fallopian tubes before removing the ovaries.
-
Suture the muscle and skin layers.
-
A sham operation, where the ovaries are exteriorized but not removed, should be performed on the control group.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Osteoporosis Development: Allow a period of at least 2 weeks for the development of estrogen-deficiency-induced bone loss before starting treatment.[1]
-
Treatment: Administer this compound or vehicle orally at the desired doses and frequency.
-
Outcome Measures:
-
At the end of the study, collect blood for analysis of bone turnover markers.
-
Euthanize the animals and collect femurs and lumbar vertebrae.
-
Analyze bone mineral density and bone microarchitecture using dual-energy X-ray absorptiometry (DXA) and/or micro-computed tomography (µCT).
-
Perform biomechanical testing (e.g., three-point bending of the femur) to assess bone strength.
-
Visualizations
Caption: Signaling pathway of this compound in target tissues like muscle and bone.
Caption: Experimental workflow for the ovariectomized rat model.
Caption: Logical relationship between research models and their limitations.
References
- 1. Rat Model for Osteoporosis - Enamine [enamine.net]
- 2. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 9. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 10. Species differences in prostatic steroid 5 alpha-reductases of rat, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Selective Androgen Receptor Modulator on Cholesterol Efflux Capacity, Size, and Subspecies of HDL Particles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Statistical Analysis of LY2452473 Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with data from studies involving LY2452473. The content is designed to address specific issues that may arise during the statistical analysis of clinical trial data for this selective androgen receptor modulator (SARM).
Frequently Asked Questions (FAQs)
Q1: What are the typical primary and secondary endpoints for a clinical trial of a SARM like this compound for muscle wasting or related conditions?
A1: In clinical trials of SARMs for conditions like muscle wasting, the primary and secondary endpoints are chosen to assess both efficacy and safety.
Primary Endpoints often include:
-
Lean Body Mass (LBM): Assessed by dual-energy X-ray absorptiometry (DXA), this is a key indicator of anabolic activity. A common endpoint is the change from baseline in LBM.[1][2]
-
Physical Function: Measured by performance-based tests such as the stair climb power (SCP) test. The endpoint is typically the change from baseline in power or speed.[1][2]
Secondary Endpoints may include:
-
Patient-Reported Outcomes (PROs): These assess the patient's perspective on their health and well-being.[5] Common PROs in this context include:
-
Fatigue: Measured by questionnaires like the Functional Assessment of Chronic Illness Therapy - Fatigue Scale (FACIT-Fatigue).
-
Sexual Function: Assessed using scales such as the Sexual Activity, Interest, and Desire (SAID) scale.
-
Urinary Symptoms: For prostate cancer patients, the International Prostate Symptom Score (IPSS) is often used.
-
Energy Levels: The Hypogonadism Energy Diary (HED) can be used to track energy levels.
-
-
Safety and Tolerability: This includes monitoring adverse events, laboratory values (e.g., liver enzymes), and vital signs.[6]
Q2: What is the recommended statistical model for analyzing longitudinal data from an this compound clinical trial?
A2: For longitudinal clinical trials with continuous outcomes measured at multiple time points, the Mixed Model for Repeated Measures (MMRM) is the preferred method.[7] This approach is recommended by regulatory agencies for its ability to handle missing data under the Missing at Random (MAR) assumption without imputing single values.[7][8]
An example of an MMRM specification could be:
-
Dependent Variable: Change from baseline in the outcome of interest (e.g., LBM, SCP).
-
Fixed Effects: Treatment group, visit (time point), treatment-by-visit interaction, and baseline value of the outcome as a covariate. Other relevant baseline characteristics may also be included.
-
Random Effects: A random intercept for each patient can be included to account for individual variability.
-
Covariance Structure: An unstructured covariance matrix is often chosen to model the within-patient correlation of measurements over time without making strong assumptions.
Q3: How should I handle missing data in my this compound trial analysis?
A3: The MMRM approach inherently handles missing data for the primary analysis, assuming the data are Missing at Random (MAR).[7][9] This means that the reason for the missing data can be explained by the observed data.
For sensitivity analyses, to assess the robustness of the primary findings to different assumptions about the missing data mechanism, you can use methods like:
-
Multiple Imputation (MI): This involves creating several complete datasets by imputing the missing values multiple times based on the observed data. The analysis is then performed on each imputed dataset, and the results are pooled.[7][8]
-
Pattern-Mixture Models (PMMs): These models can be used to explore the impact of data being Missing Not at Random (MNAR), where the reason for missingness is related to the unobserved values themselves.[9]
It is crucial to have a pre-specified plan for handling missing data in the statistical analysis plan (SAP).[10]
Q4: How do I calculate the required sample size for a clinical trial with this compound?
A4: Sample size calculation is a critical step to ensure the study is adequately powered to detect a clinically meaningful treatment effect.[11][12] The key inputs for sample size calculation for a continuous outcome include:
-
Significance Level (Alpha): Usually set at 5% (0.05) for a two-sided test.[13]
-
Minimal Detectable Difference: The smallest difference in the primary endpoint between the treatment and placebo groups that is considered clinically relevant.
-
Population Variance (Standard Deviation): An estimate of the variability of the primary endpoint in the study population, often obtained from previous studies.[12]
Specialized software or online calculators can be used to perform the calculation.[13]
Troubleshooting Guides
Issue 1: My data for a patient-reported outcome (PRO) is not normally distributed. Can I still use an MMRM?
Troubleshooting Steps:
-
Assess the Distribution: Use histograms, Q-Q plots, and statistical tests (e.g., Shapiro-Wilk test) to formally assess the normality of the residuals from your model, not the raw PRO scores themselves.
-
Transform the Data: If the residuals are not normally distributed, consider a data transformation (e.g., log, square root) of the PRO scores to see if it improves the distribution of the residuals.
-
Consider a Generalized Linear Mixed Model (GLMM): If transformation is not successful or appropriate, a GLMM may be a better choice. GLMMs can handle non-normal data by specifying a different distribution (e.g., gamma, negative binomial) and a corresponding link function.
-
Non-parametric Methods: As a sensitivity analysis, you could also consider non-parametric methods, although they may have less statistical power.
Issue 2: I am observing a significant number of patient dropouts in the later stages of the trial. How does this affect my analysis?
Troubleshooting Steps:
-
Characterize the Dropouts: Analyze the baseline characteristics of the patients who dropped out compared to those who completed the study. This can provide insights into whether the dropouts are random.
-
Primary Analysis with MMRM: The MMRM is generally robust to dropouts if the MAR assumption holds.[7]
-
Conduct Sensitivity Analyses: This is crucial when there are high dropout rates.
-
Multiple Imputation: Use MI to explore the impact of missing data under the MAR assumption.[8]
-
-
Document Everything: Clearly document the dropout rates, the reasons for dropout if known, and the results of all sensitivity analyses in your clinical study report.
Quantitative Data Summary
The following tables provide a summary of representative data from SARM clinical trials to aid in the design and interpretation of studies with this compound.
Table 1: Example Efficacy Outcomes in a 12-Week SARM Clinical Trial
| Outcome Measure | Placebo Group (Mean Change from Baseline ± SD) | SARM Group (Mean Change from Baseline ± SD) | P-value |
| Lean Body Mass (kg) | -0.2 ± 1.5 | +1.3 ± 1.8 | <0.001 |
| Stair Climb Power (Watts) | +5 ± 30 | +25 ± 40 | <0.05 |
| Leg Press Strength (kg) | +2 ± 15 | +10 ± 20 | <0.05 |
Note: These are illustrative data based on findings from various SARM trials and do not represent actual this compound data.[3][14][15]
Table 2: Example Safety Profile of a SARM
| Adverse Event | Placebo Group (n, %) | SARM Group (n, %) |
| Any Adverse Event | 30 (50%) | 35 (58%) |
| Elevated ALT (>3x ULN) | 1 (1.7%) | 4 (6.7%) |
| Headache | 5 (8.3%) | 6 (10%) |
| Nausea | 3 (5%) | 4 (6.7%) |
Note: This table presents hypothetical safety data. SARMs have been associated with reversible elevations in liver transaminases.[6]
Experimental Protocols
Protocol 1: 50-Meter Timed Walk Test
Objective: To assess walking speed over a short distance.
Procedure:
-
A straight 50-meter course is marked on a flat, clear surface.
-
The participant starts from a stationary position at the starting line.
-
On the "go" command, the participant walks as quickly as possible to the finish line without running.
-
The time taken to complete the 50 meters is recorded with a stopwatch.
-
The test is typically performed twice, with a short rest in between, and the faster of the two times is used for analysis.
Protocol 2: Stair Climb Power Test
Objective: To measure lower body power.
Procedure:
-
A standardized flight of stairs (e.g., 10-12 steps) is used.
-
The participant stands at the bottom of the stairs.
-
On the "go" command, the participant ascends the stairs as quickly as possible without running.
-
The time taken to climb the stairs is measured using an electronic timing system or a stopwatch.
-
Power (in Watts) is calculated using the formula: Power = (body mass in kg * 9.8 m/s² * vertical height of stairs in m) / time in seconds.
-
The test can be performed with and without an additional load (e.g., carrying a percentage of body weight).
Protocol 3: Administration of Patient-Reported Outcome (PRO) Questionnaires
Objective: To collect data on a patient's self-reported health status.
Procedure:
-
Provide the patient with the standardized questionnaire (e.g., FACIT-Fatigue, SAID, IPSS, HED) in a quiet and private setting.
-
Ensure the patient understands the instructions for completing the questionnaire.
-
Allow the patient adequate time to complete the questionnaire without assistance that could bias their responses.
-
Collect the completed questionnaire and check for any missing items.
-
Score the questionnaire according to the specific instructions for that instrument.
-
PROs should be collected at baseline and at specified follow-up visits as outlined in the study protocol.[16][17]
Visualizations
Caption: A typical experimental workflow for a randomized, placebo-controlled clinical trial of this compound.
References
- 1. Scholars@Duke publication: Study Design and Rationale for the Phase 3 Clinical Development Program of Enobosarm, a Selective Androgen Receptor Modulator, for the Prevention and Treatment of Muscle Wasting in Cancer Patients (POWER Trials). [scholars.duke.edu]
- 2. Study Design and Rationale for the Phase 3 Clinical Development Program of Enobosarm, a Selective Androgen Receptor Modulator, for the Prevention and Treatment of Muscle Wasting in Cancer Patients (POWER Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thorax.bmj.com [thorax.bmj.com]
- 4. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dcricollab.dcri.duke.edu [dcricollab.dcri.duke.edu]
- 6. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On Biostatistics and Clinical Trials: Handling of Missing Data: Comparison of MMRM (mixed model repeated measures) versus MI (multiple imputation) [onbiostatistics.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of different approaches in handling missing data in longitudinal multiple-item patient-reported outcomes: a simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A template for the authoring of statistical analysis plans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample size calculation in medical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basic concepts for sample size calculation: Critical step for any clinical trials! - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Size Calculator [clincalc.com]
- 14. lupinepublishers.com [lupinepublishers.com]
- 15. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of LY2452473 and Ostarine (MK-2866) for Muscle Growth in a Research Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective androgen receptor modulators (SARMs) LY2452473 and ostarine (B1683759) (MK-2866), focusing on their efficacy in promoting muscle growth. The information presented is collated from publicly available clinical trial data and research publications, intended to inform research and development professionals.
Executive Summary
Both this compound (also identified as OPK-88004 in a key clinical trial) and ostarine (MK-2866) have demonstrated the ability to increase lean body mass. Ostarine has been studied in a broader range of populations, including healthy elderly individuals and cancer patients, with consistent positive results on muscle growth. Clinical trial data for this compound in prostate cancer survivors also shows a significant dose-dependent increase in lean mass. While both compounds appear effective, the extent of their clinical development and the volume of available data differ significantly.
Data Presentation: Quantitative Effects on Lean Body Mass
| Compound | Study Population | Dosage(s) | Duration | Change in Lean Body Mass | Reference |
| This compound (OPK-88004) | Androgen-deficient men who had undergone radical prostatectomy for prostate cancer | 1 mg, 5 mg, 15 mg daily | 12 weeks | Dose-related increase in whole-body and appendicular lean mass (P < 0.001) | [1][2] |
| Ostarine (MK-2866) | Healthy elderly men and postmenopausal women | 3 mg daily | 12 weeks | 1.3 kg increase compared to placebo | [3][4] |
| Ostarine (MK-2866) | Patients with cancer-induced muscle loss | 1 mg and 3 mg daily | 16 weeks | Median increases of 1.5 kg and 1.0 kg respectively | [5][6] |
Experimental Protocols
This compound (OPK-88004) - Clinical Trial NCT02499497
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled, parallel-group trial.[1][2]
-
Participants: 114 men (average age 67.5 years) who had undergone radical prostatectomy for low-grade, organ-confined prostate cancer and had low testosterone (B1683101) levels.[1][2]
-
Intervention: Participants were randomized to receive a placebo or one of three daily oral doses of OPK-88004: 1 mg, 5 mg, or 15 mg for 12 weeks.[1][2]
-
Primary Outcome Measures: The primary outcome was not explicitly focused on muscle mass but on safety (PSA recurrence) and efficacy in improving sexual function and other symptoms.[1][2]
-
Body Composition Assessment: Whole-body and appendicular lean mass were measured using dual-energy X-ray absorptiometry (DXA).[1][7]
-
Physical Function Assessment: Included a 50-meter timed walk with and without a 20% body weight load.[7]
Ostarine (MK-2866) - Phase II Trial in Healthy Elderly Men and Postmenopausal Women
-
Study Design: A 12-week, double-blind, placebo-controlled Phase II clinical trial.[3][4][8]
-
Participants: 120 healthy elderly men (over 60 years old) and postmenopausal women.[3][4][8]
-
Intervention: Participants received a placebo or a 3 mg daily oral dose of ostarine.[3][4]
-
Body Composition Assessment: Assessed by dual-energy X-ray absorptiometry (DXA).[3][4][8]
-
Secondary Endpoints: Included physical function, body weight, and insulin (B600854) resistance.[3][4][8]
Ostarine (MK-2866) - Phase II Trial in Cancer Patients
-
Study Design: A randomized, double-blind, placebo-controlled Phase II trial.[5][6]
-
Participants: Male and postmenopausal female cancer patients experiencing muscle wasting.[5][6]
-
Intervention: Participants received a placebo, 1 mg, or 3 mg of ostarine daily for 16 weeks.[5][6]
-
Body Composition Assessment: Assessed by dual-energy X-ray absorptiometry (DXA).[5][6]
Signaling Pathways and Experimental Workflows
Signaling Pathway of SARMs in Muscle Cells
Caption: Simplified signaling pathway of SARMs in skeletal muscle cells.
General Experimental Workflow for SARM Clinical Trials
Caption: A generalized workflow for a placebo-controlled SARM clinical trial.
Concluding Remarks
Both this compound and ostarine have demonstrated statistically significant anabolic effects on muscle tissue in clinical settings. Ostarine's effects have been quantified in a broader set of populations, providing a more extensive dataset for its potential efficacy. The data for this compound, while promising, is currently limited to a single published study in a specific patient population. Further research, including head-to-head comparative trials, would be necessary to definitively establish the relative efficacy and safety profiles of these two compounds for the purpose of promoting muscle growth. Researchers and drug development professionals should consider the distinct evidentiary bases for each compound when designing future studies or development programs.
References
- 1. A Selective Androgen Receptor Modulator (OPK-88004) in Prostate Cancer Survivors: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Androgen Receptor Modulator (OPK-88004) in Prostate Cancer Survivors: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Selective Androgen Receptor Modulators (SARMs) for Anabolic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the anabolic activity of several prominent Selective Androgen Receptor Modulators (SARMs). The information presented is collated from preclinical studies to aid in the evaluation of these compounds for research and development purposes.
Introduction to SARMs and Anabolic Activity
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2] Unlike traditional anabolic-androgenic steroids (AAS), SARMs are designed to elicit the anabolic benefits in muscle and bone while minimizing the androgenic side effects on tissues like the prostate.[1][2] Their anabolic activity stems from their ability to bind to the AR and modulate gene expression, leading to an increase in protein synthesis and muscle growth. The primary preclinical model for assessing the anabolic and androgenic effects of SARMs is the Hershberger assay, which utilizes a castrated rat model.[1]
Comparative Anabolic and Androgenic Potency
The following tables summarize the in vivo anabolic and androgenic activities of several well-characterized SARMs from preclinical studies. The data is primarily derived from studies in castrated rat models, where the increase in the weight of the levator ani muscle is a marker of anabolic activity, and the increase in the weight of the prostate and seminal vesicles indicates androgenic activity.
Table 1: In Vivo Anabolic and Androgenic Activity of Various SARMs in Castrated Rat Models
| SARM | Dose | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Prostate) | Reference |
| Ostarine (MK-2866/Enobosarm) | 0.4 mg/kg/day | Increased capillary density in gastrocnemius and longissimus muscles | Uterotrophic effect at 0.4 and 4 mg/kg dosages | [3] |
| Ligandrol (LGD-4033) | 4 mg/kg/day | Increased muscle weight and intramuscular fat content | Uterotrophic effect at 4 mg/kg dosage | [3][4] |
| Andarine (S-4) | 3 mg/kg/day | Fully restored levator ani weight | Partially restored prostate weight to <20% of intact | [1][2] |
| RAD-140 (Testolone) | 0.1 mg/kg | Increased levator ani muscle weight above intact control | No stimulation of prostate above intact control level | [5] |
| 0.3 mg/kg | Muscle efficacy similar to testosterone (B1683101) propionate (B1217596) (0.5 mg/kg) | - | [5] | |
| S-23 | 0.01 - 3 mg/day (sc) | Dose-dependent increase in levator ani muscle size | Dose-dependent decrease in prostate size | [6] |
| BMS-564929 | ED50 = 0.0009 mg/kg | Potent agonist activity | ED50 = 0.14 mg/kg | [7][8] |
| C-6 | ED50 = 0.68 mg/kg/day | Higher anabolic activity | ED50 = 3.1 mg/kg/day | [9] |
Table 2: In Vitro Androgen Receptor Binding Affinity
| SARM | Binding Affinity (Ki, nM) | Reference |
| Andarine (S-4) | 4.0 | [10] |
| S-1 | 6.1 | [10] |
Signaling Pathways in SARM-Mediated Anabolic Activity
SARMs exert their anabolic effects primarily through the activation of the androgen receptor. Upon binding, the SARM-AR complex translocates to the nucleus and modulates the transcription of target genes. This genomic action is central to muscle hypertrophy. Additionally, non-genomic signaling pathways involving kinases like Akt and mTOR are also implicated in the anabolic effects of androgens and, by extension, SARMs.[11][12][13][14]
Caption: SARM Anabolic Signaling Pathway.
Experimental Protocols
The primary in vivo assay for determining the anabolic and androgenic activity of SARMs is the Hershberger bioassay.
The Hershberger Bioassay Protocol
-
Animal Model: Immature male rats are castrated (orchidectomized) and allowed a post-operative recovery period for endogenous androgen levels to decline.[15][16]
-
Dosing: The test SARM is administered daily for a set period, typically 10 consecutive days, via oral gavage or subcutaneous injection.[15][17] A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and target tissues are excised and weighed.[17]
-
Endpoints:
-
Data Analysis: The tissue weights of the SARM-treated groups are compared to those of the vehicle control and positive control groups to determine the anabolic and androgenic potency and efficacy.[6]
Caption: Hershberger Assay Experimental Workflow.
Discussion and Conclusion
The preclinical data presented demonstrate the ability of various SARMs to stimulate muscle growth with a greater degree of tissue selectivity compared to traditional androgens. RAD-140 and S-23, for instance, have shown potent anabolic effects on the levator ani muscle with significantly less stimulation of the prostate at comparable doses.[5][6] Ostarine and Ligandrol have also demonstrated positive effects on muscle tissue, though their potency and side effect profiles may differ.[3]
The tissue selectivity of SARMs is a complex phenomenon that is not yet fully understood. It is thought to arise from a combination of factors, including the specific conformation the AR adopts upon ligand binding, which in turn influences the recruitment of tissue-specific co-regulator proteins.[2] Furthermore, the lack of conversion to 5-α-reduced androgens (like dihydrotestosterone) and estrogens contributes to their favorable safety profile in androgenic tissues.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model [frontiersin.org]
- 5. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 9. Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. The role of mTORC1 in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]
- 15. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
The Efficacy of LY2452473 in Sarcopenia Animal Models: A Comparative Analysis
For researchers and drug development professionals navigating the landscape of sarcopenia therapeutics, understanding the preclinical efficacy of emerging candidates is paramount. LY2452473, a selective androgen receptor modulator (SARM), represents a promising class of compounds designed to enhance muscle mass and strength with a favorable safety profile. This guide provides a comparative analysis of the potential efficacy of this compound by examining data from other SARMs in sarcopenia-relevant animal models, alongside alternative therapeutic strategies such as myostatin inhibition.
While specific preclinical studies on this compound in sarcopenia models are not publicly available, its mechanism as a SARM provides a basis for comparison with other molecules in its class that have been evaluated. SARMs are designed to selectively bind to androgen receptors in tissues like skeletal muscle and bone, initiating anabolic signaling, while minimizing androgenic side effects in tissues such as the prostate.[1][2]
Comparative Efficacy of SARMs and Alternative Therapies
To contextualize the potential of this compound, this section presents preclinical data from studies on other SARMs and myostatin inhibitors, a key alternative pathway for combating muscle wasting.
Selective Androgen Receptor Modulators (SARMs)
SARMs in development have demonstrated the ability to increase muscle and bone mass in preclinical rodent models with varying degrees of prostate sparing.[3] For instance, a Phase IIa study with Ostarine™ (a SARM) in healthy elderly men and women showed a significant improvement in their ability to climb stairs, accompanied by significant increases in lean body mass and decreases in fat mass after 86 days.[1] Preclinical studies with the SARM S-4 have also shown its ability to improve skeletal muscle strength, increase lean body mass, reduce body fat, and prevent bone loss in rats.[1]
| Compound Class | Compound | Animal Model | Key Findings |
| SARM | Ostarine™ (MK-2866) | Healthy Elderly Humans | Increased lean body mass, decreased fat mass, improved stair climb performance.[1] |
| SARM | S-4 | Orchidectomized Rats | Increased skeletal muscle strength, increased lean body mass, reduced body fat, prevented bone loss.[1] |
| SARM | RAD140 | Young Healthy Rats | Stimulated muscle hypertrophy.[4] |
Myostatin Inhibitors
Myostatin is a negative regulator of muscle growth, and its inhibition is a well-explored therapeutic strategy for muscle wasting conditions.[5][6]
| Compound Class | Compound | Animal Model | Key Findings |
| Myostatin Inhibitor | Anti-myostatin antibody (ATA 842) | Young and Old Mice | Increased muscle mass and strength in both age groups; improved insulin (B600854) sensitivity in old mice.[5] |
| Myostatin Inhibitor | REGN-1033 | Young and Aged Mice | Enhanced skeletal muscle mass and improved isometric force production.[7] |
| Myostatin Inhibitor | Bimagrumab (Anti-activin II-receptor antibody) | Diet-induced Obese Mice | Preserved lean mass and sustained fat loss during semaglutide-induced weight reduction.[8][9] |
| Myostatin Inhibitor | Soluble activin type IIB receptor (sActRIIB-Fc) | Mice | Synergistically increased muscle mass when combined with resistance training.[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for evaluating therapeutics in animal models of sarcopenia.
Sarcopenia Induction in Animal Models
-
Age-Related Sarcopenia Model: Naturally aged rodents (e.g., 18-24-month-old C57BL/6J mice) are commonly used to model age-related sarcopenia.[11][12] These models exhibit decreased muscle mass, strength, and physical performance.[12]
-
Dexamethasone-Induced Atrophy Model: Administration of glucocorticoids like dexamethasone (B1670325) can induce muscle atrophy, primarily affecting Type II muscle fibers, which is consistent with age-related muscle loss.[11]
-
Hindlimb Suspension Model: This model mimics disuse atrophy by unloading the hindlimbs, leading to muscle wasting through processes like oxidative imbalance and mitochondrial dysfunction.[13]
Efficacy Endpoint Measurements
-
Muscle Mass: Wet weight of dissected muscles (e.g., gastrocnemius, tibialis anterior) is a primary endpoint.
-
Muscle Fiber Size: Histological analysis of muscle cross-sections (e.g., using H&E staining) allows for the measurement of myofiber cross-sectional area (CSA).
-
Muscle Strength: Grip strength tests are commonly used to assess in vivo muscle function in rodents.
-
Physical Performance: Treadmill running time to exhaustion can be used to evaluate endurance and overall physical capacity.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
References
- 1. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgens and Selective Androgen Receptor Modulators to Treat Functional Limitations Associated With Aging and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Myostatin inhibitors as therapies for muscle wasting associated with cancer and other disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gubra.dk [gubra.dk]
- 9. Versanis Presents Preclinical Data Demonstrating the Potential of Bimagrumab as a Novel Obesity Treatment at ObesityWeek 2022 [prnewswire.com]
- 10. Myostatin Inhibition-Induced Increase in Muscle Mass and Strength Was Amplified by Resistance Exercise Training, and Dietary Essential Amino Acids Improved Muscle Quality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse models of sarcopenia: classification and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse sarcopenia model reveals sex- and age-specific differences in phenotypic and molecular characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of LY2452473 and Other Non-Steroidal SARMs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the non-steroidal selective androgen receptor modulator (SARM) LY2452473 with other notable SARMs, supported by available experimental data.
Selective Androgen Receptor Modulators (SARMs) are a class of androgen receptor ligands that exhibit tissue-selective activation of androgenic signaling.[1] Non-steroidal SARMs, in particular, have garnered significant interest for their potential to provide the therapeutic benefits of androgens, such as increasing muscle mass and bone density, with fewer of the undesirable side effects associated with traditional anabolic steroids.[2] This guide focuses on a comparative analysis of this compound against other well-characterized non-steroidal SARMs: Ostarine (MK-2866), Ligandrol (LGD-4033), and RAD-140 (Testolone).
Comparative Analysis of Performance
The performance of SARMs is primarily evaluated based on their binding affinity for the androgen receptor (AR), their efficacy in activating the receptor, and their tissue selectivity, often expressed as an anabolic-to-androgenic ratio.
Binding Affinity and Potency
Binding affinity, typically represented by the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. Potency, often measured by the half-maximal effective concentration (EC50), refers to the concentration of a drug that is required to produce 50% of its maximal effect.
| Compound | Binding Affinity (Ki) to Human AR (nM) | Notes |
| This compound | 1.95[3] | High affinity for the human androgen receptor.[3] |
| Ostarine (MK-2866) | 3.8[4] | Potent SARM with high affinity. |
| Ligandrol (LGD-4033) | ~1[5] | Demonstrates very high affinity for the androgen receptor. |
| RAD-140 (Testolone) | 7 | Excellent affinity for the androgen receptor. |
Efficacy
Efficacy, represented by the maximum effect (Emax), is the maximal response a drug can produce. It provides insight into the drug's ability to activate the receptor once bound.
| Compound | Efficacy (Emax) | Potency (EC50/ED50) | Notes |
| This compound | Data not available in searched sources | Data not available in searched sources | Preclinical studies show it is a highly potent bone and muscle anabolic agent.[3] |
| Ostarine (MK-2866) | Data not available in searched sources | ED50 of 0.03 mg/day in levator ani muscle in rats.[4] | Exhibits potent and tissue-selective in vivo activity.[4] |
| Ligandrol (LGD-4033) | 132-133% (in vitro transcriptional activity)[6] | 3.6-4.4 nM (in vitro transcriptional activity)[6] | Shows potent anabolic activity in muscle and bone.[7] |
| RAD-140 (Testolone) | Data not available in searched sources | EC50 of 0.1 nM in C2C12 osteoblast differentiation assay. | A potent AR agonist in preclinical models. |
Anabolic and Androgenic Activity
The therapeutic potential of SARMs lies in their ability to selectively stimulate anabolic effects in muscle and bone while minimizing androgenic effects on tissues like the prostate. This selectivity is often assessed using the Hershberger assay in castrated rats, where the weight changes of the levator ani muscle (anabolic) and the ventral prostate (androgenic) are measured.
| Compound | Anabolic-Androgenic Ratio | Key Observations |
| This compound | Reduced androgenic potential observed in castrated rats.[3] | No significant effects on prostate-specific antigen (PSA) levels in males in a phase I trial.[3] |
| Ostarine (MK-2866) | Stimulates the growth of levator ani muscle to a greater extent than androgenic organs in rats.[4] | Restores prostate weight to 39.2% and seminal vesicle to 78.8% of intact controls in rats.[4] |
| Ligandrol (LGD-4033) | Exceeding 500:1 in preclinical trials.[8] | Demonstrates robust selectivity for muscle versus prostate.[5] |
| RAD-140 (Testolone) | 90:1 compared to testosterone (B1683101).[9] | Stimulates muscle weight increases at a lower dose than that required to stimulate prostate weight.[9] |
Experimental Protocols
Standardized experimental protocols are crucial for the consistent and reliable evaluation of SARM performance.
Androgen Receptor Binding Assay
This assay determines the binding affinity of a compound to the androgen receptor.
Objective: To quantify the affinity (Ki) of a test compound for the androgen receptor.
Methodology: A competitive radioligand binding assay is commonly employed.
-
Preparation of AR Source: Androgen receptors can be obtained from rat prostate cytosol or recombinant human AR.
-
Incubation: The AR preparation is incubated with a fixed concentration of a radiolabeled androgen (e.g., [³H]-mibolerone) and increasing concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated, often using a hydroxyapatite (B223615) slurry.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Hershberger Assay for Anabolic and Androgenic Activity
This in vivo assay is the standard method for assessing the anabolic and androgenic potential of a compound.
Objective: To determine the anabolic and androgenic activity of a test compound in a castrated male rat model.
Methodology:
-
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
-
Dosing: After a recovery period, the rats are treated with the test compound daily for a specified duration (e.g., 10 days). A vehicle control group and a positive control group (e.g., treated with testosterone propionate) are included.
-
Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized, and key tissues are dissected and weighed. These include the levator ani muscle (anabolic indicator) and the ventral prostate and seminal vesicles (androgenic indicators).
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the control groups. An increase in the levator ani muscle weight relative to the increase in the prostate and seminal vesicle weights indicates anabolic selectivity.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms and the experimental process is fundamental for SARM research and development.
Androgen Receptor Signaling Pathway
The binding of a SARM to the androgen receptor initiates a cascade of molecular events that ultimately leads to changes in gene expression.
Caption: Androgen Receptor Signaling Pathway initiated by SARM binding.
General Experimental Workflow for SARM Evaluation
The evaluation of a novel SARM typically follows a structured workflow from initial screening to in vivo testing.
Caption: A general experimental workflow for the evaluation of novel SARMs.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. eurodiagnostico.com [eurodiagnostico.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligandrol - Wikipedia [en.wikipedia.org]
- 7. vikingtherapeutics.com [vikingtherapeutics.com]
- 8. swolverine.com [swolverine.com]
- 9. lupinepublishers.com [lupinepublishers.com]
Comparative Analysis of LY2452473 Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selective androgen receptor modulator (SARM) LY2452473 and the imperative for evaluating its cross-reactivity with other nuclear receptors. While specific cross-reactivity data for this compound against a broad panel of nuclear receptors is not extensively published, this document outlines the methodologies used for such assessments and presents a framework for understanding potential off-target effects.
Introduction to this compound
This compound is an orally bioavailable selective androgen receptor modulator (SARM)[1][2]. As a SARM, its primary mechanism of action is to bind to and activate the androgen receptor (AR), a member of the nuclear receptor superfamily, in a tissue-selective manner. The therapeutic goal of SARMs like this compound is to elicit the anabolic benefits of androgens in tissues such as muscle and bone while minimizing the androgenic side effects in tissues like the prostate[2][3].
Given that nuclear receptors share structural similarities in their ligand-binding domains, it is crucial to assess the potential for a SARM to interact with other members of this superfamily. Such off-target interactions could lead to unintended physiological effects. This guide details the standard experimental approaches to quantify such cross-reactivity.
Quantitative Comparison of Nuclear Receptor Activation
While comprehensive, publicly available data on the cross-reactivity of this compound with a wide array of nuclear receptors is limited, the following table illustrates how such comparative data is typically presented. The values provided are hypothetical and serve as a template for what a cross-reactivity screening panel would reveal.
| Nuclear Receptor | Receptor Type | Agonist Activity (EC50, nM) | Antagonist Activity (IC50, nM) |
| Androgen Receptor (AR) | Steroid Receptor | [Value] | >10,000 |
| Glucocorticoid Receptor (GR) | Steroid Receptor | >10,000 | >10,000 |
| Progesterone Receptor (PR) | Steroid Receptor | >10,000 | >10,000 |
| Estrogen Receptor Alpha (ERα) | Steroid Receptor | >10,000 | >10,000 |
| Estrogen Receptor Beta (ERβ) | Steroid Receptor | >10,000 | >10,000 |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Adopted Orphan Receptor | >10,000 | >10,000 |
| Liver X Receptor Alpha (LXRα) | Adopted Orphan Receptor | >10,000 | >10,000 |
| Farnesoid X Receptor (FXR) | Adopted Orphan Receptor | >10,000 | >10,000 |
Note: EC50 (half-maximal effective concentration) measures the concentration of a drug that gives half of the maximal response. IC50 (half-maximal inhibitory concentration) measures the concentration of a drug that inhibits a specific biological or biochemical function by 50%. Lower values indicate higher potency. A high value (>10,000 nM) generally indicates no significant activity at the tested concentrations.
Experimental Protocols
The determination of cross-reactivity of a compound like this compound with various nuclear receptors is typically performed using a combination of in vitro binding and functional assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the ligand-binding domain of a specific nuclear receptor.
Objective: To determine the binding affinity (Ki) of this compound for various nuclear receptors.
Methodology:
-
Receptor Preparation: Cell membranes or purified ligand-binding domains of the target nuclear receptors are prepared.
-
Incubation: A constant concentration of a high-affinity radioligand for the target receptor is incubated with the receptor preparation in the presence of varying concentrations of this compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by vacuum filtration through a filter mat that traps the receptor-ligand complexes.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that displaces 50% of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Nuclear Receptor Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the functional consequence of a compound binding to a nuclear receptor, i.e., whether it acts as an agonist (activator) or an antagonist (inhibitor) of gene transcription.
Objective: To determine if this compound activates (agonist) or inhibits (antagonist) the transcriptional activity of various nuclear receptors.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is co-transfected with two plasmids:
-
An expression vector for the full-length nuclear receptor of interest.
-
A reporter plasmid containing a promoter with response elements for the nuclear receptor, which drives the expression of a reporter gene (e.g., luciferase or a fluorescent protein).
-
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound. For antagonist testing, cells are co-treated with this compound and a known agonist for the target receptor.
-
Incubation: Cells are incubated to allow for receptor activation and reporter gene expression.
-
Detection: The expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate.
-
Data Analysis:
-
Agonist Mode: The concentration of this compound that produces 50% of the maximal reporter gene activation (EC50) is calculated.
-
Antagonist Mode: The concentration of this compound that inhibits 50% of the reporter gene activation induced by the known agonist (IC50) is calculated.
-
Visualizations
Androgen Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound via the Androgen Receptor.
Experimental Workflow for Nuclear Receptor Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of a compound with nuclear receptors.
References
LY2452473: A Prostate-Sparing Anabolic Agent - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective androgen receptor modulator (SARM) LY2452473 (also known as OPK-88004) with alternative androgenic therapies, focusing on its prostate-sparing effects. The information is supported by experimental data from clinical trials to aid in research and development decisions.
Executive Summary
This compound is a non-steroidal SARM designed to provide the anabolic benefits of androgens, such as increased muscle mass and bone density, while minimizing the androgenic side effects on the prostate.[1] Clinical data suggests that this compound is effective in increasing lean body mass without adversely affecting the prostate, as evidenced by stable prostate-specific antigen (PSA) levels. This contrasts with traditional Testosterone (B1683101) Replacement Therapy (TRT), which can be associated with an increase in PSA and concerns about prostate health. Another SARM, Enobosarm (GTx-024), also demonstrates a similar tissue-selective profile with a favorable prostate safety profile.
Comparative Data on Prostate Effects
The following table summarizes the quantitative data on the prostate-sparing effects of this compound compared to Testosterone Replacement Therapy and Enobosarm.
| Compound | Clinical Trial | Patient Population | Dosage(s) | Change in Prostate-Specific Antigen (PSA) | Incidence of Prostate Cancer | Other Prostate-Related Observations |
| This compound (OPK-88004) | Phase II (NCT02499497) | Men post-radical prostatectomy for low-grade prostate cancer | 1mg, 5mg, 15mg daily for 12 weeks | No participant experienced PSA recurrence. | Not reported (study in patients with a history of prostate cancer). | The study concluded that administration of OPK-88004 was safe and not associated with PSA recurrence. |
| This compound | Phase I (NCT01275157) | Healthy male volunteers | Up to 75mg | No significant effects on PSA levels.[2] | Not applicable. | - |
| Testosterone Replacement Therapy (TRT) | TRAVERSE Study | Men with hypogonadism and cardiovascular disease or increased risk | Transdermal testosterone gel | Greater increase in PSA levels than placebo (estimated between-group difference of 0.11 ng/mL at 3 months and 0.15 ng/mL at 12 months).[3] | The incidence of prostate cancer was not significantly different between the testosterone and placebo groups. | No significant difference in acute urinary retention, invasive prostate procedures, or new pharmacologic treatment for lower urinary tract symptoms compared to placebo.[3] |
| Enobosarm (GTx-024) | Phase II | Healthy elderly men and postmenopausal women | 3mg daily for 12 weeks | The study highlighted sparing of androgenic tissue related to prostate effects in men.[4][5] | Not reported. | Preclinical studies in rats showed a reduction in prostate size at doses that increased muscle mass.[4] |
| Enobosarm | Phase 2b (QUALITY Study) | Patients with obesity receiving a GLP-1 receptor agonist | 3mg and 6mg daily | No adverse events of increases in prostate-specific antigen in men were reported.[6] | Not reported. | - |
Anabolic Effects: A Key Benefit
While demonstrating a favorable prostate safety profile, this compound has shown significant anabolic effects.
| Compound | Clinical Trial | Patient Population | Dosage(s) | Change in Lean Body Mass | Change in Fat Mass |
| This compound (OPK-88004) | Phase II (NCT02499497) | Men post-radical prostatectomy | 1mg, 5mg, 15mg daily for 12 weeks | Dose-related increase in whole-body and appendicular lean mass. | Significantly greater decrease in percent body fat than placebo. |
| Enobosarm (GTx-024) | Phase II | Healthy elderly men and postmenopausal women | 3mg daily for 12 weeks | Statistically significant increase in total lean body mass (average of 1.3 kg ± 0.3 vs. placebo).[4] | Statistically significant decrease in total fat mass at the 3mg dose.[4] |
Experimental Protocols
This compound (OPK-88004) Phase II Trial (NCT02499497)
-
Objective: To evaluate the safety and efficacy of OPK-88004 in symptomatic, testosterone-deficient men who had undergone radical prostatectomy for low-grade, organ-confined prostate cancer.
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, multi-center trial.
-
Participants: 114 men aged 19 years or older who had undergone radical prostatectomy for low-grade, organ-localized prostate cancer, with undetectable PSA levels for at least two years post-surgery and symptoms of testosterone deficiency.[7]
-
Intervention: Participants were randomized to receive placebo, or 1mg, 5mg, or 15mg of OPK-88004 orally once daily for 12 weeks.[7]
-
Primary Outcome Measures: The primary outcome was the change in sexual activity score.[7]
-
Secondary Outcome Measures: Included changes in body composition (lean and fat mass) measured by dual-energy X-ray absorptiometry (DXA), muscle strength, physical function, and safety, including PSA monitoring.[7]
Testosterone Replacement Therapy (TRAVERSE) Study
-
Objective: To evaluate the cardiovascular safety of testosterone replacement therapy in men with hypogonadism. A secondary objective was to assess prostate safety.
-
Study Design: A randomized, double-blind, placebo-controlled, non-inferiority trial.
-
Participants: 5,246 men aged 45 to 80 years with pre-existing or a high risk of cardiovascular disease and at least one symptom of hypogonadism.
-
Intervention: Participants were randomized to receive a 1.62% transdermal testosterone gel or a placebo gel daily.
-
Prostate Safety Assessment: Prostate-related adverse events, including prostate cancer, were monitored. PSA levels were measured at baseline and at 6, 12, 24, and 36 months.
Enobosarm (GTx-024) Phase II Trial
-
Objective: To evaluate the effect of GTx-024 on total lean body mass and physical function in healthy elderly men and postmenopausal women.
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[4][5]
-
Participants: 120 healthy elderly men (over 60 years) and postmenopausal women.[4][5]
-
Intervention: Participants were randomized to receive placebo, or 0.1mg, 0.3mg, 1mg, or 3mg of GTx-024 orally once daily for 12 weeks.
-
Primary Outcome Measures: Change in total lean body mass measured by DXA.
-
Secondary Outcome Measures: Included physical function, body weight, and safety.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The diagram below illustrates the differential effects of Testosterone, this compound, and Enobosarm on the androgen receptor (AR) in prostate tissue versus muscle and bone tissue.
Caption: Differential Androgen Receptor Signaling
Experimental Workflow for a Typical SARM Clinical Trial
The following diagram outlines a typical workflow for a clinical trial evaluating a SARM like this compound.
Caption: SARM Clinical Trial Workflow
References
- 1. Facebook [cancer.gov]
- 2. | BioWorld [bioworld.com]
- 3. Prostate Safety Events During Testosterone Replacement Therapy in Men With Hypogonadism: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. marketbeat.com [marketbeat.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Review of LY2452473 (OPK-88004) Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial outcomes for LY2452473, also known as OPK-88004, a nonsteroidal selective androgen receptor modulator (SARM). The data presented is intended to offer an objective comparison with other therapeutic alternatives, supported by available experimental data.
Introduction to this compound
This compound is an orally bioavailable SARM designed to selectively target androgen receptors in anabolic tissues such as muscle and bone, while minimizing androgenic effects on tissues like the prostate.[1] Its development has primarily focused on addressing conditions related to hypogonadism and muscle wasting.
Clinical Trial Data Summary
The clinical development of this compound has included at least two key studies: a Phase I trial in healthy volunteers (NCT01275157) and a Phase II trial in men who have undergone radical prostatectomy for prostate cancer (NCT02499497).
Phase II Clinical Trial (NCT02499497) in Prostate Cancer Survivors
This randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of this compound in men with androgen deficiency following radical prostatectomy.[2][3] Participants received daily oral doses of 1 mg, 5 mg, or 15 mg of this compound or a placebo for 12 weeks.[3]
Key Findings:
-
Body Composition: this compound demonstrated a dose-dependent increase in whole-body and appendicular lean mass and a significant decrease in percent body fat compared to placebo.[2][3]
-
Sexual Function and Physical Performance: The trial did not show significant improvements in sexual symptoms, including sexual activity, desire, or erectile function, nor in measures of physical performance when compared to the placebo group.[2][3]
-
Safety Profile: The treatment was found to be safe and was not associated with prostate-specific antigen (PSA) recurrence.[2][3] Notably, in phase 1 studies, administration of OPK-88004 suppressed PSA in healthy men.[2]
Quantitative Outcomes from the Phase II Trial:
| Outcome Measure | Placebo | 1 mg this compound | 5 mg this compound | 15 mg this compound | p-value (dose-related effect) |
| Change in Whole-Body Lean Mass | - | - | - | - | <0.001[2][3] |
| Change in Appendicular Lean Mass | - | - | - | - | <0.001[2][3] |
| Change in Percent Body Fat | - | - | - | - | <0.001[2][3] |
| Change in Sexual Activity Score | No significant difference among groups | - | - | - | 0.73[2][3] |
| Change in Erectile Function Domain Score | No significant difference among groups | - | - | - | 0.73[2][3] |
| Change in Sexual Desire Domain Score | No significant difference among groups | - | - | - | 0.73[2][3] |
Specific mean change values were not consistently reported across all sources.
Phase I Clinical Trial (NCT01275157) in Healthy Volunteers
Comparison with Alternative Therapies
Direct head-to-head clinical trials comparing this compound with other SARMs or testosterone (B1683101) replacement therapy (TRT) are not available in the published literature. Therefore, an indirect comparison is presented based on findings from separate clinical trials of other agents.
Testosterone Replacement Therapy (TRT)
TRT is a standard treatment for hypogonadism and has been shown to improve muscle mass, bone density, and sexual function in androgen-deficient men. However, concerns remain regarding its potential risks, particularly in men with a history of prostate cancer.
| Feature | This compound (based on NCT02499497) | Testosterone Replacement Therapy (General Findings) |
| Efficacy on Muscle Mass | Dose-dependent increase in lean body mass.[2][3] | Generally effective in increasing muscle mass. |
| Efficacy on Sexual Function | No significant improvement observed.[2][3] | Often improves libido and erectile function. |
| Prostate Safety | No PSA recurrence observed in prostate cancer survivors.[2][3] | Use is often contraindicated in men with a history of prostate cancer due to concerns about stimulating cancer growth. |
| Administration | Oral.[3] | Various formulations (gels, injections, patches, pellets). |
Other Selective Androgen Receptor Modulators
Several other SARMs have been evaluated in clinical trials for various indications. For context, a brief comparison with Ostarine (MK-2866/Enobosarm), one of the more extensively studied SARMs, is provided.
| Feature | This compound (OPK-88004) | Ostarine (MK-2866/Enobosarm) |
| Primary Indications Studied | Hypogonadism, symptom management in prostate cancer survivors.[3] | Muscle wasting in cancer patients, stress urinary incontinence. |
| Effect on Lean Body Mass | Demonstrated dose-dependent increases.[2][3] | Consistently shown to increase lean body mass in clinical trials. |
| Reported Side Effects | Generally well-tolerated; dose-dependent decrease in HDL. | Generally well-tolerated; transient elevations in liver enzymes have been reported. |
Experimental Protocols
Methodology of the Phase II Clinical Trial (NCT02499497)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[2]
-
Participants: 114 men aged 19 years and older who had undergone radical prostatectomy for low-grade, organ-localized prostate cancer, had an undetectable PSA (<0.1 ng/mL) for at least two years, and were experiencing symptoms of testosterone deficiency.[3]
-
Intervention: Participants were randomized to receive a daily oral dose of placebo, 1 mg, 5 mg, or 15 mg of this compound for 12 weeks.[3]
-
Outcome Measures:
-
Primary Outcome: Change in sexual activity score as assessed by the Psychosexual Daily Questionnaire (PDQ).
-
Secondary Outcomes: Changes in sexual desire and erectile function (also assessed by the PDQ), body composition (measured by dual-energy X-ray absorptiometry - DXA), muscle strength, physical function, mood, fatigue, and bone turnover markers.[3] Safety was monitored through regular assessment of adverse events and PSA levels.[3]
-
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway for SARMs
This compound, as a SARM, selectively binds to the androgen receptor (AR). In target tissues like muscle and bone, it acts as an agonist, initiating a cascade of events that lead to anabolic effects. In contrast, in tissues like the prostate, it is designed to have antagonistic or weaker agonistic effects, thereby minimizing unwanted androgenic outcomes.
Caption: Simplified signaling pathway of this compound.
Experimental Workflow of the NCT02499497 Trial
The workflow for the Phase II clinical trial of this compound involved several key stages from patient screening to final data analysis.
Caption: Workflow of the NCT02499497 clinical trial.
References
- 1. OPKO Provides Update on the Development of OPK-88004, a Selective Androgen Receptor Modulator :: OPKO Health, Inc. (OPK) [opko.com]
- 2. A Selective Androgen Receptor Modulator (OPK-88004) in Prostate Cancer Survivors: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Androgen Receptor Modulator (OPK-88004) in Prostate Cancer Survivors: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of SARM Efficacy in Muscle Wasting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the efficacy of Selective Androgen Receptor Modulators (SARMs) in treating muscle wasting conditions. By synthesizing data from key clinical and preclinical studies, this document aims to offer an objective comparison of various SARMs, detailing their performance based on available experimental data. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Summary of SARM Efficacy in Muscle Wasting
Selective Androgen Receptor Modulators are a class of investigational compounds designed to selectively target androgen receptors in muscle and bone, thereby minimizing the androgenic side effects associated with traditional anabolic steroids.[1] Clinical trials have demonstrated their potential in increasing lean body mass (LBM) in various populations experiencing muscle wasting due to conditions like cancer cachexia and sarcopenia.[2][3]
Key Findings from Clinical Trials:
-
Enobosarm (Ostarine, GTx-024): Has been extensively studied and has shown consistent, dose-dependent increases in LBM in patients with cancer cachexia and in healthy elderly subjects.[2][4] In a Phase II trial involving patients with cancer, those receiving 3 mg of enobosarm showed a median increase of 1.0 kg in total LBM.[2]
-
LGD-4033 (Ligandrol): In a 21-day study with healthy young men, LGD-4033 demonstrated a dose-dependent increase in LBM, with the 1.0 mg dose group showing an average increase of 1.21 kg.[1][5]
-
MK-0773: A study in women aged ≥65 with sarcopenia showed that MK-0773 significantly increased LBM compared to placebo.[3] However, this increase in muscle mass did not consistently translate to improvements in muscle strength or physical function.[3]
-
RAD-140 (Testolone): Preclinical studies in rats and primates have shown potent anabolic effects on muscle.[6][7] In castrated rats, RAD-140 demonstrated greater muscle stimulation than that of the intact control animals.[6]
While the effect of SARMs on increasing lean body mass is well-documented, the translation of these gains into improved physical function and muscle strength remains an area requiring further investigation.[8] Some studies have shown modest improvements in physical performance, such as stair climb power, but these findings have not been as consistent as the increases in LBM.[9][10]
Quantitative Data from Key Clinical and Preclinical Studies
The following tables summarize the quantitative outcomes from notable studies on the efficacy of various SARMs in muscle wasting.
Table 1: Efficacy of Enobosarm (Ostarine, GTx-024) in Muscle Wasting
| Study (NCT ID) | Population | N | Treatment Arms | Duration | Change in Lean Body Mass (LBM) | Change in Physical Function |
| Dobs et al. (NCT00467844)[2] | Patients with cancer cachexia | 159 | Placebo, Enobosarm 1 mg, Enobosarm 3 mg | 113 days | Placebo: +0.02 kg (median)1 mg: +1.5 kg (median)3 mg: +1.0 kg (median) | Not statistically significant |
| Dalton et al.[4] | Healthy elderly men and postmenopausal women | 120 | Placebo, Enobosarm 3 mg | 12 weeks | Placebo: Not reported3 mg: Dose-dependent increases (P < 0.001 vs placebo) | Significant improvement (P = 0.013, 3 mg vs placebo) |
| Crawford et al. (POWER1 - G300504)[9] | Patients with NSCLC | ~325 | Placebo, Enobosarm 3 mg | 84 days | LBM responders: 30.4% (Placebo) vs 41.9% (Enobosarm) | SCP responders: 24.2% (Placebo) vs 29.4% (Enobosarm) |
| Crawford et al. (POWER2 - G300505)[9] | Patients with NSCLC | ~325 | Placebo, Enobosarm 3 mg | 84 days | LBM responders: 37.9% (Placebo) vs 46.5% (Enobosarm) | SCP responders: 24.8% (Placebo) vs 19.5% (Enobosarm) |
Table 2: Efficacy of LGD-4033 (Ligandrol) in Healthy Volunteers
| Study | Population | N | Treatment Arms | Duration | Change in Lean Body Mass (LBM) |
| Basaria et al.[1] | Healthy young men | 76 | Placebo, LGD-4033 0.1 mg, 0.3 mg, 1.0 mg | 21 days | Dose-dependent increase; 1.0 mg: +1.21 kg (average) |
Table 3: Efficacy of MK-0773 in Sarcopenia
| Study (NCT ID) | Population | N | Treatment Arms | Duration | Change in Lean Body Mass (LBM) | Change in Muscle Strength |
| Papanicolaou et al. (NCT00529659)[3] | Women ≥65 years with sarcopenia | 170 | Placebo, MK-0773 50mg b.i.d. | 6 months | Statistically significant increase vs. placebo (p<0.001) | No significant difference vs. placebo |
Table 4: Preclinical Efficacy of RAD-140 (Testolone)
| Study | Animal Model | Treatment Arms | Duration | Key Findings |
| Miller et al.[6] | Castrated immature rats | Vehicle, RAD-140 (various doses), Testosterone Propionate (B1217596) (TP) | 11 days | RAD-140 increased levator ani muscle weight above intact control at ≥0.1 mg/kg. |
| Jayaraman et al.[6] | Young nonhuman primates | Vehicle, RAD-140 (0.01, 0.1, 1 mg/kg) | 28 days | Mean weight gain of >10% at 0.1 mg/kg, primarily due to increased lean mass. |
| Crouser et al.[7] | Sprague-Dawley rats with functional overload | Vehicle, RAD-140 | 14 days | RAD-140 alone significantly increased plantaris muscle fiber cross-sectional area. |
Experimental Protocols
Enobosarm (GTx-024) Phase II Trial in Cancer Cachexia (NCT00467844)[2]
-
Objective: To assess the efficacy and safety of enobosarm in patients with cancer-induced muscle wasting.
-
Study Design: A randomized, double-blind, placebo-controlled, phase 2 trial.
-
Participants: Male (>45 years) and postmenopausal female patients with cancer, not obese, with at least 2% weight loss in the previous 6 months.
-
Intervention: Participants were randomly assigned (1:1:1) to receive oral enobosarm 1 mg, 3 mg, or placebo once daily for up to 113 days.
-
Primary Endpoint: Change in total lean body mass (LBM) from baseline, assessed by dual-energy x-ray absorptiometry (DXA).
-
Secondary Endpoints: Physical function (assessed by stair climb time and power), and safety.
LGD-4033 Phase I Trial in Healthy Young Men[1]
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and effects of ascending doses of LGD-4033 on LBM, muscle strength, and sex hormones.
-
Study Design: A randomized, double-blind, placebo-controlled, ascending-dose study.
-
Participants: 76 healthy men aged 21–50 years.
-
Intervention: Participants were randomized to receive placebo or 0.1, 0.3, or 1.0 mg of LGD-4033 daily for 21 days.
-
Outcome Measures: LBM and fat mass (by DXA), muscle strength, and hormone levels were measured during and for 5 weeks after the intervention.
MK-0773 Phase IIa Trial in Sarcopenia (NCT00529659)[3]
-
Objective: To demonstrate an improvement in muscle strength and LBM in sarcopenic frail elderly women treated with MK-0773.
-
Study Design: A randomized, double-blind, parallel-arm, placebo-controlled, multicenter, 6-month study.
-
Participants: 170 women aged ≥65 years with sarcopenia and moderate physical dysfunction.
-
Intervention: Participants were randomized (1:1) to receive either MK-0773 50mg twice daily or a placebo. All participants also received Vitamin D and protein supplementation.
-
Outcome Measures: LBM (by DXA), muscle strength, and physical performance measures.
RAD-140 Preclinical Study in Castrated Rats[6]
-
Objective: To assess the in vivo androgenic activity of RAD-140.
-
Animal Model: Young castrated and intact male rats.
-
Intervention: RAD-140 was administered orally at various doses. Testosterone propionate (TP) was used as a comparator.
-
Outcome Measures: The primary outcomes were the weights of the levator ani bulbocavernosus muscle (anabolic activity) and the prostate (androgenic activity).
Signaling Pathways and Experimental Workflows
SARM Signaling Pathway in Muscle Hypertrophy
SARMs exert their anabolic effects by binding to the Androgen Receptor (AR) in skeletal muscle. This binding initiates a cascade of downstream signaling events, primarily through the Akt/mTOR pathway, which is a crucial regulator of muscle protein synthesis and hypertrophy.[8][11]
Caption: SARM-mediated activation of the Androgen Receptor and downstream Akt/mTOR signaling pathway leading to muscle hypertrophy.
Typical Experimental Workflow for SARM Clinical Trials in Muscle Wasting
The clinical development of SARMs for muscle wasting typically follows a structured workflow, from preclinical evaluation to multi-phase human trials.
Caption: A generalized workflow for the clinical development of SARMs for the treatment of muscle wasting conditions.
References
- 1. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase IIA randomized, placebo-controlled clinical trial to study the efficacy and safety of the selective androgen receptor modulator (SARM), MK-0773 in female participants with sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
- 6. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. web.mit.edu [web.mit.edu]
A Comparative Analysis of LY2452473 and First-Generation Selective Androgen Receptor Modulators (SARMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical data available for the selective androgen receptor modulator (SARM) LY2452473 against first-generation SARMs, including Ostarine (MK-2866) and Andarine (S4). The information is intended to offer an objective overview to aid in research and development efforts within the field of androgen receptor modulation.
Introduction to Selective Androgen Receptor Modulators
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2] Unlike traditional anabolic steroids, SARMs are designed to elicit the desirable anabolic effects on muscle and bone while minimizing the androgenic side effects on tissues such as the prostate.[1][2] This tissue selectivity is a key advantage and is believed to be mediated by several factors, including the differential expression of co-regulator proteins in various tissues and the unique conformational changes induced in the AR upon binding to a specific SARM.[3][4][5]
First-generation SARMs, such as Ostarine and Andarine, paved the way for the development of newer compounds with potentially improved efficacy and safety profiles. This compound is a newer SARM that has been investigated for its potential therapeutic benefits.[6][7] This guide will compare the available data on these compounds to provide a clearer understanding of their relative performance.
Quantitative Data Comparison
The following tables summarize the available preclinical and clinical data for this compound, Ostarine (MK-2866), and Andarine (S4). It is crucial to note that a direct head-to-head comparison is challenging as the data is derived from separate studies with potentially different experimental conditions. Therefore, these tables should be interpreted with caution.
| Compound | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Prostate Weight) | Anabolic/Androgenic Ratio | Animal Model | Reference |
| This compound | Demonstrated benefits on muscle mass.[6] | Reduced androgenic potential with no apparent risk for prostate cancer development in castrated rats.[6] | Favorable (qualitative) | Castrated rats | [6] |
| Ostarine (MK-2866) | Stimulates levator ani muscle growth to a greater extent than androgenic organs (141.9% of intact control).[8] | Restores prostate weight to 39.2% of intact control.[8] | High (qualitative) | Castrated male rats | [8] |
| Andarine (S4) | Fully restored levator ani muscle weight to 101% of intact control.[9] | Restored prostate weight to 33.8% of intact control.[9] | Favorable (qualitative) | Castrated rats | [9] |
Table 1: Preclinical Comparison of Anabolic and Androgenic Activity in Animal Models.
| Compound | Study Population | Dosage | Primary Outcome | Key Findings | Reference |
| This compound | Healthy volunteers | Up to 75 mg | Safety, lean body mass, muscle area | Significant increases in calf muscle area and lean body mass weight; no significant effects on PSA levels in males.[6] | [6] |
| Ostarine (MK-2866) | Elderly men and postmenopausal women | 3 mg/day | Lean body mass | Dose-dependent increase in total lean body mass (1.3 kg increase at 3 mg/day).[10] | [10] |
| Andarine (S4) | Not applicable | Not applicable | Not applicable | Development was discontinued (B1498344) before extensive human trials due to visual side effects.[11] | [11] |
Table 2: Summary of Human Clinical Trial Data.
Experimental Protocols
Hershberger Assay for Assessing Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo protocol used to screen compounds for androgenic and anti-androgenic activities.[12][13][14][15]
Objective: To determine the anabolic and androgenic potential of a test compound by measuring its effect on the weights of androgen-dependent tissues in castrated male rats.
Methodology:
-
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain).[12] Castration is performed to eliminate endogenous androgen production.
-
Acclimation: Animals are allowed to acclimate for a period of at least seven days post-castration.
-
Dosing:
-
Androgenic Arm: The test compound is administered daily for 10 consecutive days via oral gavage or subcutaneous injection at various dose levels. A vehicle control group receives the vehicle alone. A positive control group receives a known androgen, such as testosterone (B1683101) propionate (B1217596) (TP).[13]
-
Anti-androgenic Arm: The test compound is co-administered with a fixed dose of an androgen agonist (e.g., TP). A control group receives the androgen agonist and the vehicle.
-
-
Tissue Collection and Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-sensitive tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and fluid)
-
Levator ani muscle
-
Glans penis
-
Cowper's glands[12]
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity.
Measurement of Lean Body Mass and Prostate Weight in Rats
Objective: To quantify the effect of a SARM on lean body mass and prostate size in a rodent model.
Methodology:
-
Animal Model: Typically, orchidectomized (castrated) rats are used to create a model of androgen deficiency.[16]
-
Treatment: Animals are treated with the test SARM, a vehicle control, or a reference compound (e.g., testosterone) for a specified duration.
-
Lean Body Mass Measurement:
-
Dual-Energy X-ray Absorptiometry (DXA): This is a common and non-invasive method to measure bone mineral density, lean body mass, and fat mass in live animals.[17][18]
-
Total Body Electrical Conductance (TOBEC): This technique measures changes in an electromagnetic field to estimate lean body mass.[19]
-
Dissection and Weighing: At the end of the study, specific muscles (e.g., gastrocnemius, tibialis anterior) can be dissected and weighed as a direct measure of muscle mass.
-
-
Prostate Weight Measurement:
-
Following euthanasia, the prostate gland is carefully dissected, cleared of any surrounding connective and adipose tissue, and blotted to remove excess fluid.
-
The wet weight of the prostate is then measured using a precision balance.
-
-
Data Analysis: Changes in lean body mass and prostate weight in the treatment groups are compared to the control group to assess the anabolic and androgenic effects of the SARM.
Signaling Pathways and Experimental Workflows
The tissue-selective effects of SARMs are attributed to their unique interactions with the androgen receptor and the subsequent recruitment of co-regulator proteins.
Caption: Androgen Receptor Signaling Pathway for SARMs.
The diagram above illustrates the general mechanism of action for SARMs. Upon entering the cell, the SARM binds to the androgen receptor, leading to the dissociation of heat shock proteins. The activated AR then translocates to the nucleus, dimerizes, and binds to androgen response elements on the DNA. The tissue-selective effects are thought to arise from the differential recruitment of co-activators and co-repressors in different tissues.
Caption: Experimental Workflow for the Hershberger Assay.
This workflow outlines the key steps involved in the Hershberger assay, a standard preclinical model for evaluating the anabolic and androgenic properties of SARMs.
Conclusion
The available data suggests that this compound, similar to first-generation SARMs like Ostarine and Andarine, exhibits tissue-selective anabolic activity with reduced androgenic effects in preclinical models. Clinical data for this compound also indicates a favorable profile in terms of increasing lean body mass without significantly impacting prostate-specific antigen levels. However, the lack of direct comparative studies makes it difficult to definitively conclude the superiority of one compound over another. Further research involving head-to-head comparisons under standardized experimental protocols is necessary to fully elucidate the relative performance of this compound against first-generation SARMs. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Mechanism of the tissue-specific action of the selective androgen receptor modulator S-101479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Facebook [cancer.gov]
- 8. eurodiagnostico.com [eurodiagnostico.com]
- 9. moreplatesmoredates.com [moreplatesmoredates.com]
- 10. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swolverine.com [swolverine.com]
- 12. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. oecd.org [oecd.org]
- 15. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses: phase 2 dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Potential of SARMs and Antimyostatin Agents in Addressing Lean Body Mass Loss From GLP‐1 Agonists: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Measurement of body composition of live rats by electromagnetic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of LY2452473 Compared to Androgens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic compounds designed to elicit the anabolic benefits of androgens in target tissues, such as muscle and bone, while minimizing the androgenic side effects in other tissues like the prostate. One such SARM is LY2452473, which has been investigated for its potential to improve muscle mass and bone density. This guide provides a comparative assessment of the therapeutic index of this compound and traditional androgens, focusing on preclinical and clinical data to inform researchers and drug development professionals.
Data Presentation
A direct head-to-head clinical trial comparing this compound with a traditional androgen like testosterone (B1683101) is not publicly available. Therefore, the following tables summarize available data from separate studies to provide a comparative overview.
Table 1: Preclinical Anabolic and Androgenic Activity
| Compound | Dose | Levator Ani Muscle Weight (% of Control) | Prostate Weight (% of Control) | Seminal Vesicle Weight (% of Control) |
| Testosterone Propionate (B1217596) (TP) | 0.5 mg/day | ~150-200% | ~200-300% | ~200-300% |
| This compound | Data not available | Data not available | Data not available | Data not available |
| JNJ-28330835 (Illustrative SARM) | 10 mg/kg | Stimulated maximal growth | Reduced by ~30% in intact rats | Data not available |
Note: The data for JNJ-28330835 is provided as an example of SARM tissue selectivity and is not a direct representation of this compound's effects.[1]
Table 2: Clinical Effects and Side Effect Profile
This table compares the known clinical effects and side effects of this compound and testosterone based on available data from separate clinical trials. The lack of a head-to-head trial means that direct comparison of incidence and severity should be interpreted with caution.
| Feature | This compound | Testosterone |
| Anabolic Effects | - Increased lean body mass[2] - Increased calf muscle area[2] | - Increased lean body mass - Increased muscle strength |
| Androgenic Side Effects | ||
| Prostate | - No significant effects on PSA levels in males at doses up to 75 mg[2] | - Potential for prostate growth and increased PSA |
| Other Side Effects | ||
| Cardiovascular | - Marked decreases in HDL at doses of 15 mg and higher[2] | - Alterations in serum lipids, including decreased HDL - Potential for erythrocytosis |
| Hormonal | - Data on suppression of endogenous testosterone not readily available | - Suppression of endogenous testosterone production - Potential for gynecomastia due to aromatization to estrogen |
| Liver | - Data on hepatotoxicity not prominent in available sources | - Potential for hepatotoxicity with oral formulations |
Experimental Protocols
The Hershberger Assay (as per OECD TG 441)
The Hershberger assay is a standardized in vivo method to assess the androgenic and anti-androgenic properties of a substance.
Objective: To determine the potential of a test substance to act as an androgen agonist or antagonist.
Methodology:
-
Animal Model: Peripubertal male rats are castrated to remove the primary source of endogenous androgens.
-
Acclimation: Animals are allowed to recover from surgery and acclimate to the laboratory conditions.
-
Dosing: The test substance is administered daily for 10 consecutive days. For assessing androgenic activity, the substance is given alone. For anti-androgenic activity, it is co-administered with a reference androgen like testosterone propionate (TP).
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are carefully dissected and weighed. These include:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the target tissues from the treated groups are compared to those of a vehicle-treated control group (for androgenicity) or a TP-only treated group (for anti-androgenicity). A statistically significant increase in the weight of the levator ani muscle relative to the prostate and seminal vesicles suggests an anabolic effect with reduced androgenicity.
Mandatory Visualization
Caption: Comparative signaling pathways of androgens and SARMs.
Caption: Workflow of the Hershberger Assay for assessing anabolic and androgenic activity.
Discussion
The available data, although limited in direct comparisons, suggests that this compound exhibits a favorable therapeutic index compared to traditional androgens. Preclinical evidence points towards its ability to stimulate anabolic activity in muscle and bone with a reduced impact on androgenic tissues like the prostate.[2] This tissue selectivity is a key advantage of SARMs.
The mechanism behind this selectivity is believed to involve the unique conformational change that this compound induces in the androgen receptor upon binding. This altered conformation is thought to lead to the recruitment of a specific set of co-regulator proteins that favor the transcription of genes responsible for anabolic effects, while having a lesser effect on the co-regulators that drive androgenic gene expression in tissues like the prostate.
Clinically, this compound has demonstrated the ability to increase lean body mass in healthy volunteers.[2] A notable side effect is the reduction in HDL cholesterol, a phenomenon also observed with other SARMs and traditional androgens.[2] However, the absence of significant effects on PSA levels at the tested doses is a promising indicator of its reduced androgenic potential in humans.[2]
In contrast, traditional androgen therapy is associated with a broader range of side effects, including a higher risk of prostate stimulation, gynecomastia (due to aromatization to estrogens, a pathway not available to non-steroidal SARMs like this compound), and erythrocytosis.
Conclusion
This compound demonstrates the potential for a more favorable therapeutic index compared to traditional androgens by uncoupling anabolic and androgenic effects. This tissue selectivity, likely driven by differential co-regulator recruitment, could translate into a better safety profile for conditions where anabolic support is needed without the undesirable androgenic side effects. However, the lack of direct, head-to-head comparative clinical trials necessitates further research to definitively establish the therapeutic index of this compound relative to existing androgen therapies. The information presented in this guide serves as a valuable resource for researchers and drug development professionals in the ongoing evaluation of SARMs as a therapeutic class.
References
Navigating Kappa Opioid Receptor Antagonism: A Comparative Analysis of Aticaprant (LY2456302)
A critical point of clarification: The initial request specified LY2452473 for a comparison guide on kappa opioid receptor (KOR) antagonists. However, extensive research indicates that this compound is a Selective Androgen Receptor Modulator (SARM).[1][2][3] The compound with a similar designation that is a well-documented KOR antagonist is LY2456302 , also known as Aticaprant or CERC-501.[4][5] This guide will therefore focus on the validation of Aticaprant's mechanism of action as a KOR antagonist and compare it with other relevant compounds in the field.
This guide provides a comprehensive comparison of Aticaprant (LY2456302) with other kappa opioid receptor antagonists, offering experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Aticaprant is a selective antagonist of the kappa opioid receptor (KOR).[4][5] The KOR is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand dynorphin (B1627789), initiates a signaling cascade that leads to the modulation of various cellular processes.[6][7] KOR activation is associated with conditions such as depression, anhedonia, and addiction.[4][7] By blocking the binding of dynorphin to the KOR, antagonists like Aticaprant aim to mitigate these effects. The primary mechanism involves preventing the receptor from adopting its active conformation, thereby inhibiting downstream signaling through G-protein activation and subsequent effector pathways.[6]
Caption: Simplified signaling pathway of the kappa opioid receptor and the inhibitory action of Aticaprant.
Comparative Quantitative Data
The following table summarizes the binding affinities and functional potencies of Aticaprant and other notable KOR antagonists across different opioid receptor subtypes. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.
| Compound | Target | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Selectivity (vs. MOR/DOR) | Reference |
| Aticaprant (LY2456302) | KOR | 0.807 | ~3 (HCS) | >30-fold vs. MOR, >100-fold vs. DOR | [5] |
| JNJ-67953964 | KOR | - | - | Relatively KOR selective | [4] |
| nor-Binaltorphimine (nor-BNI) | KOR | ~0.2 | ~1 | High | [8] |
| JDTic | KOR | ~0.08 | ~0.3 | High | [9] |
| ML190 | KOR | - | 120 (DiscoveRx β-arrestin assay) | >267-fold vs. MOR and DOR | [7][10] |
Data presented is a compilation from various sources and assays; direct comparison should be made with caution.
Experimental Protocols
Validation of a KOR antagonist's mechanism of action involves a series of in vitro and in vivo experiments. Below are detailed protocols for key assays.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Aticaprant for the kappa opioid receptor.
Materials:
-
Membranes from CHO cells stably expressing human KOR.
-
[³H]U69,593 (radioligand).
-
Aticaprant (test compound).
-
U69,593 (non-labeled ligand for non-specific binding).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Whatman GF/C glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a final volume of 1 mL of assay buffer, incubate cell membranes (20 µg protein) with a fixed concentration of [³H]U69,593 (e.g., 0.4 nM) and varying concentrations of Aticaprant.[6]
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled U69,593 (e.g., 10 µM).[6]
-
Incubate the mixture for 60 minutes at 25°C.[6]
-
Terminate the reaction by rapid filtration through Whatman GF/C filters, followed by washing with ice-cold buffer to separate bound from free radioligand.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound | SARM | Probechem Biochemicals [probechem.com]
- 3. Mechanism of the tissue-specific action of the selective androgen receptor modulator S-101479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Receptor Antagonists as Potential Therapeutics for Mood and Substance Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist | MDPI [mdpi.com]
- 7. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure based discovery of new antagonist and biased agonist chemotypes for the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonist for the Kappa Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Oral Pharmacokinetics of Selective Androgen Receptor Modulators (SARMs)
For Researchers, Scientists, and Drug Development Professionals
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in muscle and bone with reduced androgenic effects on other tissues, such as the prostate. Their oral bioavailability is a key advantage, facilitating less invasive administration and improved patient compliance. This guide provides an objective comparison of the pharmacokinetic profiles of several orally administered SARMs, supported by experimental data to aid in research and development.
Comparative Pharmacokinetic Parameters
The oral pharmacokinetics of SARMs can vary significantly, influencing their therapeutic window, dosing frequency, and overall efficacy. The following tables summarize key pharmacokinetic parameters for several well-studied oral SARMs in both preclinical and clinical settings.
Preclinical Data (Rat Models)
| SARM | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (F%) |
| Enobosarm (Ostarine, GTx-024) | 1 | - | - | - | 0.6 (male), 16.4 (female) | ~100%[1][2] |
| Andarine (S4) | 10 | - | - | - | 2.6 - 5.3 | High[3] |
| RAD 140 (Testolone) | 10 | - | - | - | >2 | 27 - 63%[4] |
| S-1 | 0.1 - 30 | Dose-dependent | 4.6 - 8.5 | Dose-dependent | 3.6 - 5.2 (IV) | 55 - 60%[5] |
| GSK2881078 | 0.3/day (28 days) | - | - | - | - | - |
Note: Data for some parameters are not consistently reported across all preclinical studies. "-" indicates data not available in the cited sources.
Clinical Data (Human Subjects)
| SARM | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·day/mL) | Half-life (t½) (h) |
| Enobosarm (Ostarine, MK-2866) | 3 mg | - | - | - | 14 - 24[1] |
| Ligandrol (LGD-4033) | 0.1 - 1 mg/day (21 days) | - | - | 19 - 238 (Day 21) | 24 - 36[6][7] |
| RAD 140 (Testolone) | - | - | - | - | 45 - 60[8] |
| GSK2881078 | 0.05 - 0.75 mg | Dose-proportional increase | 1.00 - 2.00 | - | >100[9][10] |
| BMS-564929 | - | - | - | - | 8 - 14[11] |
Note: Pharmacokinetic parameters can be influenced by study design, population, and analytical methods. Direct cross-study comparisons should be made with caution. "-" indicates data not available in the cited sources.
Experimental Protocols
The data presented above are derived from various preclinical and clinical studies. Below are generalized methodologies employed in these key experiments.
Preclinical Pharmacokinetic Study in Rats
A common experimental workflow for evaluating the pharmacokinetics of an orally administered SARM in a rat model is as follows:
Methodology:
-
Animal Models: Male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization: Animals are acclimated to laboratory conditions for at least one week.[5]
-
Fasting: Food is typically withheld overnight prior to dosing to ensure standardized absorption.[5]
-
Catheterization: For serial blood sampling, a catheter is often implanted in the jugular vein.[5]
-
Dosing: The SARM is formulated in a suitable vehicle (e.g., polyethylene (B3416737) glycol, carboxymethylcellulose) and administered via oral gavage.[5][12]
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[5]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.[5]
-
Bioanalysis: Plasma concentrations of the SARM are quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[5]
Human Clinical Trial Protocol (Phase I)
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of a SARM in healthy subjects.
Design: Randomized, double-blind, placebo-controlled, ascending-dose study.[7]
Methodology:
-
Subject Recruitment: Healthy male and/or postmenopausal female volunteers meeting specific inclusion and exclusion criteria.[7][9]
-
Dosing Regimen:
-
Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of the SARM or placebo. Doses are escalated in subsequent cohorts after safety review.[9]
-
Multiple Ascending Dose (MAD): Cohorts of subjects receive daily oral doses of the SARM or placebo for a specified period (e.g., 7-21 days).[7][9]
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at frequent intervals after dosing to characterize the plasma concentration-time profile.
-
Bioanalysis: Plasma samples are analyzed for the SARM concentration using a validated LC-MS/MS method.
-
Safety Monitoring: Subjects are monitored for adverse events, and clinical laboratory tests (hematology, clinical chemistry, urinalysis), vital signs, and electrocardiograms (ECGs) are performed.
-
Pharmacodynamic Assessments: Biomarkers of androgen activity (e.g., lean body mass, muscle strength, sex hormones) may be measured.[7]
SARM Mechanism of Action: Androgen Receptor Signaling
SARMs exert their effects by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor. The tissue-selective action of SARMs is believed to be due to their unique interactions with the AR, leading to differential recruitment of co-regulatory proteins in various tissues.
Pathway Description:
-
Ligand Binding: The orally administered SARM enters the cell and binds to the androgen receptor (AR) in the cytoplasm, which is typically in an inactive complex with heat shock proteins (HSPs).[13]
-
Conformational Change and HSP Dissociation: SARM binding induces a conformational change in the AR, causing the dissociation of HSPs.[13]
-
Dimerization and Nuclear Translocation: The activated SARM-AR complex then dimerizes and translocates into the nucleus.[13]
-
DNA Binding: In the nucleus, the SARM-AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[13]
-
Recruitment of Co-regulators and Gene Transcription: The conformation of the SARM-bound AR determines the recruitment of tissue-specific co-activators or co-repressors, leading to the transcription of genes that mediate the anabolic effects in muscle and bone.[14] This differential co-regulator recruitment is the basis for the tissue selectivity of SARMs.
This comparative guide provides a foundational overview of the oral pharmacokinetics of several prominent SARMs. The data and methodologies presented are intended to support further research and development in this evolving field. As more clinical data becomes available, a more comprehensive understanding of the comparative pharmacology of these compounds will emerge.
References
- 1. Enobosarm - Wikipedia [en.wikipedia.org]
- 2. Absorption, distribution, metabolism and excretion of the novel SARM GTx-024 [(S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide] in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligandrol - Wikipedia [en.wikipedia.org]
- 7. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vosilasarm - Wikipedia [en.wikipedia.org]
- 9. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling LY2452473
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols and logistical information for the personal protective equipment (PPE) required when handling LY2452473, a selective androgen receptor modulator (SARM). The following procedures are based on the compound's Safety Data Sheet (SDS) to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that causes skin irritation and serious eye irritation[1]. Therefore, adherence to proper PPE protocols is critical to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact and irritation[1]. |
| Eye and Face Protection | Safety glasses with side-shields or goggles | ANSI Z87.1 certified | To protect against splashes and eye irritation[1]. |
| Skin and Body Protection | Laboratory coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Safe Handling and Hygiene Practices
Strict adherence to the following procedures is mandatory when working with this compound:
-
Avoid Contact: Prevent contact with skin and eyes.
-
Thorough Washing: Wash hands and any exposed skin thoroughly after handling the compound[1].
-
Ventilation: Use in a well-ventilated area to minimize inhalation exposure.
-
Eating and Drinking: Do not eat, drink, or smoke in laboratory areas where chemicals are handled.
First Aid Measures
In the event of accidental exposure, immediate action is necessary:
-
If on Skin: Wash with plenty of water[1]. If skin irritation occurs, seek medical advice[1].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
Spill and Disposal Procedures
Spill Containment:
In case of a spill, wear appropriate PPE, absorb the spill with inert material (e.g., vermiculite, sand), and collect it in a suitable container for disposal.
Disposal:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter sewers or waterways.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
